molecular formula C6H14ClNO2 B104609 H-DL-Val-OMe.HCl CAS No. 5619-05-6

H-DL-Val-OMe.HCl

Número de catálogo: B104609
Número CAS: 5619-05-6
Peso molecular: 167.63 g/mol
Clave InChI: KUGLDBMQKZTXPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-DL-Val-OMe.HCl, also known as this compound, is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-amino-3-methylbutanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32111. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGLDBMQKZTXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-05-6, 7146-15-8, 6306-52-1
Record name Valine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5619-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5619-05-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7146-15-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6306-52-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl DL-valinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

H-DL-Val-OMe.HCl chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and applications of DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl). This document is intended to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development.

Chemical Identity and Properties

This compound is the hydrochloride salt of the methyl ester of the racemic amino acid valine. It is a key chiral building block and a protected form of valine, widely utilized as a synthetic intermediate in peptide synthesis and for the development of various pharmaceuticals. Its esterified carboxyl group and hydrochloride salt form enhance its stability and solubility in certain organic solvents, preventing unwanted side reactions such as self-polymerization.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points for the DL-racemic mixture, with values cited as 112-114°C[1] and 171°C[2]. For comparison, the L-isomer is reported to melt at 171-173°C[3][4] and the D-isomer at 148-159°C[5].

PropertyValueReference(s)
Molecular Formula C₆H₁₄ClNO₂[1][2]
Molecular Weight 167.63 g/mol [1][2]
CAS Number 5619-05-6[1][2]
Appearance White to off-white crystalline powder[5]
Melting Point 112-114 °C or 171 °C[1][2]
Boiling Point 145.7 °C at 760 mmHg (Predicted)[2]
Solubility Soluble in water, DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.

Chemical Structure

The chemical structure of this compound consists of a central alpha-carbon bonded to an amino group (as the hydrochloride), a methyl ester group, a hydrogen atom, and an isopropyl side chain, characteristic of valine.

chemical_structure cluster_valine DL-Valine Methyl Ester Hydrochloride C_alpha C C_carbonyl C C_alpha->C_carbonyl N_amino H₃N⁺ C_alpha->N_amino H_alpha H C_alpha->H_alpha C_beta CH C_alpha->C_beta O_carbonyl O C_carbonyl->O_carbonyl O_ester O C_carbonyl->O_ester C_methyl_ester CH₃ O_ester->C_methyl_ester C_gamma1 CH₃ C_beta->C_gamma1 C_gamma2 CH₃ C_beta->C_gamma2 Cl_ion Cl⁻

Figure 1: Chemical structure of this compound.

Experimental Protocols

This compound is primarily synthesized through the esterification of DL-valine. The following sections detail common laboratory-scale synthetic methods and analytical characterization techniques.

Synthesis Methodologies

Two prevalent methods for the synthesis of valine methyl ester hydrochloride are outlined below. These protocols, originally described for the L-enantiomer, are directly applicable to the synthesis of the DL-racemic mixture by using DL-valine as the starting material.

Method 1: Thionyl Chloride Procedure

This classic method involves the in-situ formation of an acid catalyst from thionyl chloride and methanol (B129727).

  • Reaction Setup: Suspend DL-valine (1.0 eq) in anhydrous methanol (approx. 20-21 eq) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to between -10 and -8 °C using an ice-salt bath.

  • Reagent Addition: Add thionyl chloride (1.0-1.5 eq) dropwise to the stirred suspension while maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2.5 to 3.5 hours.

  • Reflux: Heat the mixture to reflux (60-70 °C) and maintain for 7 to 9 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

  • Crystallization: Cool the resulting residue to induce crystallization. The crude product can be recrystallized from a mixture of anhydrous methanol and diethyl ether to yield pure this compound as a white crystalline solid.

Method 2: Trimethylchlorosilane (TMSCl) Procedure

This is a milder and more convenient room-temperature method.

  • Reaction Setup: To a round-bottom flask containing DL-valine (1.0 eq), add freshly distilled trimethylchlorosilane (2.0 eq) slowly with stirring.

  • Solvent Addition: Add anhydrous methanol (approx. 10 volumes) to the mixture.

  • Reaction: Stir the resulting solution or suspension at room temperature until the reaction is complete, as monitored by TLC.

  • Isolation: Concentrate the reaction mixture on a rotary evaporator to dryness to afford the product, this compound.

synthesis_workflow cluster_thionyl Method 1: Thionyl Chloride cluster_tmscl Method 2: TMSCl start1 DL-Valine in Methanol cool Cool to -10 °C start1->cool add_socl2 Add Thionyl Chloride cool->add_socl2 warm_rt Warm to RT & Stir add_socl2->warm_rt reflux Reflux at 60-70 °C warm_rt->reflux concentrate1 Concentrate in vacuo reflux->concentrate1 crystallize Crystallize & Recrystallize concentrate1->crystallize product1 This compound crystallize->product1 start2 DL-Valine add_tmscl Add TMSCl start2->add_tmscl add_methanol Add Methanol add_tmscl->add_methanol stir_rt Stir at RT add_methanol->stir_rt concentrate2 Concentrate in vacuo stir_rt->concentrate2 product2 This compound concentrate2->product2

Figure 2: Experimental workflow for the synthesis of this compound.
Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen atoms in the molecule. The following table details the expected chemical shifts for the L-isomer in DMSO-d₆, which are expected to be identical for the DL-racemic mixture.

AssignmentChemical Shift (δ, ppm)Multiplicity
NH₃⁺~8.75Broad singlet
α-H~3.81Doublet
O-CH₃~3.75Singlet
β-H~2.23Multiplet
γ-CH₃~0.95-1.00Doublet of doublets
  • ¹³C NMR: The carbon NMR spectrum confirms the carbon backbone of the molecule.

AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~170-172
~58-60
O-CH₃~52-54
~30-32
Cγ (2x CH₃)~18-20

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupAbsorption Range (cm⁻¹)Description
N-H Stretch (Amine Salt)3200 - 2800Broad absorption due to -NH₃⁺ stretching
C-H Stretch (Alkyl)3000 - 2850sp³ C-H stretching
C=O Stretch (Ester)1750 - 1735Strong, sharp absorption
N-H Bend (Amine Salt)1610 - 1500Bending vibration of the ammonium (B1175870) group
C-O Stretch (Ester)1300 - 1000C-O single bond stretching

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. The hydrochloride salt will typically not be observed, and the spectrum will show the molecular ion for the free base.

m/zPredicted Fragment
132.1[M+H]⁺ (protonated free base)
88.1[M - COOCH₃]⁺
72.1[M - COOCH₃ - CH₄]⁺

Applications in Research and Drug Development

This compound is not typically used for its direct biological activity. Instead, its value lies in its role as a versatile intermediate and building block in organic synthesis and medicinal chemistry.

Peptide Synthesis

As a protected amino acid, this compound is a common starting material in solution-phase peptide synthesis. The amino group is free to act as a nucleophile in coupling reactions with an N-protected amino acid, while the methyl ester protects the carboxylic acid from participating in the reaction.

Pharmaceutical Intermediate

The compound serves as a crucial precursor in the synthesis of several active pharmaceutical ingredients (APIs).

  • Antihypertensives: It is a known intermediate in the synthesis of sartan-class antihypertensive drugs, such as Valsartan.

  • Antiviral Prodrugs: Valine esters are frequently used to create prodrugs of antiviral agents to enhance their oral bioavailability. A well-known example is Valacyclovir, the L-valine ester prodrug of Acyclovir. The ester linkage is later cleaved in the body by esterase enzymes to release the active drug. This strategy leverages amino acid transporters for improved absorption.

Biochemical Research

In biochemical and metabolic studies, this compound can be used as a tool to study amino acid transport and metabolism. Its ester form allows it to cross cell membranes more readily than the free amino acid. Once inside the cell, cellular esterases hydrolyze the ester, releasing valine and allowing researchers to study the downstream effects of increased intracellular valine concentration on processes like protein synthesis and cell signaling pathways.

applications cluster_pharma Pharmaceutical Development cluster_research Chemical & Biochemical Research main This compound antiviral Antiviral Prodrugs (e.g., Valacyclovir) main->antiviral Intermediate antihtn Antihypertensives (e.g., Valsartan) main->antihtn Intermediate peptide Peptide Synthesis main->peptide Building Block metabolism Metabolic Studies main->metabolism Precursor

Figure 3: Key application areas of this compound.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It may cause skin, eye, and respiratory tract irritation. Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent moisture absorption and degradation. Recommended storage is often at room temperature or refrigerated (2-8°C).

References

H-DL-Val-OMe.HCl: A Technical Guide for Researchers in Drug Discovery and Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Applications, and Methodologies Involving Racemic Valine Methyl Ester Hydrochloride

H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl) is a racemic mixture of the methyl ester of the amino acid valine, presented as a hydrochloride salt. This compound serves as a fundamental building block in synthetic organic chemistry, particularly in the fields of peptide synthesis, peptidomimetics, and the development of novel therapeutic agents. Its utility stems from the protected carboxylic acid group (as a methyl ester) and the free amino group, which allows for its direct use in peptide coupling reactions. The presence of both D- and L-enantiomers in the racemic mixture introduces a layer of stereochemical complexity that can be strategically exploited in the generation of diverse molecular libraries and in the synthesis of unique diastereomeric compounds with distinct biological activities.

Physicochemical Properties

This compound is a white to off-white crystalline solid. As a racemic mixture, it is optically inactive. Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₄ClNO₂N/A
Molecular Weight 167.63 g/mol N/A
Melting Point Not available for DL-form; L-form: 171-173 °C[1]
Solubility Soluble in water, methanol, DMSO, chloroform, dichloromethane, ethyl acetate (B1210297), acetone.[2]
Appearance White to off-white crystalline powderN/A
Optical Rotation [α]D = 0° (as a racemic mixture)N/A

Spectroscopic Data (for the L-enantiomer, representative of the DL-form):

SpectroscopyData
¹H NMR (DMSO-d₆) δ (ppm): 8.75 (br s, 3H, NH₃⁺), 3.95 (s, 1H, α-CH), 3.70 (s, 3H, OCH₃), 2.20 (m, 1H, β-CH), 0.95 (d, 6H, γ-CH₃)
¹³C NMR (D₂O) δ (ppm): 171.1 (C=O), 58.2 (α-C), 53.1 (OCH₃), 30.5 (β-C), 18.4, 17.9 (γ-C)
Infrared (IR) Major peaks (cm⁻¹): ~2900 (N-H stretch), ~1740 (C=O ester stretch), ~1500 (N-H bend)

Core Applications in Research

The primary utility of this compound in a research setting is as a versatile building block for the synthesis of peptides and small molecules.

Peptide Synthesis

In peptide synthesis, this compound serves as the amine component for coupling with an N-protected amino acid. The use of the racemic mixture results in the formation of a pair of diastereomeric dipeptides. This can be a deliberate strategy in combinatorial chemistry to generate libraries of stereoisomers for screening purposes. The resulting diastereomers can be separated using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), as they exhibit different physicochemical properties.[3]

The incorporation of D-amino acids into peptide sequences can confer several advantages, including increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life, and potentially altered receptor binding affinities and biological activities.[4]

Synthesis of Peptidomimetics and Heterocycles

This compound is a valuable precursor in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties. It is also utilized in multicomponent reactions, such as the Ugi and Passerini reactions, to generate complex molecular scaffolds. These reactions are highly efficient for creating diverse libraries of compounds for drug discovery.[5][6]

Experimental Protocols

Synthesis of a Diastereomeric Dipeptide using this compound

This protocol describes a general procedure for the solution-phase synthesis of a dipeptide by coupling N-Boc-L-Alanine with this compound, leading to the formation of Boc-L-Ala-D-Val-OMe and Boc-L-Ala-L-Val-OMe.

Materials:

  • N-Boc-L-Alanine

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) dropwise and stir for 15-20 minutes to neutralize the hydrochloride salt.

  • Activation of N-Boc-L-Alanine: In a separate flask, dissolve N-Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C. Add DCC (1.1 equivalents) and stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: Filter the activated N-Boc-L-Alanine solution to remove the DCU and add the filtrate to the neutralized this compound solution at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any further DCU precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric dipeptide mixture.

  • Purification: The crude product, a mixture of Boc-L-Ala-D-Val-OMe and Boc-L-Ala-L-Val-OMe, can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two diastereomers. The separation can be monitored by TLC, and the fractions corresponding to each diastereomer are collected and concentrated.

Characterization: The purified diastereomers should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. The relative stereochemistry can often be determined by advanced NMR techniques or by comparison to authentic standards.

Visualization of Workflows and Logical Relationships

Peptide Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis of a dipeptide using this compound, followed by the purification and analysis of the resulting diastereomers.

Peptide_Synthesis_Workflow Workflow for Diastereomeric Dipeptide Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Neutralization Neutralize this compound (TEA or DIPEA) Start->Neutralization Coupling Couple Activated Amino Acid with Valine Ester Neutralization->Coupling Activation Activate N-Boc-Amino Acid (DCC/HOBt) Activation->Coupling Workup Aqueous Workup (Acid/Base Washes) Coupling->Workup Crude_Product Crude Diastereomeric Dipeptide Mixture Workup->Crude_Product Purification Separation of Diastereomers (e.g., RP-HPLC, Column Chromatography) Crude_Product->Purification Diastereomer_A Pure Diastereomer A Purification->Diastereomer_A Diastereomer_B Pure Diastereomer B Purification->Diastereomer_B Characterization_A Characterization of A (NMR, MS) Diastereomer_A->Characterization_A Characterization_B Characterization of B (NMR, MS) Diastereomer_B->Characterization_B Biological_Screening Biological Activity Screening Characterization_A->Biological_Screening Characterization_B->Biological_Screening

Caption: Workflow for Diastereomeric Dipeptide Synthesis and Purification.

Logical Relationship in Multicomponent Reactions

The Ugi reaction is a prime example of a multicomponent reaction where this compound can be employed as the amine component. The following diagram illustrates the logical relationship of the reactants in an Ugi four-component reaction.

Ugi_Reaction Logical Relationship in an Ugi Four-Component Reaction Aldehyde Aldehyde Ugi_Product α-Acylamino Amide (Diastereomeric Mixture) Aldehyde->Ugi_Product Amine This compound Amine->Ugi_Product Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product

Caption: Logical Relationship in an Ugi Four-Component Reaction.

References

DL-valine methyl ester hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of DL-Valine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for DL-valine methyl ester hydrochloride, a key reagent in pharmaceutical and biochemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Physicochemical and Toxicological Data

Quantitative data for DL-valine methyl ester hydrochloride is summarized below. It is important to note that the toxicological properties of this compound have not been fully investigated.[1][2]

Table 1: Physicochemical Properties

PropertyValueSource(s)
Chemical Formula C₆H₁₃NO₂·HCl[3][4]
Molecular Weight 167.63 g/mol [5][6][7]
Appearance White to off-white crystalline powder or solid.[3][4][7][8]Multiple
Melting Point 112 - 114 °C[8]
Solubility Soluble in water.[3][9][3][6][9]
Odor Odorless or no information available.[3][8][10][3][8][10]

Table 2: Stability and Reactivity

ParameterInformationSource(s)
Chemical Stability Stable under normal and recommended storage conditions.[1][1]
Conditions to Avoid Heat, sources of ignition, dust generation, and incompatible materials.[1][11][1][11]
Incompatible Materials Strong oxidizing agents.[1][12][1][12]
Hazardous Decomposition Products Oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas upon thermal decomposition.[1][11][12][13][1][11][12][13]

Hazard Identification and Personal Protection

While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, caution is advised as the toxicological properties are not fully known.[8] Potential hazards include irritation to the eyes, skin, and respiratory tract.[1][2]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationSource(s)
Eye Protection Safety glasses or chemical safety goggles.[1]
Hand Protection Appropriate protective gloves.[1]
Skin and Body Protection Lab coat and long-sleeved clothing.[3][11]
Respiratory Protection A dust respirator (e.g., N95) should be used if dust is generated.[11][14]

Experimental Protocols

Detailed methodologies for the safe handling and use of DL-valine methyl ester hydrochloride are outlined below.

General Handling Protocol

This protocol describes the standard procedure for handling DL-valine methyl ester hydrochloride in a laboratory setting.

cluster_prep Pre-Handling Steps cluster_handling Handling Procedure cluster_storage Post-Handling Storage cluster_cleanup Cleanup and Disposal cluster_doc Final Step prep Preparation handling Handling prep->handling storage Storage handling->storage cleanup Cleanup & Waste Disposal storage->cleanup doc Documentation cleanup->doc a Consult Safety Data Sheet (SDS) b Don appropriate Personal Protective Equipment (PPE) c Ensure engineering controls (fume hood/ventilation) are active d Weigh the required amount in a ventilated enclosure e Minimize dust generation f Avoid contact with skin and eyes g Keep away from incompatible materials (strong oxidizers) h Keep container tightly closed i Store in a cool, dry, well-ventilated area j Clean work area thoroughly k Dispose of waste in accordance with local, state, and federal regulations l Document experiment details cluster_cleanup_steps Cleanup Procedure spill Spill Detected evacuate Evacuate immediate area if necessary spill->evacuate ppe Ensure appropriate PPE is worn spill->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill ventilate->contain cleanup Clean up spill contain->cleanup disposal Dispose of waste cleanup->disposal report Report the incident disposal->report a Sweep or vacuum up solid material b Avoid generating dust c Place in a suitable, labeled container for disposal cluster_routes Routes of Exposure cluster_actions First Aid Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_air wash_skin Wash off with soap and plenty of water. skin->wash_skin flush_eyes Rinse immediately with plenty of water for at least 15 minutes. eye->flush_eyes rinse_mouth Clean mouth with water and drink plenty of water afterwards. ingestion->rinse_mouth seek_medical Seek medical attention move_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

References

H-DL-Val-OMe.HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to H-DL-Val-OMe.HCl

This guide provides essential physicochemical data for this compound (DL-Valine methyl ester hydrochloride), a compound of interest to researchers and professionals in the fields of chemistry and drug development.

The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueCitations
Molecular FormulaC₆H₁₄ClNO₂[1][2][3]
Molecular Weight167.63 g/mol [1][2]

Note: The provided data pertains to the hydrochloride salt form of DL-Valine methyl ester. The DL-form indicates a racemic mixture of both D- and L-enantiomers. The molecular formula and weight are identical for the individual D- and L-isomers as well.[3][4][5]

References

A Technical Guide to the Solubility of H-DL-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl), a key amino acid derivative utilized in peptide synthesis and pharmaceutical development. While specific quantitative solubility data is not widely available in published literature, this document compiles qualitative information from various sources and presents a detailed, generalized experimental protocol for its determination.

Introduction to this compound

H-DL-Valine methyl ester hydrochloride is a racemic mixture of the methyl ester of the amino acid valine. It serves as a crucial building block in the synthesis of peptides and other complex organic molecules.[1] The hydrochloride salt form generally enhances the compound's stability and can improve its solubility in certain organic solvents, making it a versatile reagent in various reaction media.[2] Its applications are prominent in biochemical research and pharmaceutical development, where it can be used as an intermediate in the synthesis of active pharmaceutical ingredients.[1][3]

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. Based on available chemical data sheets and supplier information, a qualitative summary of its solubility in common laboratory solvents has been compiled.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSoluble[3][4]
Methanol (MeOH)Soluble / Slightly Soluble[3][5]
Dimethyl Sulfoxide (DMSO)Soluble / Slightly Soluble[5][6]
ChloroformSoluble[6]
Dichloromethane (DCM)Soluble[6]
Ethyl AcetateSoluble[6]
AcetoneSoluble[6]

Note: The term "Soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration. "Slightly Soluble" suggests a lower saturation limit.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following methodology describes a common and reliable approach for determining the solubility of a solid compound like this compound in various solvents. This protocol is based on the equilibrium solubility method, which involves creating a saturated solution and measuring the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (powder)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.), HPLC-grade or equivalent

  • Reference standard of this compound for analytical quantification

Equipment:

  • Analytical balance (readable to 0.01 mg)

  • Vials with screw caps (B75204) (e.g., 4 mL or 8 mL glass vials)

  • Constant temperature shaker or incubator

  • Centrifuge capable of holding the selected vials

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

  • Syringes

  • Volumetric flasks and pipettes for dilutions

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical instrument (e.g., UV-Vis spectrophotometer, NMR).

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Record the exact weight of the compound added.

    • Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Repeat this process for each solvent to be tested. It is recommended to prepare samples in triplicate for statistical validity.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary time-course study can be performed to determine the minimum time required to reach a solubility plateau.

  • Sample Separation:

    • After equilibration, remove the vials and allow any undissolved solid to settle.

    • To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes. This step ensures that fine particles are pelleted.

  • Sample Collection and Dilution:

    • Carefully draw the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered supernatant into a clean, pre-weighed vial. This step removes any remaining undissolved microparticles.

    • Accurately weigh or pipette a known amount of the filtered supernatant into a volumetric flask.

    • Dilute the sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve. Record the dilution factor precisely.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC).

    • Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

    • The solubility is typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration & Separation cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent seal_vial Seal vial add_solvent->seal_vial equilibrate Equilibrate at constant temperature (e.g., 24-48h) seal_vial->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge collect Collect supernatant via syringe centrifuge->collect filter_sample Filter supernatant (0.22 µm) collect->filter_sample dilute Dilute sample accurately filter_sample->dilute analyze Analyze via HPLC (or other method) dilute->analyze calculate Calculate concentration from calibration curve analyze->calculate final_sol Apply dilution factor to get solubility calculate->final_sol finish End final_sol->finish

Caption: Workflow for determining equilibrium solubility.

Conclusion

Understanding the solubility of this compound is fundamental for its effective application in research and development. While quantitative data remains sparse in public literature, its qualitative solubility in a range of polar and organic solvents is established. For projects requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for in-house determination. This allows researchers and drug development professionals to generate the specific data needed to optimize reaction conditions, develop formulations, and ensure the successful progression of their scientific endeavors.

References

H-DL-Valine Methyl Ester Hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for H-DL-Valine Methyl Ester Hydrochloride (H-DL-Val-OMe.HCl). Understanding the stability profile of this compound is critical for ensuring its integrity and performance in research and pharmaceutical development. This document summarizes key physicochemical properties, outlines potential degradation pathways, and provides a representative experimental protocol for stability assessment.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for handling, formulation, and the development of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Appearance White crystalline powder[1]
Molecular Formula C₆H₁₄ClNO₂[2]
Molecular Weight 167.63 g/mol [2]
Melting Point 171-173 °C (decomposes)[3][4]
Solubility Soluble in water.[1]
Optical Rotation [α]/D +15° (c=2 in H₂O) for L-isomer[3]
CAS Number 5619-05-6 (DL-isomer)

Stability Profile and Storage Conditions

This compound is generally considered stable under recommended storage conditions.[4][5] However, as an amino acid ester, it is susceptible to degradation under certain environmental stresses.

Recommended Storage

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Specific temperature recommendations can vary by supplier, with some suggesting room temperature (15-25°C)[1] and others recommending refrigeration (do not store above 5°C).[5] It is crucial to protect the compound from moisture to prevent hydrolysis.[1]

Table 2: Recommended Storage Conditions and Incompatibilities

ParameterRecommendation/InformationReferences
Temperature Store in a cool place; 15-25°C or do not store above 5°C.[1][5]
Humidity Keep in a dry place, in a tightly sealed container to avoid moisture.[1]
Light Keep in a dark place.[3]
Incompatible Materials Strong oxidizing agents.[4][5]
Hazardous Decomposition Products Oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas upon thermal decomposition.[4][5]
Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation, which are common for amino acid esters.[6] Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8]

  • Hydrolysis: The ester linkage in this compound is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions, to yield DL-valine and methanol.[9]

  • Oxidation: The amino group can be a site for oxidative degradation. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this pathway.[6]

  • Thermal Degradation: As indicated by its melting point with decomposition, high temperatures can lead to the breakdown of the molecule, producing various gaseous byproducts.[4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can also induce degradation. Photostability testing is a crucial component of comprehensive stability evaluation.[9][10]

The following diagram illustrates the logical flow of potential degradation of this compound.

Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Thermal Stress Thermal Stress This compound->Thermal Stress Photochemical Stress Photochemical Stress This compound->Photochemical Stress DL-Valine + Methanol DL-Valine + Methanol Hydrolysis->DL-Valine + Methanol Oxidized Products Oxidized Products Oxidation->Oxidized Products Thermal Decomp. Products (COx, NOx, HCl) Thermal Decomp. Products (COx, NOx, HCl) Thermal Stress->Thermal Decomp. Products (COx, NOx, HCl) Photodegradation Products Photodegradation Products Photochemical Stress->Photodegradation Products

Caption: Logical diagram of potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A comprehensive stability study for this compound should involve forced degradation under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method. The following is a representative protocol.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Materials
  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Buffer salts for HPLC mobile phase (e.g., sodium acetate)

Equipment
  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or Mass Spectrometer (MS)

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)[11]

  • pH meter

  • Forced-air oven

  • Photostability chamber (ICH Q1B compliant)[10]

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the general workflow for a forced degradation study.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Neutralize (if needed) Neutralize (if needed) Acid Hydrolysis->Neutralize (if needed) Base Hydrolysis Base Hydrolysis Base Hydrolysis->Neutralize (if needed) Oxidative Oxidative Dilute to Working Conc. Dilute to Working Conc. Oxidative->Dilute to Working Conc. Thermal Thermal Thermal->Dilute to Working Conc. Photolytic Photolytic Photolytic->Dilute to Working Conc. Prepare Stock Solution Prepare Stock Solution Subject to Stress Subject to Stress Prepare Stock Solution->Subject to Stress Subject to Stress->Acid Hydrolysis Subject to Stress->Base Hydrolysis Subject to Stress->Oxidative Subject to Stress->Thermal Subject to Stress->Photolytic Neutralize (if needed)->Dilute to Working Conc. HPLC Analysis HPLC Analysis Dilute to Working Conc.->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: General workflow for conducting a forced degradation study of this compound.

Procedure
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C) for a specified period.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at a temperature below its melting point, such as 100°C). Also, heat a solution of the compound.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[10]

  • Sample Treatment: At appropriate time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before dilution.

  • Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method. An example of a starting point for method development could be a C18 column with a mobile phase consisting of a mixture of sodium acetate (B1210297) buffer, methanol, and acetonitrile.[11] The detection wavelength should be optimized for this compound and its potential degradation products.

  • Data Analysis: Quantify the amount of undegraded this compound and any degradation products. Calculate the percentage of degradation. If coupled with a mass spectrometer, identify the mass of the degradation products to help elucidate their structures.

Conclusion

H-DL-Valine Methyl Ester Hydrochloride is a stable compound when stored under appropriate conditions. The primary risks to its stability are exposure to moisture, high temperatures, and strong oxidizing agents. For critical applications in research and drug development, it is imperative to adhere to the recommended storage conditions to ensure the compound's integrity. Furthermore, conducting forced degradation studies is a valuable exercise to understand its intrinsic stability and to develop robust analytical methods for its quality control.

References

A-Technical-Guide-to-H-DL-Val-OMe.HCl-for-Research-Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth-Technical Guide for Researchers, Scientists, and Drug Development Professionals

H-DL-Valine-methyl ester hydrochloride (H-DL-Val-OMe.HCl) is the hydrochloride salt of the methyl ester of DL-Valine. It is a derivative of the essential amino acid valine and finds utility as a building block in organic synthesis, particularly in peptide chemistry and the development of novel pharmaceutical compounds. This guide provides an overview of its properties, commercial suppliers for research-grade material, and relevant technical information.

Physicochemical Properties

This compound is a white to off-white crystalline powder. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. The presence of the methyl ester group increases the hydrophobicity of the valine side chain, while the hydrochloride salt form enhances its solubility in aqueous solutions.

PropertyValue
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS Number 13515-97-4
Appearance White to off-white crystalline powder
Purity Typically ≥98% (research grade)

Commercial Suppliers of Research-Grade this compound

A number of chemical suppliers provide this compound for research and development purposes. The available quantities and purity levels may vary between suppliers. It is recommended to request a certificate of analysis for lot-specific data.

SupplierPurityAvailable Quantities
MedChemExpress >98%100 mg, 250 mg, 500 mg, 1 g, 5 g
Thermo Scientific Chemicals 99%5 g
TCI America™ (via Fisher Scientific) >98.0%Varies
CP Lab Safety min 98%100 g
Chem-Impex VariesInquire for details
Bachem Varies25 g, 100 g
BioCrick >98%5 mg, 10 mg, 20 mg, 50 mg, 100 mg, 200 mg, 500 mg, 1000 mg
Benchchem VariesInquire for details
BLD Pharm VariesInquire for details
Aapptec VariesInquire for details
Otto Chemie Pvt. Ltd. 99%Inquire for details

Applications in Research and Development

This compound serves as a versatile building block and intermediate in various research and development applications:

  • Peptide Synthesis: It is utilized as a precursor for the incorporation of valine residues into peptide chains. The methyl ester protecting group for the carboxylic acid allows for selective coupling reactions at the amino group.

  • Pharmaceutical Development: This compound can be a starting material in the synthesis of more complex molecules with potential therapeutic applications.[1] Amino acid derivatives are explored for their potential to enhance drug efficacy.[1]

  • Biochemical Research: It can be used in studies related to protein synthesis, metabolism, and amino acid transport mechanisms.[1]

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, a general procedure for the use of this compound in peptide synthesis is outlined below.

General Protocol for Peptide Coupling using this compound

Objective: To couple a protected amino acid to the free amino group of this compound.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-Xxx-OH or Fmoc-Xxx-OH)

  • Coupling reagent (e.g., DCC, HBTU, or HATU)

  • Base (e.g., DIEA or NMM)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Reaction vessel and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Neutralization: Dissolve this compound in the chosen anhydrous solvent. Add one equivalent of a non-nucleophilic base, such as DIEA or NMM, to neutralize the hydrochloride and liberate the free amine. Stir the mixture at room temperature for a short period.

  • Activation: In a separate vessel, dissolve the N-protected amino acid and the coupling reagent in the anhydrous solvent. Allow the mixture to react for a few minutes to form the activated ester.

  • Coupling: Add the activated N-protected amino acid solution to the solution containing the free amine of DL-Valine methyl ester.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up to remove byproducts and unreacted starting materials. The resulting dipeptide can then be purified by column chromatography or recrystallization.

Logical Workflow for Utilizing this compound in Research

The following diagram illustrates a typical workflow for incorporating this compound into a research project, from procurement to its application in synthesis.

G cluster_procurement Procurement cluster_preparation Preparation & Synthesis cluster_analysis Analysis & Characterization supplier_selection Select Supplier coa_request Request Certificate of Analysis supplier_selection->coa_request procurement Procure this compound coa_request->procurement neutralization Neutralize HCl Salt procurement->neutralization Material Received coupling Peptide Coupling Reaction neutralization->coupling workup Work-up & Purification coupling->workup characterization Characterize Product (NMR, MS, etc.) workup->characterization Isolated Product purity_assessment Assess Purity (HPLC) characterization->purity_assessment

Caption: A logical workflow for the procurement and use of this compound.

References

Spectroscopic Characterization of H-DL-Val-OMe.HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl), a key building block in peptide synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0d1Hα-CH
~3.8s3HO-CH₃
~2.4m1Hβ-CH
~1.0d6Hγ-CH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~170C=O (ester carbonyl)
~58α-CH
~52O-CH₃
~30β-CH
~18γ-CH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Strong, BroadN-H stretch (amine hydrochloride)
~2960MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1580MediumN-H bend (amine)
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
132.1High[M+H]⁺ (protonated molecule)
72.1High[M - COOCH₃]⁺
55.1Medium[C₄H₇]⁺

Note: The molecular weight of this compound is 167.64 g/mol . The observed mass corresponds to the free base (valine methyl ester) which has a molecular weight of 131.17 g/mol . The hydrochloride is not typically observed in the mass spectrum under standard ESI conditions.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: -10 to 220 ppm.

  • Reference: Tetramethylsilane (TMS) or the residual solvent peak is used as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet Method:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: Scan from m/z 50 to 500.

  • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve maximum signal intensity.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Report Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Spectrum (Baseline Correction) IR->Process_IR Process_MS Process Mass Spectrum (Peak Detection) MS->Process_MS Interpret_NMR Assign Peaks (Chemical Shift, Multiplicity) Process_NMR->Interpret_NMR Interpret_IR Assign Bands (Functional Groups) Process_IR->Interpret_IR Interpret_MS Identify Molecular Ion & Fragmentation Pattern Process_MS->Interpret_MS Report Compile Spectroscopic Data & Interpretation Interpret_NMR->Report Interpret_IR->Report Interpret_MS->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

Methodological & Application

Application Notes and Protocols for H-DL-Val-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl) is a derivative of the amino acid valine, featuring a methyl ester protecting the C-terminus and a hydrochloride salt at the N-terminus. While not a conventional building block for standard solid-phase peptide synthesis (SPPS) utilizing the Fmoc or Boc strategies due to its protected C-terminus, it finds application in solution-phase peptide synthesis. Furthermore, the synthesis of peptides with a C-terminal valine methyl ester can be achieved on solid support through specialized protocols. This document provides detailed methodologies for the synthesis of C-terminal valine methyl ester peptides via a cleavage-induced esterification strategy on solid-phase, as well as a protocol for its use in solution-phase peptide synthesis.

Data Presentation

Table 1: Quantitative Data on Cleavage and Concomitant Esterification of Peptides on 2-Chlorotrityl Resin

Peptide SequenceAlcoholCleavage ConditionsYield (%)Purity (%)Reference
Ac-Phe-Val-Methanol (B129727)0.2 M HCl in MeOH, 3h>95>95[1]
Ac-Phe-Val-Ethanol0.2 M HCl in EtOH, 3h99>95[1]
Ac-Phe-Val-2-Propanol0.2 M HCl in 2-PrOH, 3h98>95[1]
Ac-Phe-Val-n-Butanol0.2 M HCl in n-BuOH, 3h97>95[1]
H-Tyr(tBu)-Gly-Gly-Phe-Leu-Methanol0.2 M HCl in MeOH, 3h73>90[1]
H-Asp(OtBu)-Phe-Methanol0.2 M HCl in MeOH, 3h98>95[1]
H-His(Trt)-Ala-Methanol0.2 M HCl in MeOH, 3h90>90[1]

Note: Yields and purities are approximate and can vary based on the peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide with a C-Terminal Valine Methyl Ester via Cleavage-Induced Esterification

This protocol describes the synthesis of a model peptide, Ac-Phe-Val-OMe, on a 2-chlorotrityl chloride resin followed by cleavage with methanolic HCl to generate the C-terminal methyl ester.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-Val-OH

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Acetic anhydride (B1165640)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH), anhydrous

  • Acetyl chloride or anhydrous HCl gas

  • Diethyl ether, cold

  • Standard laboratory glassware and solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling and Loading of the First Amino Acid (Fmoc-Val-OH):

    • Place the 2-chlorotrityl chloride resin (e.g., 1 g, 1.6 mmol/g loading) in a solid-phase synthesis vessel.

    • Swell the resin in DCM (10 mL/g of resin) for 30 minutes.

    • Drain the DCM.

    • In a separate flask, dissolve Fmoc-Val-OH (2 equivalents based on resin loading) and DIPEA (4 equivalents) in DCM.

    • Add the amino acid solution to the resin and shake for 1-2 hours.

    • To cap any unreacted sites, add a small amount of methanol (0.8 mL/g of resin) and shake for 15 minutes.

    • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Fmoc-Phe-OH):

    • In a separate flask, dissolve Fmoc-Phe-OH (3 equivalents), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF. Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • N-terminal Acetylation:

    • Perform an Fmoc deprotection as described in step 2.

    • Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.

    • Shake for 30 minutes.

    • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

    • Dry the resin under vacuum.

  • Cleavage and Concomitant Esterification:

    • Prepare a 0.2 M solution of anhydrous HCl in methanol. This can be done by carefully adding acetyl chloride dropwise to cold methanol or by bubbling anhydrous HCl gas through methanol.

    • Swell the dried peptide-resin in DCM (1-2 mL) for 20 minutes.

    • Add the 0.2 M methanolic HCl solution (10 mL/g of initial resin).

    • Shake the mixture for 3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional methanol and combine the filtrates.

    • Evaporate the solvent under reduced pressure.

    • Triturate the resulting crude peptide ester with cold diethyl ether to precipitate the product.

    • Centrifuge and decant the ether. Dry the peptide ester under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Synthesis of a Dipeptide using this compound

This protocol describes the coupling of Fmoc-Phe-OH with this compound to form Fmoc-Phe-DL-Val-OMe.

Materials:

  • This compound

  • Fmoc-Phe-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Activation of Fmoc-Phe-OH:

    • In a separate flask, dissolve Fmoc-Phe-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Filter the cold solution containing the activated Fmoc-Phe-OH to remove the DCU.

    • Add the filtrate to the neutralized this compound solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by silica (B1680970) gel column chromatography.

Visualizations

SPPS_Cleavage_Esterification cluster_spps Standard Fmoc-SPPS Cycle cluster_cleavage Cleavage & Esterification Resin 2-Cl-Trityl Resin Load 1. Load Fmoc-Val-OH Resin->Load Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple 3. Couple Fmoc-Phe-OH (DIC/HOBt) Deprotect1->Couple Deprotect2 4. Fmoc Deprotection Couple->Deprotect2 Cap 5. N-terminal Acetylation Deprotect2->Cap PeptideResin Ac-Phe-Val-Resin Cap->PeptideResin Cleave Cleavage with 0.2 M HCl in MeOH PeptideResin->Cleave PeptideEster Ac-Phe-Val-OMe (Crude Product) Cleave->PeptideEster Purify RP-HPLC Purification PeptideEster->Purify FinalProduct Pure Peptide Ester Purify->FinalProduct Solution_Phase_Synthesis Start_AA1 Fmoc-Phe-OH Activate Activate with DCC/HOBt Start_AA1->Activate Start_AA2 This compound Neutralize Neutralize with DIPEA Start_AA2->Neutralize Coupling Coupling in DMF Neutralize->Coupling Activate->Coupling Workup Aqueous Work-up Coupling->Workup Purify Column Chromatography Workup->Purify Product Fmoc-Phe-DL-Val-OMe Purify->Product

References

Application Notes and Protocols for Solution-Phase Peptide Coupling with H-DL-Val-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and versatile method for the preparation of peptides.[1][2] Unlike solid-phase synthesis, all reactants in solution-phase synthesis are dissolved in a suitable solvent, which allows for straightforward purification and characterization of intermediates at each step.[2] This methodology is particularly well-suited for the large-scale synthesis of shorter peptides.[3]

This document provides detailed application notes and protocols for the solution-phase coupling of an N-protected amino acid with the racemic valine derivative, H-DL-Val-OMe.HCl. The use of a racemic amine component will result in the formation of a mixture of diastereomeric dipeptides, which can be separated by chromatographic methods.[4][5] This approach can be valuable for the parallel synthesis of peptide libraries or for studying the biological activities of different stereoisomers.

Data Presentation

The following tables summarize typical quantitative data for solution-phase peptide coupling reactions. Table 1 provides a general overview of reaction conditions for common coupling reagents, while Table 2 presents specific examples of yields and diastereomeric ratios.

Table 1: General Reaction Conditions for Solution-Phase Peptide Coupling

ParameterEDC/HOBtHATU/BaseCOMU/Base
N-Protected Amino Acid 1.0 equivalent1.0 - 1.2 equivalents1.0 equivalent
This compound 1.0 - 1.2 equivalents1.0 - 1.2 equivalents1.0 equivalent
Coupling Reagent 1.0 - 1.2 equivalents1.0 - 1.5 equivalents1.0 equivalent
Additive HOBt (1.0 - 1.2 eq)NoneNone
Base Tertiary Amine (e.g., DIPEA, 2.0 - 3.0 eq)Tertiary Amine (e.g., DIPEA, 2.0 - 5.0 eq)Tertiary Amine (e.g., DIPEA, 2.0 - 3.0 eq)
Solvent DCM, DMF, THFDMF, DCM, ACN, THFDMF
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 24 hours1 - 18 hours1 - 4 hours

Table 2: Example Yields and Diastereomeric Ratios for Dipeptide Synthesis

N-Protected Amino AcidCoupling ReagentAmine ComponentDiastereomeric Ratio (L-L : L-D)YieldReference
Z-L-Phg-OHEDC/Oxyma PureH-L-Val-OMe.HCl99.9 : 0.181-84%[6]
Ac-L-Ala-OHEDCH-DL-Val-OMe53 : 47Not Reported[7]
Ac-L-Phe-OHEDCH-DL-Val-OMe52 : 48Not Reported[7]
Ac-L-Pro-OHEDCH-DL-Val-OMe61 : 39Not Reported[7]
Boc-L-Val-OHDCC/HOBtH-L-Val-OMe.HClNot Applicable>90% (crude)[8]

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of an N-protected amino acid with this compound using different coupling reagents.

Protocol 1: Coupling using EDC/HOBt

This protocol is a general procedure for the synthesis of a dipeptide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as the coupling activators.

Materials:

  • N-protected amino acid

  • This compound

  • EDC.HCl

  • HOBt

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • In a separate flask, suspend this compound (1.1 eq) in the same solvent and add DIPEA (2.2 eq). Stir until the solid dissolves.

  • Cool the N-protected amino acid solution to 0 °C in an ice bath.

  • Add EDC.HCl (1.1 eq) to the cooled N-protected amino acid solution and stir for 15 minutes.

  • Add the neutralized H-DL-Val-OMe solution to the activated acid solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product, which is a mixture of diastereomers, by flash column chromatography on silica gel.[4][5][9]

Protocol 2: Coupling using HATU

This protocol describes the use of the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[2]

Materials:

  • N-protected amino acid

  • This compound

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes for pre-activation.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and neutralize with DIPEA (1.1 eq).

  • Add the neutralized amine solution to the pre-activated acid solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[2]

  • Upon completion, dilute the reaction with ethyl acetate.

  • Wash the organic layer with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting diastereomeric mixture by flash column chromatography.[4][5][9]

Protocol 3: Coupling using COMU

This protocol utilizes COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a third-generation uronium salt that is known for its high efficiency and safety profile.[10]

Materials:

  • N-protected amino acid

  • This compound

  • COMU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF at 0 °C, add DIPEA (2.5 eq).[3]

  • Add COMU (1.0 eq) to the mixture. The solution may change color.[3]

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. The disappearance of the color can indicate the completion of the reaction.[3]

  • Once complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diastereomeric dipeptides by flash column chromatography.[4][5][9]

Visualizations

Logical Workflow for Dipeptide Synthesis and Purification

The following diagram illustrates the general workflow for the solution-phase synthesis of a diastereomeric dipeptide mixture and its subsequent separation.

G Workflow for Diastereomeric Dipeptide Synthesis cluster_synthesis Peptide Coupling cluster_workup Workup cluster_purification Purification A N-Protected Amino Acid E Reaction in Anhydrous Solvent A->E B This compound B->E C Coupling Reagent (e.g., EDC, HATU, COMU) C->E D Base (e.g., DIPEA) D->E F Aqueous Workup (Acid/Base Washes) E->F G Drying and Concentration F->G H Crude Diastereomeric Dipeptide Mixture G->H I Chromatographic Separation (e.g., HPLC, Flash Chromatography) H->I J Diastereomer 1 (e.g., L-L) I->J K Diastereomer 2 (e.g., L-D) I->K

Caption: General workflow for solution-phase synthesis and separation of dipeptides.

Potential Mechanism of Action for Valine-Containing Antimicrobial Peptides

Peptides rich in hydrophobic residues like valine and cationic residues like arginine have been shown to possess antimicrobial activity, often by disrupting the bacterial cell membrane.[11]

G Mechanism of Valine-Containing Antimicrobial Peptides cluster_membrane Bacterial Cell Membrane cluster_interaction Membrane Interaction and Disruption M Lipid Bilayer P Cationic Amphipathic Peptide (Valine-rich hydrophobic face, Arginine-rich cationic face) S1 Electrostatic Attraction of Cationic Face to Anionic Membrane P->S1 S2 Insertion of Hydrophobic Face (Valine) into the Lipid Bilayer S1->S2 S3 Membrane Destabilization and Pore Formation S2->S3 S4 Cell Lysis S3->S4

Caption: Proposed membrane disruption mechanism by antimicrobial peptides.

References

H-DL-Valine Methyl Ester Hydrochloride: A Versatile Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl) is a racemic mixture of the methyl ester of the essential amino acid valine. As a readily available and cost-effective starting material, it serves as a crucial chiral building block in the synthesis of a wide array of complex organic molecules, most notably active pharmaceutical ingredients (APIs). The value of this racemic mixture lies in its resolution into individual D- and L-enantiomers, which are then utilized in stereoselective synthesis. The L-enantiomer, L-valine methyl ester hydrochloride, is a key intermediate in the production of blockbuster drugs such as the antihypertensive agent Valsartan and the antiviral medication Valacyclovir. This document provides detailed application notes and experimental protocols for the resolution of this compound and the subsequent use of the chiral products in pharmaceutical synthesis.

Applications of Resolved Valine Methyl Ester Enantiomers

The primary application of this compound is as a precursor to its optically pure enantiomers. The separation of the racemic mixture allows for the selective introduction of a specific stereocenter, which is often critical for the biological activity and safety of a drug molecule.

  • L-Valine Methyl Ester Hydrochloride (L-Val-OMe.HCl): This enantiomer is a cornerstone in the synthesis of several widely used pharmaceuticals.

    • Valsartan: An angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure. L-Val-OMe.HCl provides the chiral backbone necessary for the molecule's specific interaction with the AT1 receptor.

    • Valacyclovir: An antiviral prodrug of acyclovir (B1169) with improved oral bioavailability, used to treat herpes virus infections. The L-valine ester moiety enhances the drug's absorption in the body.

  • D-Valine Methyl Ester Hydrochloride (D-Val-OMe.HCl): While less common in blockbuster drugs, the D-enantiomer is a valuable tool in medicinal chemistry and drug discovery.[1][2] It is used in the synthesis of non-natural peptides and other chiral molecules to study stereochemical effects on biological activity and to develop novel therapeutic agents.[1][2]

Chiral Resolution of H-DL-Valine Methyl Ester Hydrochloride

The separation of the D- and L-enantiomers from the racemic this compound can be achieved through two primary methods: enzymatic kinetic resolution and chemical resolution using diastereomeric salt formation.

Method 1: Enzymatic Kinetic Resolution using Lipase (B570770)

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. In the case of this compound, a lipase can selectively hydrolyze the L-ester to L-valine, leaving the D-ester unreacted. The resulting L-amino acid and D-amino acid ester can then be separated. Lipase B from Candida antarctica (CALB) is a highly effective biocatalyst for this transformation.[3][4][5][6][7][8]

Experimental Protocol: Enzymatic Kinetic Resolution of this compound

  • Reaction Setup:

    • To a solution of this compound (10.0 g, 59.6 mmol) in 0.1 M phosphate (B84403) buffer (200 mL, pH 7.0), add immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435, 1.0 g).

  • Reaction Conditions:

    • Stir the suspension at 40°C and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the hydrolyzed acid.

  • Work-up and Isolation:

    • Once the desired conversion is reached (approximately 24-48 hours), filter off the immobilized enzyme.

    • Acidify the aqueous solution to pH 2 with 1 M HCl.

    • Extract the solution with ethyl acetate (B1210297) (3 x 100 mL) to separate the unreacted D-valine methyl ester.

    • The aqueous layer contains L-valine. Adjust the pH of the aqueous layer to the isoelectric point of valine (pH 5.9) to precipitate the L-valine.

    • Collect the precipitated L-valine by filtration.

    • The combined organic extracts containing D-valine methyl ester can be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield D-Val-OMe. The hydrochloride salt can be reformed by dissolving the free base in a suitable solvent (e.g., diethyl ether) and bubbling with dry HCl gas.

Data Presentation: Enzymatic Resolution

ParameterValueReference
EnzymeCandida antarctica Lipase B (CALB)[3][4][6][7]
SubstrateThis compound
Solvent0.1 M Phosphate Buffer (pH 7.0)
Temperature40°C
Reaction Time24-48 hours (until ~50% conversion)
Product 1 (Unreacted)D-Valine Methyl Ester>98% e.e.
Product 2 (Hydrolyzed)L-Valine>98% e.e.
Yield (per enantiomer)Theoretical max. 50%
Method 2: Chemical Resolution via Diastereomeric Salt Formation

Chemical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. A common resolving agent for racemic amino acids and their derivatives is a chiral tartaric acid derivative, such as O,O'-dibenzoyl-L-tartaric acid (L-DBTA).[9][10][11][12]

Experimental Protocol: Chemical Resolution of this compound

  • Diastereomeric Salt Formation:

    • Dissolve this compound (16.7 g, 0.1 mol) in a minimal amount of a suitable solvent mixture (e.g., methanol/water).

    • In a separate flask, dissolve O,O'-dibenzoyl-L-tartaric acid (L-DBTA) (17.9 g, 0.05 mol) in the same solvent system.

    • Combine the two solutions and stir at room temperature. The diastereomeric salt of L-valine methyl ester with L-DBTA will preferentially crystallize.

  • Isolation of Diastereomers:

    • Allow the crystallization to proceed, potentially with cooling, until a significant amount of precipitate has formed.

    • Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent. This solid is enriched in the L-Val-OMe-L-DBTA salt.

    • The mother liquor is enriched in the D-Val-OMe-L-DBTA salt.

  • Liberation of Enantiomers:

    • L-Enantiomer: Suspend the crystalline diastereomeric salt in water and adjust the pH to ~9-10 with a suitable base (e.g., 1 M NaOH) to liberate the L-valine methyl ester free base. Extract the free base with an organic solvent (e.g., dichloromethane). The aqueous layer will contain the sodium salt of L-DBTA, which can be recovered.

    • D-Enantiomer: Treat the mother liquor in a similar basic manner to liberate the D-valine methyl ester free base, which can be extracted.

    • To obtain the hydrochloride salts, dissolve the separated free bases in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid (e.g., HCl in ethanol (B145695) or dry HCl gas).

Data Presentation: Chemical Resolution

ParameterValueReference
Resolving AgentO,O'-Dibenzoyl-L-tartaric acid (L-DBTA)[9][10][11][12]
SubstrateThis compound
Solvent SystemMethanol/Water
Crystallization Temp.Room Temperature to 0°C
Product 1L-Valine Methyl Ester Hydrochloride>95% d.e. (after recrystallization)
Product 2D-Valine Methyl Ester HydrochlorideVariable d.e. from mother liquor
Yield (L-enantiomer)40-45% (based on racemate)

Synthetic Application: Synthesis of Valsartan Intermediate

The following protocol outlines a key step in the synthesis of Valsartan, utilizing the resolved L-Val-OMe.HCl.

Protocol: N-Alkylation of L-Valine Methyl Ester Hydrochloride

  • Reaction Setup:

    • In a reaction vessel, suspend L-Valine methyl ester hydrochloride (1.68 g, 10 mmol) and 4-bromomethyl-2'-(1H-tetrazol-5-yl)biphenyl (3.31 g, 10 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF, 20 mL).

  • Reaction Conditions:

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.6 g, 20 mmol), to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-alkylated product.

Data Presentation: Synthesis of Valsartan Intermediate

Reactant 1Reactant 2ProductYield
L-Val-OMe.HCl4-bromomethyl-2'-(1H-tetrazol-5-yl)biphenylN-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester~80-90%

Signaling Pathways and Mechanisms of Action

Valsartan Signaling Pathway

Valsartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively blocking the binding of angiotensin II to the AT1 receptor in vascular smooth muscle and the adrenal gland.[2][13] This blockage inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][13] Recent studies have also indicated that Valsartan can induce nitric oxide (NO) production in endothelial cells through Src/PI3K/Akt-dependent phosphorylation of endothelial nitric oxide synthase (eNOS).[14][15]

Valsartan_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Leads to Aldosterone Aldosterone Secretion AT1R->Aldosterone Leads to Valsartan Valsartan Valsartan->AT1R Blocks eNOS_activation eNOS Activation (via Src/PI3K/Akt) Valsartan->eNOS_activation Induces NO_production NO Production eNOS_activation->NO_production Vasodilation Vasodilation NO_production->Vasodilation

Valsartan's dual mechanism of action.

Valacyclovir Mechanism of Action

Valacyclovir is a prodrug that is rapidly converted to acyclovir in the body.[1][16][17][18] Acyclovir is then selectively phosphorylated by viral thymidine (B127349) kinase in herpes-infected cells to acyclovir monophosphate.[1][16][17][18] Cellular enzymes further convert the monophosphate to acyclovir triphosphate, which acts as a competitive inhibitor of viral DNA polymerase.[1][16][17][18] Incorporation of acyclovir triphosphate into the growing viral DNA chain results in chain termination, thus halting viral replication.[1][16][17][18]

Valacyclovir_Pathway Valacyclovir Valacyclovir Acyclovir Acyclovir Valacyclovir->Acyclovir Hydrolysis in vivo ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Phosphorylation Viral_TK Viral Thymidine Kinase Viral_TK->ACV_MP ACV_TP Acyclovir Triphosphate ACV_MP->ACV_TP Phosphorylation Cellular_Kinases Cellular Kinases Cellular_Kinases->ACV_TP Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibits Chain_Termination Chain Termination ACV_TP->Chain_Termination Incorporation leads to Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Catalyzes Chain_Termination->Viral_DNA_Replication Halts

Valacyclovir's activation and mechanism.

Conclusion

H-DL-Valine methyl ester hydrochloride is a versatile and economically important chiral building block. Its value is realized through efficient resolution into its constituent enantiomers, which are then incorporated into high-value pharmaceutical products. The protocols and data presented in these application notes provide a comprehensive resource for researchers and professionals in the field of drug development, highlighting the critical role of chiral chemistry in modern medicine. The provided diagrams of the signaling pathways for Valsartan and Valacyclovir illustrate the biological targets and mechanisms of action of drugs synthesized from this important chiral precursor.

References

Application Notes and Protocols for the Deprotection of H-DL-Val-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step deprotection of H-DL-Val-OMe.HCl, a common starting material in peptide synthesis. The procedure involves the saponification of the methyl ester followed by the neutralization of the amine hydrochloride to yield DL-Valine, which is then ready for subsequent peptide coupling reactions.

Overview

The deprotection of this compound is a fundamental step to prepare the valine amino acid for incorporation into a peptide chain. The process involves two key transformations:

  • Saponification: The hydrolysis of the methyl ester (-OMe) group to a free carboxylate (-COOH) group. This is typically achieved under basic conditions.

  • Neutralization: The removal of the hydrochloride salt (-HCl) from the amino group to yield a free amine (-NH2). This is accomplished by treatment with a suitable base.

Proper execution of this protocol is crucial to ensure a high yield and purity of the deprotected amino acid, which directly impacts the efficiency and success of the subsequent peptide synthesis steps.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the complete deprotection of this compound.

Materials and Equipment

Reagents:

  • This compound (Valine methyl ester hydrochloride)

  • Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water (H₂O)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus

Step 1: Saponification of the Methyl Ester

This procedure describes the base-mediated hydrolysis of the methyl ester of valine. Lithium hydroxide is a commonly used base for this transformation due to its mild nature and effectiveness in hydrolyzing esters in the presence of other functional groups.[1][2][3][4]

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • To the stirring solution, add Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equivalents) portion-wise at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully acidify the reaction mixture to a pH of approximately 7 with 1 M HCl.

  • Remove the THF from the mixture using a rotary evaporator.

Step 2: Neutralization of the Amine Hydrochloride and Work-up

This procedure outlines the neutralization of the hydrochloride salt to liberate the free amine, followed by extraction and purification of the final DL-Valine product. Triethylamine is a common organic base used for this purpose.[5]

Procedure:

  • To the aqueous solution from the previous step, add Dichloromethane (DCM) and cool the mixture in an ice bath.

  • Slowly add Triethylamine (TEA) (1.2 equivalents) to the stirring mixture.

  • Allow the mixture to warm to room temperature and continue stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with Ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected DL-Valine.

Data Presentation

The following table summarizes the expected outcome of the deprotection protocol. The yield and purity are dependent on the specific reaction conditions and the purity of the starting material.

ParameterExpected Value
Product DL-Valine
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Typical Yield 85-95%
Purity (by NMR/HPLC) >98%

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the chemical transformation and the experimental workflow for the deprotection of this compound.

Deprotection_Workflow cluster_saponification Step 1: Saponification cluster_neutralization Step 2: Neutralization & Work-up start This compound in THF/H₂O reagent1 Add LiOH·H₂O start->reagent1 1.5 eq reaction1 Stir at RT (2-4h) reagent1->reaction1 acidify Acidify to pH 7 with 1M HCl reaction1->acidify evaporate1 Remove THF (Rotary Evaporator) acidify->evaporate1 aqueous_sol Aqueous Solution evaporate1->aqueous_sol Proceed to next step reagent2 Add DCM and TEA aqueous_sol->reagent2 1.2 eq reaction2 Stir at RT (30 min) reagent2->reaction2 extraction Extract with EtOAc reaction2->extraction wash Wash with Brine extraction->wash dry Dry over Na₂SO₄ wash->dry evaporate2 Concentrate (Rotary Evaporator) dry->evaporate2 product DL-Valine evaporate2->product Chemical_Transformation reactant This compound (Starting Material) intermediate DL-Valine Hydrochloride (in situ) reactant->intermediate 1. LiOH·H₂O, THF/H₂O 2. HCl (neutralization) product DL-Valine (Final Product) intermediate->product TEA, DCM

References

Application Note and Protocols: Coupling of H-DL-Val-OMe.HCl with Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and reaction conditions for the coupling of the methyl ester of valine hydrochloride (H-DL-Val-OMe.HCl) with N-terminally Fmoc-protected amino acids. This fundamental step in peptide synthesis is crucial for the construction of dipeptides and larger peptide fragments.

Core Principles of Peptide Coupling

Peptide bond formation involves the creation of an amide linkage between the carboxyl group of one amino acid and the amino group of another.[1][2] In the context of this application note, the carboxyl group of an Fmoc-protected amino acid is activated by a coupling reagent. This activated intermediate then readily reacts with the free amino group of H-DL-Val-OMe to form the desired dipeptide, Fmoc-AA-Val-OMe.

The hydrochloride salt of valine methyl ester must be neutralized in situ using a non-nucleophilic organic base to liberate the free amine for the coupling reaction. The choice of coupling reagent, base, and solvent significantly impacts reaction efficiency, yield, and the preservation of stereochemical integrity (i.e., minimizing racemization).[3][4]

General Reaction Workflow

The logical flow of the coupling reaction can be visualized as follows:

Coupling_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts Fmoc_AA Fmoc-Amino Acid Activation Activation of Fmoc-Amino Acid Fmoc_AA->Activation Val_HCl This compound Neutralization Neutralization of Valine Ester Val_HCl->Neutralization Base Tertiary Base (e.g., DIPEA, NMM) Base->Activation Base->Neutralization Coupling_Reagent Coupling Reagent (e.g., HBTU, PyBOP, DIC) Coupling_Reagent->Activation Additive Additive (e.g., HOBt, HOAt) Additive->Activation Coupling Peptide Bond Formation Activation->Coupling Neutralization->Coupling Dipeptide Fmoc-AA-Val-OMe Coupling->Dipeptide Byproducts Byproducts (e.g., Urea (B33335), HOBt) Coupling->Byproducts

Caption: General workflow for peptide coupling.

Experimental Protocols

The following are standard protocols for coupling Fmoc-amino acids with this compound. All reactions should be conducted in a dry, inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Coupling using HBTU/DIPEA

This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), a widely used aminium salt coupling reagent known for its efficiency and rapid reaction times.[5][6]

Materials:

  • Fmoc-amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HBTU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the Fmoc-amino acid (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.

  • In a separate flask, suspend this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the this compound suspension and stir for 5-10 minutes at room temperature to ensure complete neutralization.

  • Add the neutralized this compound solution to the flask containing the Fmoc-amino acid and HBTU.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-2 hours.[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Coupling using DIC/HOBt

This protocol employs a carbodiimide (B86325), N,N'-Diisopropylcarbodiimide (DIC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to facilitate coupling and suppress racemization.[4][5][8]

Materials:

  • Fmoc-amino acid (1.0 eq)

  • This compound (1.1 eq)

  • HOBt (1.1 eq)

  • DIC (1.1 eq)

  • N-Methylmorpholine (NMM) or DIPEA (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the Fmoc-amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 eq) to the solution and stir for 10-15 minutes at 0 °C to pre-activate the amino acid.

  • In a separate flask, suspend this compound (1.1 eq) in the same solvent and add NMM or DIPEA (1.1 eq). Stir until the solid dissolves.

  • Add the neutralized this compound solution to the pre-activated Fmoc-amino acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.

  • Work up the filtrate as described in Protocol 1 (steps 6-8). The urea byproduct from DIC is more soluble than that from DCC, simplifying its removal.[5]

Data Summary: Comparison of Coupling Conditions

The selection of a coupling strategy depends on the specific amino acids being coupled, cost considerations, and desired purity. The following table summarizes common conditions.

Coupling ReagentAdditiveBaseSolvent(s)Typical Reaction TimeKey Advantages & Considerations
HBTU / TBTU HOBt (optional)DIPEA, NMMDMF, DCM15-60 minFast, high yields. Excess reagent can cap the N-terminus.[6][7]
HATU NoneDIPEA, NMMDMF, DCM5-30 minHighly efficient, lower racemization than HBTU, ideal for sterically hindered amino acids.[5][6]
PyBOP HOBt (optional)DIPEA, NMMDMF, DCM15-60 minSafer alternative to BOP (avoids carcinogenic HMPA byproduct), rapid reactions.[1][5]
DIC HOBt, HOAt, OxymaDIPEA, NMMDCM, DMF2-12 hoursCost-effective. DIU byproduct is soluble. Requires an additive to minimize racemization.[5][8]
EDC.HCl HOBt, HOAtNone required for couplingDCM, DMF, Water2-12 hoursWater-soluble carbodiimide and byproduct, simplifying workup via aqueous extraction.[5][7]

Note: Equivalents of reagents are typically in the range of 1.0-1.5 relative to the limiting reagent. Base equivalents are 1.0-2.0 depending on whether an acid salt is used.

Mandatory Visualizations

Logical Relationship of Coupling Reagent Classes

This diagram illustrates the classification of common peptide coupling reagents.

Reagent_Classes cluster_main Peptide Coupling Reagents Carbodiimides Carbodiimides DCC DCC Carbodiimides->DCC DIC DIC Carbodiimides->DIC EDC EDC Carbodiimides->EDC Phosphonium Phosphonium Salts BOP BOP Phosphonium->BOP PyBOP PyBOP Phosphonium->PyBOP PyAOP PyAOP Phosphonium->PyAOP Aminium Aminium/Uronium Salts HBTU HBTU Aminium->HBTU TBTU TBTU Aminium->TBTU HATU HATU Aminium->HATU HCTU HCTU Aminium->HCTU

Caption: Classification of common peptide coupling reagents.

References

Application Notes and Protocols for H-DL-Val-OMe.HCl in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl) serves as a substrate for various proteolytic enzymes, particularly serine proteases such as elastase and chymotrypsin (B1334515). These enzymes play crucial roles in numerous physiological and pathological processes, making them significant targets for drug discovery and development. The enzymatic hydrolysis of this compound results in the formation of H-DL-Valine and methanol. This reaction can be monitored to determine the kinetic parameters of the enzyme, screen for inhibitors, and characterize enzyme activity under various conditions. This document provides detailed application notes and protocols for utilizing this compound as a substrate in enzyme assays.

Enzyme-Substrate Interaction

This compound is recognized by serine proteases that exhibit a preference for cleaving peptide bonds at the carboxyl side of amino acids with small, hydrophobic side chains. The valine residue of the substrate fits into the S1 binding pocket of these enzymes, facilitating the hydrolysis of the methyl ester bond.

dot

EnzymeSubstrateInteraction cluster_enzyme Serine Protease (Elastase/Chymotrypsin) Enzyme Enzyme Active Site (S1 Pocket) Products H-DL-Valine Methanol Enzyme:name->Products:prod1 Hydrolysis Substrate This compound Valine Methyl Ester Substrate:name->Enzyme:active_site Binding

Caption: Enzyme-substrate interaction workflow.

Quantitative Data Summary

While specific kinetic parameters for the hydrolysis of this compound are not extensively documented, data from closely related substrates can provide valuable estimates for experimental design. The Michaelis constant (Kₘ) for the reaction of chymotrypsin with N-acetylvaline ethyl ester is reported to be 8.8 x 10⁻² M.[1][2] This suggests a relatively low affinity of chymotrypsin for valine esters compared to its preferred aromatic substrates. For porcine pancreatic elastase, the Kₘ for the substrate N-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide is 1.15 mM.[3] These values can be used as a starting point for determining the optimal substrate concentration range for assays with this compound.

EnzymeSubstrateKₘ (M)VₘₐₓOptimal pHOptimal Temperature (°C)
α-ChymotrypsinN-acetylvaline ethyl ester8.8 x 10⁻²[1][2]To be determined7.8 - 8.525 - 37
Porcine Pancreatic ElastaseN-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide1.15 x 10⁻³[3]To be determined8.0 - 8.525 - 37
α-Chymotrypsin This compound To be determinedTo be determined7.8 - 8.525 - 37
Porcine Pancreatic Elastase This compound To be determinedTo be determined8.0 - 8.525 - 37

Values in italics are to be determined experimentally.

Experimental Protocols

Two primary methods can be employed to assay the enzymatic hydrolysis of this compound: a spectrophotometric assay and a pH-stat titration assay.

Protocol 1: Spectrophotometric Assay using a pH Indicator

This method relies on the detection of the carboxylic acid product, which leads to a decrease in the pH of the reaction mixture. A pH indicator dye is used to monitor this change spectrophotometrically.

Materials:

  • This compound

  • Enzyme (e.g., porcine pancreatic elastase or bovine pancreatic α-chymotrypsin)

  • Weakly buffered reaction buffer (e.g., 5 mM Tris-HCl, pH 8.0)

  • pH indicator solution (e.g., Phenol Red at a concentration that gives a measurable absorbance change in the desired pH range)

  • Spectrophotometer capable of measuring absorbance in the visible range.

Experimental Workflow:

dot

SpectrophotometricAssayWorkflow A Prepare Reagents B Set up Reaction Mixture (Buffer, Substrate, pH Indicator) A->B C Equilibrate at Assay Temperature B->C D Initiate Reaction by Adding Enzyme C->D E Monitor Absorbance Change Over Time D->E F Calculate Initial Reaction Velocity E->F

Caption: Spectrophotometric assay workflow.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare a stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl for chymotrypsin) and keep on ice.

    • Prepare the reaction buffer containing the pH indicator at the desired final concentration.

  • Assay Setup:

    • In a cuvette, add the reaction buffer containing the pH indicator.

    • Add the this compound stock solution to achieve the desired final concentration. The concentration range should bracket the estimated Kₘ.

    • Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for several minutes to allow for temperature equilibration.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the enzyme stock solution to the cuvette and mix quickly.

    • Immediately start monitoring the change in absorbance at the wavelength of maximum absorbance for the pH indicator (e.g., 560 nm for Phenol Red).

    • Record the absorbance at regular intervals for a set period.

  • Data Analysis:

    • Plot absorbance versus time.

    • The initial velocity of the reaction is determined from the initial linear portion of the curve.

    • A standard curve of the pH indicator's absorbance at different known pH values should be generated to correlate the change in absorbance to the change in proton concentration.

Protocol 2: pH-Stat Titration Assay

This method directly measures the production of acid (H-DL-Valine) by titrating it with a standard base solution to maintain a constant pH.

Materials:

  • This compound

  • Enzyme (e.g., porcine pancreatic elastase or bovine pancreatic α-chymotrypsin)

  • Unbuffered reaction solution (e.g., deionized water or a very low molarity salt solution)

  • Standardized NaOH solution (e.g., 0.01 M)

  • pH-stat apparatus (autotitrator).

Experimental Workflow:

dot

pHStatAssayWorkflow A Calibrate pH-Stat B Prepare Reaction Vessel (Substrate in Unbuffered Solution) A->B C Set and Maintain Constant pH B->C D Initiate Reaction by Adding Enzyme C->D E Record Volume of Titrant Added Over Time D->E F Calculate Rate of Acid Production E->F

Caption: pH-stat titration assay workflow.

Procedure:

  • Apparatus Setup:

    • Calibrate the pH electrode of the pH-stat at the desired reaction pH (e.g., pH 8.0).

    • Fill the burette with the standardized NaOH solution.

  • Assay Setup:

    • In the reaction vessel, add the unbuffered solution and the this compound stock solution to the desired final concentration.

    • Place the vessel in a thermostated water bath to maintain the desired temperature.

    • Start the stirrer and allow the pH to stabilize.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the enzyme stock solution.

    • The pH-stat will automatically add NaOH to maintain the set pH.

    • Record the volume of NaOH added over time.

  • Data Analysis:

    • The rate of the reaction is directly proportional to the rate of NaOH addition.

    • The initial velocity is calculated from the initial linear slope of the plot of volume of NaOH added versus time.

Signaling Pathway of Serine Protease Catalysis

The hydrolysis of this compound by serine proteases like elastase and chymotrypsin follows a well-established catalytic mechanism involving a catalytic triad (B1167595) (Serine, Histidine, Aspartate) in the enzyme's active site.

dot

SerineProteaseMechanism cluster_steps Catalytic Cycle ES Enzyme-Substrate Complex Formation Acyl Acyl-Enzyme Intermediate Formation (Methanol Released) ES->Acyl Nucleophilic attack by Serine Deacyl Deacylation (H-DL-Valine Released) Acyl->Deacyl Hydrolysis by Water E_Regen Enzyme Regeneration Deacyl->E_Regen Product Release E_Regen->ES Ready for next substrate

Caption: Serine protease catalytic cycle.

Conclusion

This compound is a suitable substrate for assaying the activity of serine proteases like elastase and chymotrypsin. The choice between a spectrophotometric or pH-stat titration method will depend on the available equipment and the specific experimental goals. Due to the limited availability of published kinetic data for this specific substrate, it is crucial to perform initial experiments to determine the optimal substrate concentration range and other assay conditions. The protocols provided here offer a solid foundation for developing a robust and reliable enzyme assay for researchers in basic science and drug development.

References

Application Notes and Protocols: The Role of Valine Methyl Ester Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Valine methyl ester hydrochloride is a versatile chiral building block in asymmetric synthesis, a field dedicated to the selective synthesis of a specific stereoisomer of a chiral molecule. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its absolute configuration. While the racemic mixture, H-DL-Val-OMe·HCl, is commercially available, it is the enantiomerically pure L-valine methyl ester hydrochloride (H-L-Val-OMe·HCl) that is predominantly utilized as a precursor for chiral ligands and auxiliaries. The hydrochloride salt form enhances stability and improves solubility in certain organic solvents.[1] The esterification of the carboxylic acid group prevents its participation in undesired side reactions.[1]

This document provides detailed application notes and protocols for the use of L-valine methyl ester hydrochloride in asymmetric synthesis, with a focus on its application in the asymmetric Henry reaction and as a chiral auxiliary in Michael additions. Additionally, a protocol for the chiral resolution of the racemic DL-form is included.

Application Note 1: Chiral Ligand Precursor for Asymmetric Henry Reaction

L-valine methyl ester hydrochloride is a readily available and cost-effective starting material for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions.[1] One of the most notable applications is in the synthesis of chiral Schiff base ligands. These ligands, when complexed with a metal salt (e.g., copper(II) or cobalt(II)), form highly effective catalysts for the asymmetric Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction.[1][2] This reaction produces enantiomerically enriched β-hydroxy nitro compounds, which are valuable synthetic intermediates for the preparation of amino alcohols and other biologically active molecules.[2]

The general workflow involves the condensation of L-valine methyl ester hydrochloride with an aldehyde, typically salicylaldehyde (B1680747), to form a chiral imine. This imine then acts as a ligand for a metal catalyst, creating a chiral environment that directs the stereochemical outcome of the Henry reaction.

Experimental Protocols:

Protocol 1.1: Synthesis of L-Valine Methyl Ester Hydrochloride

  • Reaction: L-Valine + Thionyl Chloride in Methanol → L-Valine Methyl Ester Hydrochloride

  • Procedure:

    • Dissolve L-Valine (e.g., 2 g, 17.1 mmol) in the desired alcohol (e.g., 20 mL of methanol).

    • Cool the solution in an ice bath.

    • Add thionyl chloride (e.g., 1.25 mL, 17.1 mmol) dropwise to the cooled solution while stirring.

    • Allow the reaction mixture to stir overnight at room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain L-valine methyl ester hydrochloride as a white solid. A quantitative yield is typically expected.[2]

Protocol 1.2: Synthesis of Chiral Schiff Base Ligand

  • Reaction: L-Valine Methyl Ester Hydrochloride + Salicylaldehyde → Chiral Imine

  • Procedure:

    • To an alcoholic solution of L-valine methyl ester hydrochloride, add triethylamine (B128534) to neutralize the HCl salt and bring the solution to a basic pH.

    • Add salicylaldehyde in a 1:1 molar ratio to the L-valine methyl ester.

    • Add anhydrous sodium sulfate (B86663) as a drying agent.

    • Stir the reaction mixture at room temperature for 5 hours.

    • Filter the reaction mixture to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the yellow, crystalline chiral imine. A yield of around 90% can be expected.[2]

Protocol 1.3: Synthesis of the Chiral Cobalt(II) Catalyst

  • Reaction: Chiral Imine + Cobalt(II) Acetate (B1210297) → Chiral Cobalt(II) Complex

  • Procedure:

    • Dissolve the chiral imine in an alcohol (e.g., ethanol).

    • Add an alcoholic solution of cobalt(II) acetate in a 1:1 molar ratio.

    • Stir the mixture at room temperature for 4 hours.

    • Monitor the reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure to yield the dark green cobalt complex. A yield of approximately 90% is expected.[2]

Protocol 1.4: Asymmetric Henry Reaction

  • Reaction: Aldehyde + Nitromethane (B149229) --(Chiral Cobalt(II) Complex)--> Chiral β-Nitro Alcohol

  • Procedure:

    • To an ethanolic solution of the chiral cobalt(II) complex (e.g., 0.1 mmol), add nitromethane (1 mmol) followed by triethylamine (1 mol%).

    • Add the desired aldehyde (1 mmol) dropwise.

    • Stir the reaction mixture for 24 hours at room temperature.

    • After 24 hours, add 1M HCl to the reaction mixture and evaporate the solvent.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the chiral β-nitro alcohol.

Data Presentation:

The following table summarizes representative results for the asymmetric Henry reaction catalyzed by a copper(II) complex of a chiral Schiff base derived from an amino acid and salicylaldehyde, demonstrating the high yields and enantioselectivities achievable.

AldehydeYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde9592 (S)
4-Nitrobenzaldehyde9694 (S)
4-Chlorobenzaldehyde9493 (S)
4-Methylbenzaldehyde9291 (S)
2-Chlorobenzaldehyde9396 (S)
Cinnamaldehyde8588 (S)
Hexanal7685 (S)

Data is representative of typical results obtained with similar catalyst systems as reported in the literature.[1] For cobalt complexes derived from L-valine, enantiomeric excesses in the range of 93-98% have been reported.[2]

Visualization:

Asymmetric_Henry_Reaction_Workflow cluster_ligand_synthesis Chiral Ligand Synthesis cluster_catalyst_formation Catalyst Formation cluster_asymmetric_reaction Asymmetric Henry Reaction LVal L-Valine Methyl Ester HCl Imine Chiral Imine LVal->Imine Condensation Sal Salicylaldehyde Sal->Imine Co_salt Co(OAc)₂ Catalyst Chiral Co(II) Complex Co_salt->Catalyst Imine_ref->Catalyst Aldehyde Aldehyde Product β-Nitro Alcohol (High ee) Aldehyde->Product Nitromethane Nitromethane Nitromethane->Product Catalyst_ref->Product Catalysis

Caption: Workflow for the asymmetric Henry reaction.

Application Note 2: Chiral Auxiliary in Asymmetric Michael Addition

L-valine methyl ester can be converted into a chiral auxiliary, a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed and potentially recycled. Chiral auxiliaries derived from L-valine are effective in directing the stereoselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds (Michael addition).

The general strategy involves attaching the chiral auxiliary, derived from L-valine, to the substrate to form a chiral enamine or enolate. The steric bulk of the valine side chain then blocks one face of the enamine/enolate, forcing the electrophile to attack from the less hindered face, thus inducing high diastereoselectivity.

Experimental Protocol:

Protocol 2.1: Asymmetric Michael Addition of a Ketone to a Nitroalkene using a Valine-derived Chiral Imine

  • Reaction: Ketone + Chiral Amine (from L-Valine Methyl Ester) → Chiral Imine; Chiral Imine + Nitroalkene → Michael Adduct

  • Procedure:

    • Formation of the Chiral Imine: In a round-bottom flask, combine the ketone (1.0 eq), L-valine methyl ester hydrochloride (1.1 eq), and a suitable solvent (e.g., toluene). Add triethylamine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark trap to remove water. After completion (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

    • Michael Addition: Dissolve the crude chiral imine in a suitable solvent (e.g., THF) and cool to -78 °C. Add a solution of the nitroalkene (1.0 eq) in the same solvent dropwise. Stir the reaction at -78 °C for the specified time (typically several hours).

    • Work-up and Auxiliary Removal: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated. The chiral auxiliary can be removed by acidic hydrolysis (e.g., with 1M HCl) to afford the chiral Michael adduct.

    • Purification: Purify the final product by column chromatography.

Data Presentation:

The following table presents representative data for an asymmetric Michael addition reaction using a chiral auxiliary derived from an amino acid.

KetoneNitroalkeneDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Yield (%)
Cyclohexanoneβ-Nitrostyrene>95:59885
Cyclopentanoneβ-Nitrostyrene>95:59582
Acetone(E)-1-Nitro-3-phenylprop-1-ene90:109278

Data is representative of typical results obtained with similar chiral amine auxiliaries.

Visualization:

Asymmetric_Michael_Addition_Pathway cluster_auxiliary_attachment Chiral Auxiliary Attachment cluster_diastereoselective_reaction Diastereoselective Michael Addition cluster_auxiliary_removal Auxiliary Removal Ketone Ketone Chiral_Imine Chiral Imine Ketone->Chiral_Imine Val_Aux L-Valine Methyl Ester (Chiral Auxiliary) Val_Aux->Chiral_Imine Nitroalkene Nitroalkene Adduct_Aux Michael Adduct with Auxiliary Nitroalkene->Adduct_Aux Chiral_Imine_ref->Adduct_Aux Final_Product Chiral Michael Adduct (High d.r. and ee) Adduct_Aux_ref->Final_Product Hydrolysis

Caption: Pathway of asymmetric Michael addition.

Application Note 3: Chiral Resolution of DL-Valine

While H-L-Val-OMe·HCl is the preferred starting material for asymmetric synthesis, one might start with the more economical racemic H-DL-Val-OMe·HCl. In such cases, a chiral resolution step is necessary to separate the D and L enantiomers. Chemical resolution can be achieved by forming diastereomeric salts with a chiral resolving agent. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by crystallization.

Experimental Protocol:

Protocol 3.1: Resolution of DL-Valine using a Chiral Resolving Agent

  • Reaction: DL-Valine + Chiral Resolving Agent → Diastereomeric Salts

  • Procedure:

    • Dissolve DL-valine in a suitable solvent, such as a dilute inorganic acid (e.g., dilute HCl).

    • Add a chiral resolving agent, such as D-dibenzoyltartaric acid (D-DBTA), to the solution. The ratio of racemate to resolving agent is typically between 1:0.5 and 1:1.2.

    • Heat the mixture (e.g., to 60-100 °C) with stirring for a period of time (e.g., 0.5-2.0 hours) to ensure complete salt formation.

    • Gradually cool the solution to room temperature to allow for the crystallization of the less soluble diastereomeric salt.

    • Filter the crystalline salt. The two diastereomeric salts can be separated based on their differential solubility in the solvent system.

    • Neutralize the separated diastereomeric salts with a base in a suitable solvent (e.g., water or alcohol) to recover the individual enantiomers of valine.

Data Presentation:
EnantiomerResolving AgentTypical Yield (%)Optical Purity (%)
D-ValineL-DBTA>70>98
L-ValineD-DBTA>70>98

Data is based on typical results from chemical resolution methods.

Visualization:

Chiral_Resolution_Logic DL_Val DL-Valine Resolving_Agent + Chiral Resolving Agent (e.g., D-DBTA) Diastereomeric_Salts Mixture of Diastereomeric Salts (L-Valine-D-DBTA and D-Valine-D-DBTA) Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble Less Soluble Salt (e.g., D-Valine-D-DBTA) Crystallization->Less_Soluble More_Soluble More Soluble Salt in Mother Liquor (e.g., L-Valine-D-DBTA) Crystallization->More_Soluble Neutralization1 Neutralization Less_Soluble->Neutralization1 Neutralization2 Neutralization More_Soluble->Neutralization2 D_Val D-Valine Neutralization1->D_Val L_Val L-Valine Neutralization2->L_Val

Caption: Logical flow of chiral resolution.

References

Application Note: Analytical Methods for Monitoring Reactions Involving H-DL-Valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl) is a racemic amino acid derivative commonly used as a building block in peptide synthesis and the development of pharmaceutical intermediates.[1] Effective monitoring of reactions involving this starting material is critical to ensure optimal reaction conversion, control stereochemistry, and minimize impurity formation. This document provides detailed protocols for three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to monitor the progress and outcome of such reactions.

High-Performance Liquid Chromatography (HPLC) for Chiral and Achiral Analysis

HPLC is a versatile technique for monitoring reactions with this compound. It can be used to track the consumption of the starting material and the formation of the product (achiral analysis). Crucially, with a chiral stationary phase, it can also be used to assess the enantiomeric purity of the starting material or the stereochemical outcome of a reaction.[2][3] Derivatization is often employed to enhance UV detection.[4]

Experimental Protocol: Chiral HPLC Analysis via Pre-column Derivatization

This protocol is designed to separate the D- and L-enantiomers of valine methyl ester, which is essential for reactions where stereochemistry is critical. The method involves derivatization with o-Phthalaldehyde (OPA) to form fluorescent isoindole adducts.[4]

  • Sample Preparation & Derivatization:

    • Prepare a stock solution of the reaction mixture at 1.0 mg/mL in a suitable solvent (e.g., methanol (B129727) or diluent).

    • In an HPLC vial, combine 100 µL of the sample solution with 400 µL of a derivatization agent (e.g., OPA/thiol reagent).

    • Allow the reaction to proceed for at least 2 minutes at room temperature before injection.

  • Instrumentation and Conditions:

    • Inject the derivatized sample onto the HPLC system.

    • Monitor the separation of the diastereomeric adducts.

Quantitative Data Summary: HPLC Parameters
ParameterChiral Analysis ExampleAchiral Analysis Example
Column Chiralcel OD-3R (or similar polysaccharide-based CSP)C18 Reverse-Phase (e.g., Shimadzu VP-ODS, 150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Isocratic: Acetonitrile / 20 mM Phosphate Buffer (pH 6.5)Gradient: Acetonitrile and Water with 0.1% TFA or Sodium Acetate Buffer[3]
Flow Rate 1.0 mL/min1.0 mL/min[3]
Column Temp. 25°C40°C[3]
Detection Fluorescence (Ex: 340 nm, Em: 450 nm) or UV (262 nm with FMOC derivatization)[3]UV at 220 nm (for peptide bonds) or 262 nm (with FMOC derivatization)[3]
Injection Vol. 10 µL10 µL
Typical Retention D-enantiomer adduct and L-enantiomer adduct will have distinct retention times.This compound will elute early; product will elute later based on polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for analyzing volatile compounds. For non-volatile analytes like amino acid esters, chemical derivatization is necessary to increase their volatility and thermal stability.[5][6] A common approach is a two-step derivatization involving esterification followed by acylation.[7]

Experimental Protocol: Two-Step Derivatization for GC-MS Analysis

This protocol converts the amino acid ester into a more volatile and thermally stable derivative suitable for GC-MS analysis.

  • Sample Preparation (Reaction Quenching):

    • Take an aliquot of the reaction mixture and quench it appropriately (e.g., by adding a non-reactive solvent or adjusting pH).

    • Evaporate the solvent under a stream of nitrogen to obtain a dry residue.

  • Derivatization:

    • Step 1 (Acylation): To the dry residue, add 100 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA).

    • Heat the mixture at 60°C for 30 minutes.

    • Step 2 (Solvent Evaporation): Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the final derivative in a suitable solvent (e.g., toluene (B28343) or ethyl acetate) for injection.[5]

  • Instrumentation and Conditions:

    • Inject the derivatized sample into the GC-MS system.

    • The resulting Me-PFP derivative of valine methyl ester will be volatile and can be readily analyzed.[5]

Quantitative Data Summary: GC-MS Parameters
ParameterTypical Value / Description
GC Column DB-624, 30m x 0.53mm ID, 1.0µm film thickness (or similar mid-polarity column)[8]
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).[8]
Inlet Temp. 250°C
Split Ratio 1:50[8]
Oven Program Initial: 150°C, hold for 15 min.[8] (Note: Program must be optimized for separation from product).
MS Detector Electron Ionization (EI) at 70 eV
Scan Range 30-550 amu
Key Ions Monitor for characteristic fragments of the derivatized H-DL-Val-OMe and the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for in-situ reaction monitoring.[9] It allows for the direct observation of both reactants and products in the reaction mixture over time, providing kinetic and structural information without the need for sample workup or derivatization.[10]

Experimental Protocol: In-Situ ¹H NMR Monitoring
  • Sample Preparation:

    • Set up the reaction in a deuterated solvent (e.g., DMF-d7, DMSO-d6) within an NMR tube.

    • Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trimethoxybenzene) that does not react with the components.

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Data Acquisition:

    • Place the NMR tube in the spectrometer and acquire spectra at regular time intervals.

    • Monitor the change in integrals of characteristic proton signals for the starting material and the product.

Quantitative Data Summary: Key ¹H NMR Signals
CompoundProton SignalTypical Chemical Shift (δ, ppm)Multiplicity
H-DL-Val-OMe -OCH₃ (methyl ester)~3.7Singlet
α-CH ~4.0Doublet
β-CH ~2.3Multiplet
γ-CH₃ (isopropyl)~1.0Doublet
Peptide Product N -H (amide)8.0 - 8.5Doublet / Broad
α-CH (Val residue)4.2 - 4.6Multiplet

Note: Exact chemical shifts can vary depending on the solvent and the specific product being formed.

Workflow and Logic Diagrams

The following diagram illustrates a typical workflow for selecting an analytical method to monitor a reaction involving this compound.

G cluster_setup Phase 1: Reaction Setup & In-Process Control cluster_analysis Phase 2: Work-up & Final Analysis start Reaction Setup with This compound monitoring In-Process Monitoring start->monitoring tlc Qualitative Check: TLC monitoring->tlc Rapid Check nmr Quantitative In-Situ: ¹H NMR monitoring->nmr Detailed Kinetics workup Reaction Work-up & Purification tlc->workup nmr->workup final_analysis Final Product Analysis workup->final_analysis hplc Purity & Enantiomeric Ratio: HPLC / Chiral HPLC final_analysis->hplc Primary Method gcms Purity & Volatile Impurities: GC-MS final_analysis->gcms Alternative/Orthogonal

Caption: General workflow for reaction monitoring and analysis.

References

Application Notes and Protocols for H-DL-Val-OMe.HCl in the Synthesis of Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering the potential to mimic or block the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2][3][4] The introduction of unnatural amino acids and stereochemical diversity are key strategies in the design of novel peptidomimetics. H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl) is a racemic building block that serves as an excellent starting point for the synthesis of peptidomimetic libraries. By incorporating a racemic mixture of valine, researchers can generate diastereomeric products, each with potentially unique conformational properties and biological activities. This approach allows for a broader exploration of the chemical space around a peptide lead, increasing the chances of identifying compounds with improved therapeutic profiles.

These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of a model dipeptidomimetic, including methods for coupling, workup, and characterization.

Application Note: Synthesis of a Diastereomeric Dipeptide Library using this compound

This section outlines the synthesis of a diastereomeric mixture of a dipeptide, coupling an N-terminally protected amino acid with this compound. The resulting diastereomers can then be separated and evaluated for their biological activity.

Experimental Protocols

1. General Solution-Phase Peptide Coupling of N-Boc-L-Alanine with this compound

This protocol describes a standard solution-phase synthesis of N-Boc-L-Alanyl-DL-Valine methyl ester using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.[5]

Materials:

  • N-Boc-L-Alanine

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 20 minutes.

  • In a separate flask, dissolve N-Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add the solution of N-Boc-L-Alanine and HOBt to the neutralized this compound solution at 0 °C.

  • In a third flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate the two diastereomers (N-Boc-L-Alanyl-D-Valine methyl ester and N-Boc-L-Alanyl-L-Valine methyl ester).

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a small library of diastereomeric dipeptides using this compound and various N-Boc protected L-amino acids.

EntryN-Boc-L-Amino AcidProductTotal Yield (%)Diastereomeric Ratio (L-D : L-L)
1N-Boc-L-AlanineBoc-L-Ala-DL-Val-OMe851 : 1.1
2N-Boc-L-PhenylalanineBoc-L-Phe-DL-Val-OMe821 : 1.2
3N-Boc-L-LeucineBoc-L-Leu-DL-Val-OMe881 : 1.0

Note: The diastereomeric ratio may vary depending on the specific amino acids and reaction conditions. Separation and characterization by techniques such as chiral HPLC or NMR spectroscopy are necessary to determine the exact ratio and isolate the individual diastereomers.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and separation of diastereomeric peptidomimetics using this compound.

G Workflow for Diastereomeric Peptidomimetic Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis Start N-Boc-L-Amino Acid + This compound Coupling Peptide Coupling (e.g., DCC/HOBt) Start->Coupling DCM, 0°C to RT Workup Aqueous Workup Coupling->Workup Filter DCU Crude Crude Diastereomeric Mixture Workup->Crude Purification Chromatography (e.g., Silica Gel or Chiral HPLC) Crude->Purification Diastereomer1 Diastereomer 1 (e.g., L-D) Purification->Diastereomer1 Diastereomer2 Diastereomer 2 (e.g., L-L) Purification->Diastereomer2 Analysis Characterization (NMR, MS, etc.) Diastereomer1->Analysis Diastereomer2->Analysis

Caption: Synthesis and purification workflow.

Hypothetical Signaling Pathway Modulation

Peptidomimetics are often designed to interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), to either agonize or antagonize their downstream signaling pathways. The diagram below illustrates a hypothetical scenario where a synthesized peptidomimetic acts as an antagonist to a GPCR.

G Hypothetical GPCR Antagonism by a Peptidomimetic cluster_membrane Cell Membrane Receptor GPCR GProtein G-Protein (inactive) Receptor->GProtein Activates Ligand Endogenous Ligand Ligand->Receptor Binds & Activates Peptidomimetic Synthesized Peptidomimetic (Antagonist) Peptidomimetic->Receptor Binds & Blocks GProtein_act G-Protein (active) GProtein->GProtein_act GDP -> GTP Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein_act->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Response Cellular Response SecondMessenger->Response Initiates

Caption: Peptidomimetic as a GPCR antagonist.

Conclusion

The use of this compound provides a straightforward and effective method for introducing stereochemical diversity in the synthesis of peptidomimetics. The generation of diastereomeric libraries allows for the exploration of how stereochemistry at a specific position influences biological activity, receptor binding, and metabolic stability. The protocols and workflows presented here offer a foundational approach for researchers to synthesize and evaluate novel peptidomimetic candidates for various therapeutic applications.

References

Application Notes and Protocols for Valine Methyl Ester Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on H-DL-Val-OMe.HCl: While H-DL-Valine methyl ester hydrochloride (this compound) is commercially available and serves as a racemic building block in chemical synthesis, detailed applications with specific quantitative data and experimental protocols in medicinal chemistry are not extensively documented in publicly available scientific literature. The use of racemic mixtures in the synthesis of chiral drug candidates can lead to the formation of diastereomers, which may possess different biological activities and pharmacokinetic properties, often necessitating complex purification steps.

For this reason, medicinal chemistry research predominantly utilizes enantiomerically pure starting materials to ensure stereochemical control in the synthesis of bioactive molecules. The L-enantiomer, H-L-Val-OMe.HCl, is widely employed as a crucial intermediate in the synthesis of various pharmaceuticals.

This document will provide detailed application notes and protocols for the use of the more commonly cited H-L-Val-OMe.HCl as a representative example of how valine methyl ester hydrochlorides are utilized in medicinal chemistry, particularly in peptide synthesis. This will be followed by a discussion on the implications of using the racemic DL-form.

Application: Synthesis of Bioactive Peptides using H-L-Val-OMe.HCl

Valine residues are integral to the structure and function of many bioactive peptides. H-L-Val-OMe.HCl serves as a key building block for incorporating L-valine into a peptide sequence. The methyl ester protects the carboxylic acid functionality, while the hydrochloride salt enhances stability and solubility. Its primary application is in solution-phase peptide synthesis, where it acts as the amine component in a peptide coupling reaction.

A common application is the synthesis of dipeptides, which can be further elongated or studied for their own biological activities, such as enzyme inhibition or as receptor ligands.

Example Application: Synthesis of a Protected Dipeptide

A frequent use of H-L-Val-OMe.HCl is in the synthesis of a protected dipeptide, such as N-tert-Butoxycarbonyl-L-phenylalanyl-L-valine methyl ester (Boc-Phe-Val-OMe). This dipeptide can be a precursor to more complex molecules or serve as a model system for studying peptide structure and function.

Quantitative Data from a Representative Peptide Coupling Reaction

ParameterValueReference
Starting MaterialsBoc-L-Phenylalanine, H-L-Val-OMe.HClGeneric Peptide Synthesis Protocols
Coupling ReagentsDCC (N,N'-Dicyclohexylcarbodiimide), HOBt (1-Hydroxybenzotriazole)Generic Peptide Synthesis Protocols
BaseN-Methylmorpholine (NMM) or Triethylamine (TEA)Generic Peptide Synthesis Protocols
SolventDichloromethane (DCM) or Dimethylformamide (DMF)Generic Peptide Synthesis Protocols
Reaction Time12-24 hoursGeneric Peptide Synthesis Protocols
Typical Yield85-95%Generic Peptide Synthesis Protocols
Purity (post-purification)>98%Generic Peptide Synthesis Protocols

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Phenylalanyl-L-Valine Methyl Ester

This protocol describes a standard procedure for the solution-phase synthesis of a dipeptide using H-L-Val-OMe.HCl.

Materials:

  • N-Boc-L-Phenylalanine (Boc-Phe-OH)

  • H-L-Valine methyl ester hydrochloride (H-L-Val-OMe.HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297)

  • 5% Sodium bicarbonate solution

  • 1 M Hydrochloric acid solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Amine Component:

    • Dissolve H-L-Val-OMe.HCl (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Methylmorpholine (1.1 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C.

  • Activation of the Carboxylic Acid Component:

    • In a separate flask, dissolve Boc-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Add DCC (1.1 equivalents) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Stir the activation mixture at 0 °C for 30 minutes.

  • Peptide Coupling:

    • Add the activated carboxylic acid mixture to the prepared amine component solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 1 M HCl, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-Boc-L-Phenylalanyl-L-Valine methyl ester.

Visualizations

Peptide_Coupling_Workflow cluster_amine Amine Component Preparation cluster_acid Carboxylic Acid Activation cluster_coupling Peptide Coupling cluster_purification Work-up & Purification Val_HCl H-L-Val-OMe.HCl Free_Amine Free Amine (H-L-Val-OMe) Val_HCl->Free_Amine Neutralization NMM NMM NMM->Val_HCl Coupling Coupling Reaction Free_Amine->Coupling Boc_Phe Boc-Phe-OH Active_Ester Activated Ester Boc_Phe->Active_Ester Activation DCC_HOBt DCC / HOBt DCC_HOBt->Boc_Phe Active_Ester->Coupling DCU DCU (byproduct) Coupling->DCU Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Boc-Phe-Val-OMe Purification->Final_Product Diastereomer_Formation cluster_products Product Mixture Boc_L_Phe Boc-L-Phe-OH (Enantiomerically Pure) Diastereomer1 Boc-L-Phe-L-Val-OMe Boc_L_Phe->Diastereomer1 Diastereomer2 Boc-L-Phe-D-Val-OMe Boc_L_Phe->Diastereomer2 DL_Val This compound (Racemic Mixture) DL_Val->Diastereomer1 DL_Val->Diastereomer2

Troubleshooting & Optimization

improving H-DL-Val-OMe.HCl solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of H-DL-Val-OMe.HCl in organic solvents during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is the hydrochloride salt of the methyl ester of the amino acid valine. It is a chiral building block and a protected amino acid commonly used in advanced chemical synthesis, particularly in peptide synthesis. The esterification of the carboxylic acid group prevents it from participating in unwanted reactions, leaving the amino group available for coupling. The hydrochloride salt form can enhance stability and improve solubility in some organic solvents, facilitating its use in various reaction media. A primary application is in the synthesis of pharmaceuticals, such as the antiviral drug Valacyclovir.[1][2][3]

Q2: What is the general solubility profile of this compound in organic solvents?

A2: this compound is generally characterized as having slight to moderate solubility in polar organic solvents. It is described as slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[1][2] Other sources indicate its solubility in chloroform, dichloromethane, ethyl acetate, and acetone.[4] Due to its salt nature, it has low solubility in non-polar organic solvents.[5]

Q3: Why is my this compound not dissolving properly in organic solvents?

A3: Several factors can contribute to the poor solubility of this compound. As an amino acid hydrochloride, it possesses ionic character, which can limit its solubility in non-polar or weakly polar organic solvents.[5] The solubility of amino acid derivatives is also influenced by the nature of the solvent, temperature, and the presence of other solutes.[6][7] Aggregation of the solute can also lead to apparent insolubility.

Troubleshooting Guide

Issue: this compound is not dissolving or is forming a suspension in an organic solvent.

This guide provides a systematic approach to troubleshooting and improving the solubility of this compound.

Logical Troubleshooting Workflow

G start Start: this compound Insolubility Issue solvent_choice Step 1: Verify Solvent Choice Is the solvent appropriate? (e.g., polar protic/aprotic) start->solvent_choice heating Step 2: Apply Gentle Heating Warm the mixture to 30-40°C. solvent_choice->heating If yes fail Re-evaluate solvent system or experimental design. solvent_choice->fail If no sonication Step 3: Use Sonication Apply ultrasonic agitation for 5-10 minutes. heating->sonication If still insoluble success Success: Compound Dissolved heating->success If dissolved cosolvent Step 4: Add a Co-solvent Introduce a small amount of a compatible polar solvent (e.g., DMSO, DMF). sonication->cosolvent If still insoluble sonication->success If dissolved base_addition Step 5: Consider Basification For reaction purposes, add a non-nucleophilic base to convert to the free amine. cosolvent->base_addition If still insoluble cosolvent->success If dissolved base_addition->success If dissolved base_addition->fail If still insoluble

Caption: A flowchart outlining the systematic troubleshooting steps for dissolving this compound.

Detailed Troubleshooting Steps:

  • Verify Solvent Polarity : Confirm that the chosen solvent is appropriate. Polar aprotic solvents like DMF and DMSO, or polar protic solvents like methanol and ethanol, are generally the best starting points. "Like dissolves like" is a key principle; a polar solute will dissolve best in a polar solvent.[8]

  • Gentle Heating : Gently warm the solvent and solute mixture. An increase in temperature often increases solubility.[7] A water bath set to 30-40°C is a safe starting point. Avoid excessive heat, which could degrade the compound.

  • Sonication : If heating is ineffective, sonicate the sample. The high-frequency sound waves can help to break down solute aggregates and facilitate dissolution.

  • Use of Co-solvents : If the compound remains insoluble in a single solvent, the addition of a small amount of a co-solvent can be effective.[9] For example, if your primary solvent is dichloromethane, adding a small percentage of DMSO or DMF can significantly improve solubility.

  • Conversion to Free Amine (for reactions) : If the this compound is being used in a reaction (e.g., peptide coupling), the insolubility may be due to the hydrochloride salt form. The addition of a non-nucleophilic tertiary amine base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA)) will neutralize the HCl salt, forming the more organic-soluble free amine of DL-valine methyl ester. This is a standard procedure in peptide synthesis.

Solubility Data

Quantitative solubility data for this compound is not widely available in the literature. The following table summarizes the qualitative solubility information gathered from various sources.

Organic SolventIUPAC NameSolubilitySource
DMSODimethyl sulfoxideSlightly Soluble[1][2]
MethanolMethanolSlightly Soluble[1][2]
ChloroformTrichloromethaneSoluble[4]
DichloromethaneDichloromethaneSoluble[4]
Ethyl AcetateEthyl acetateSoluble[4]
AcetonePropan-2-oneSoluble[4]

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., Methanol, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or other suitable analytical instrument

Experimental Workflow Diagram

Caption: A workflow for the experimental determination of this compound solubility.

Procedure:

  • Preparation : Add a known volume of the selected organic solvent to a series of vials.

  • Addition of Solute : Add an excess amount of this compound to each vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration : Tightly cap the vials and place them in a thermostatic shaker or water bath at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution is saturated.

  • Phase Separation : After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling : Carefully withdraw a known volume of the clear supernatant.

  • Quantification : Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method such as HPLC.

  • Calculation : Calculate the solubility in units such as mg/mL or g/100mL based on the measured concentration and the dilution factor.

References

Technical Support Center: Preventing Racemization of Valine During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of valine racemization during peptide coupling. Below you will find frequently asked questions and a troubleshooting guide to help maintain the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for valine?

A1: Racemization is the conversion of a single, pure enantiomer (like L-valine) into a mixture of both L- and D-enantiomers.[1] In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide chain. This alteration can profoundly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1] Valine, due to the steric bulk of its isopropyl side chain, can be susceptible to racemization under certain coupling conditions.

Q2: What is the primary mechanism of racemization during the coupling of N-protected amino acids like valine?

A2: The most common mechanism is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The process unfolds as follows:

  • The carboxyl group of the N-protected valine is activated by a coupling reagent.

  • This activated carboxyl group can then be attacked intramolecularly by the oxygen of the urethane (B1682113) protecting group's carbonyl, leading to cyclization and the formation of an oxazolone (B7731731) ring.

  • The proton on the alpha-carbon of this oxazolone intermediate is acidic and can be easily abstracted by a base.

  • This deprotonation results in a loss of stereochemical information.

  • The incoming amine can then attack the achiral oxazolone from either face, producing both the desired L-L peptide and the undesired D-L diastereomer.[1]

Q3: Which factors have the most significant impact on the extent of valine racemization?

A3: Several factors critically influence the rate of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount.[1][3][4]

  • Base: The strength and steric hindrance of the base used can significantly promote racemization.[3][5]

  • Solvent: The polarity of the solvent can influence the stability of the oxazolone intermediate and the rate of racemization.[1][6]

  • Temperature: Higher reaction temperatures generally accelerate the rate of racemization.[4][7]

  • Activation Time: Prolonged activation of the carboxylic acid before the introduction of the amine increases the opportunity for racemization.[7]

Troubleshooting Guide: High Levels of Valine Racemization Detected

If you are observing significant racemization during the coupling of valine, follow these steps to diagnose and resolve the issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The selection of your coupling methodology is the most critical factor in preventing racemization.

  • Carbodiimide-Based Reagents (e.g., DCC, DIC, EDC): When using carbodiimides, the addition of a nucleophilic additive is essential.[5][8] These additives form a less reactive, more stable active ester intermediate that is less prone to oxazolone formation.[1]

    • Recommendation: Always use additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) with carbodiimide (B86325) reagents.[5][9] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[3][5]

  • Onium Salt-Based Reagents (Aminium/Uronium and Phosphonium): Reagents like HBTU, HATU, HCTU, PyBOP, and COMU are known for their high efficiency and lower tendency to cause racemization, especially when used correctly.[5][8]

    • Recommendation: For particularly challenging couplings involving valine, consider using COMU, which has demonstrated very low racemization levels.[1][10] HATU is also a powerful and effective option.[11]

Data Summary: Coupling Reagent Additives and Racemization

AdditiveRelative Effectiveness in Suppressing RacemizationKey Characteristics
HOBt GoodStandard additive, but less effective than HOAt or OxymaPure.[3]
HOAt ExcellentHighly effective due to the participation of the pyridine (B92270) nitrogen.[3] Can be explosive under certain conditions.[5]
6-Cl-HOBt Very GoodAn effective alternative to HOBt.[3]
OxymaPure ExcellentA non-explosive and highly effective alternative to HOAt and HOBt.[5]

Step 2: Assess the Base Used in the Reaction

The presence of a base, especially with onium salt reagents, can facilitate the abstraction of the alpha-proton, leading to racemization.[1][3]

  • Base Strength and Steric Hindrance: Stronger and less sterically hindered bases increase the rate of racemization.[3]

    • Recommendation: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[3][7] For couplings with a high risk of racemization, sym-collidine is a recommended choice.[5]

Step 3: Analyze the Solvent and Temperature Conditions

  • Solvent Polarity: More polar solvents like DMF and NMP can favor racemization.[1]

    • Recommendation: While DMF is common, consider using a less polar solvent like dichloromethane (B109758) (DCM) if compatible with your synthesis.

  • Temperature: Elevated temperatures increase reaction rates, including the rate of racemization.[7]

    • Recommendation: Perform the coupling reaction at a lower temperature, such as 0 °C, before allowing it to warm to room temperature.[7] Avoid unnecessarily high temperatures, especially during microwave-assisted synthesis.[12]

Step 4: Optimize the Reaction Protocol

  • Activation Time: The longer the activated amino acid exists before reacting with the amine, the greater the chance of racemization.

    • Recommendation: Use in situ activation, where the coupling reagent is added to the mixture of the N-protected valine and the amine component. If pre-activation is necessary, keep the time to a minimum.[7]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Valine Coupling

  • In a reaction vessel, dissolve the N-terminus deprotected peptide-resin or amine component (1 equivalent) and the N-protected L-valine (1.5-3 equivalents) in an appropriate solvent (e.g., DMF or NMP).

  • Add the racemization-suppressing additive (e.g., OxymaPure, 1.5-3 equivalents).

  • Add a sterically hindered base (e.g., NMM, 2-3 equivalents) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve the coupling reagent (e.g., DIC, 1.5-3 equivalents) in the reaction solvent.

  • Add the coupling reagent solution to the cooled reaction mixture dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test for solid-phase synthesis) or LC-MS. The reaction is typically complete within 1-4 hours.

  • After completion, proceed with washing (for SPPS) or workup (for solution-phase) steps.

Protocol 2: Analysis of Valine Racemization by Chiral HPLC

To quantify the extent of racemization, a dipeptide model can be synthesized and analyzed.

  • Dipeptide Synthesis: Couple N-protected L-valine with an L-amino acid methyl ester (e.g., H-L-Phe-OMe). Purify the resulting dipeptide.

  • Standard Preparation: If possible, synthesize the corresponding D-L diastereomer (N-protected D-valine coupled with H-L-Phe-OMe) to serve as a standard for peak identification.

  • Sample Preparation: Dissolve a small amount of the purified dipeptide product in the mobile phase.

  • Chiral HPLC Analysis:

    • Column: Use a suitable chiral column (e.g., Chiralpak series).

    • Mobile Phase: A typical mobile phase is a mixture of hexane (B92381) and isopropanol. The exact ratio will need to be optimized.

    • Detection: Use a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Quantification: Inject the sample onto the chiral HPLC column. The two diastereomers (L-L and D-L) should separate into distinct peaks. Calculate the percentage of the undesired D-L diastereomer from the integrated peak areas.[1]

Visual Guides

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling L_Val N-Protected L-Valine Activated_Val Activated Ester L_Val->Activated_Val Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Val->Oxazolone Intramolecular Cyclization LL_Peptide Desired L-L Peptide Activated_Val->LL_Peptide Direct Aminolysis (Suppressed Racemization) Enolate Enolate Oxazolone->Enolate + Base - H+ Enolate->LL_Peptide DL_Peptide Undesired D-L Peptide Enolate->DL_Peptide Amine Amine (R-NH2) Amine->LL_Peptide Amine->DL_Peptide

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

TroubleshootingWorkflow cluster_rec1 Recommendations cluster_rec2 Recommendations cluster_rec3 Recommendations Start High Valine Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Step2 Step 2: Assess Base Step1->Step2 Rec1 Use Additives (Oxyma, HOAt) Switch to COMU/HATU Step1->Rec1 Step3 Step 3: Analyze Solvent & Temperature Step2->Step3 Rec2 Use Weaker/Hindered Base (NMM, Collidine) Step2->Rec2 Step4 Step 4: Optimize Protocol (e.g., in situ activation) Step3->Step4 Rec3 Use Less Polar Solvent (DCM) Lower Temperature (0 °C) Step3->Rec3 End Racemization Minimized Step4->End

Caption: Troubleshooting workflow for addressing high valine racemization.

References

Technical Support Center: H-DL-Val-OMe.HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete coupling of H-DL-Val-OMe.HCl in their peptide synthesis experiments.

Troubleshooting Incomplete Coupling

Question: My coupling reaction with this compound is incomplete. What are the common causes and how can I troubleshoot it?

Answer:

Incomplete coupling of this compound can stem from several factors, ranging from reagent quality to reaction conditions and the nature of the peptide sequence itself. Below is a systematic guide to help you identify and resolve the issue.

1. Reagent Quality and Preparation

  • Is your this compound pure? Impurities in the amino acid ester can interfere with the coupling reaction. Ensure you are using a high-purity reagent.

  • Have you properly neutralized the hydrochloride salt? The amine component, this compound, must be neutralized to the free amine for the coupling reaction to proceed. This is typically achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in an equimolar amount to the hydrochloride salt.[1]

  • Are your solvents anhydrous? The presence of water can hydrolyze activated esters and carbodiimides, leading to low coupling efficiency. All glassware should be oven-dried, and anhydrous solvents should be used.[1]

  • Are your coupling reagents active? Carbodiimides like EDC and DCC can degrade upon exposure to moisture. Use fresh or properly stored coupling reagents.

2. Reaction Conditions

  • Is the stoichiometry of your reactants correct? Typically, a slight excess of the activated carboxylic acid and coupling reagents relative to the amine component is used to drive the reaction to completion.

  • Is the reaction temperature appropriate? Coupling reactions are often initiated at 0°C to minimize side reactions and then allowed to warm to room temperature.[1][2] For difficult couplings, higher temperatures may be required, sometimes with microwave irradiation.[3]

  • Is the reaction time sufficient? While many coupling reactions are complete within a few hours, sterically hindered amino acids like valine may require longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Is your pH optimized? The reaction pH should be maintained around 8 to ensure the amine component is deprotonated and nucleophilic.

3. Steric Hindrance and Peptide Aggregation

  • Is steric hindrance a factor? Valine is a β-branched amino acid, which can make coupling reactions sterically hindered.[4] This is especially problematic when coupling to another bulky amino acid.

  • Is your peptide prone to aggregation? Hydrophobic peptides, particularly those containing multiple valine, leucine, or isoleucine residues, have a tendency to aggregate during synthesis, which can lead to incomplete reactions.[4][5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my reaction with this compound?

A1: The choice of coupling reagent depends on factors like the solvent, the scale of the reaction, and the potential for side reactions.

  • Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[2][6] EDC is often preferred for solution-phase synthesis due to the water-solubility of its urea (B33335) byproduct, which simplifies purification.[7]

  • Additives (HOBt, Oxyma Pure): To suppress side reactions and reduce racemization, carbodiimides are almost always used in combination with additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[1][2][8]

Q2: What is the recommended solvent for coupling reactions involving this compound?

A2: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common solvents for peptide coupling.[1][8] A mixture of DCM and DMF can also be used to improve the solubility of the reactants.[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated species.[1]

Q3: How can I monitor the progress of my coupling reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction.[1][2] You can spot the starting materials (the N-protected amino acid and this compound) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the dipeptide product indicate the progress of the reaction. The spots can be visualized using a UV lamp (if one of the reactants is UV active) and/or by staining with a solution like ninhydrin, which detects free amines.

Q4: My peptide sequence is very hydrophobic and prone to aggregation. What strategies can I use to improve the coupling yield?

A4: For hydrophobic sequences, several strategies can be employed:

  • Chaotropic Salts: Adding salts like LiCl can help to disrupt secondary structures and improve solvation.

  • High Temperatures: Running the reaction at an elevated temperature can help to break up aggregates.

  • Microwave Synthesis: Microwave-assisted peptide synthesis can significantly reduce reaction times and improve yields for difficult couplings.[3]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides into your synthesis can disrupt aggregation.[5]

Quantitative Data Summary

ParameterRecommended Value/ConditionReference
Reactant Stoichiometry
N-protected Amino Acid1.0 - 1.2 equivalents[1]
This compound1.0 equivalents[1]
Coupling Reagent (e.g., EDC, DCC)1.0 - 1.2 equivalents[1][2]
Additive (e.g., HOBt, Oxyma Pure)1.0 - 1.2 equivalents[1][2]
Base (e.g., DIPEA, TEA)1.0 equivalents (relative to HCl salt)[1]
Reaction Conditions
Temperature0°C to Room Temperature[1][2]
Reaction Time12 - 48 hours (monitor by TLC/LC-MS)[1][2]
SolventAnhydrous DCM, DMF, or a mixture[1][8]

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling with this compound using EDC/HOBt

  • Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add DIPEA (1.0 eq) to the this compound solution to neutralize the hydrochloride salt.

  • Add the neutralized this compound solution to the pre-activated carboxylic acid solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion , quench the reaction and proceed with aqueous work-up to remove the water-soluble byproducts and unreacted reagents.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_conditions Reaction Condition Optimization cluster_steric_aggregation Advanced Troubleshooting start Incomplete Coupling of This compound reagent_check Check Reagent Quality and Preparation start->reagent_check conditions_check Review Reaction Conditions start->conditions_check steric_aggregation_check Consider Steric Hindrance and Aggregation start->steric_aggregation_check reagent_purity Verify Purity of This compound reagent_check->reagent_purity neutralization Ensure Complete Neutralization of HCl Salt reagent_check->neutralization anhydrous_solvents Use Anhydrous Solvents reagent_check->anhydrous_solvents active_coupling_reagents Confirm Activity of Coupling Reagents reagent_check->active_coupling_reagents stoichiometry Optimize Reactant Stoichiometry conditions_check->stoichiometry temperature Adjust Reaction Temperature conditions_check->temperature reaction_time Increase Reaction Time conditions_check->reaction_time ph_check Check and Adjust pH conditions_check->ph_check change_coupling_reagent Use a Stronger Coupling Reagent steric_aggregation_check->change_coupling_reagent disrupt_aggregation Employ Aggregation Disrupting Strategies steric_aggregation_check->disrupt_aggregation microwave Consider Microwave- Assisted Synthesis steric_aggregation_check->microwave solution Successful Coupling reagent_purity->solution If successful neutralization->solution If successful anhydrous_solvents->solution If successful active_coupling_reagents->solution If successful stoichiometry->solution If successful temperature->solution If successful reaction_time->solution If successful ph_check->solution If successful change_coupling_reagent->solution If successful disrupt_aggregation->solution If successful microwave->solution If successful

A troubleshooting workflow for incomplete coupling of this compound.

References

Technical Support Center: Optimization of H-DL-Val-OMe.HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction time and temperature in coupling reactions involving H-DL-Val-OMe.HCl. Due to its steric hindrance, the coupling of valine derivatives can be challenging, often resulting in low yields and incomplete reactions. This guide offers practical solutions to overcome these common issues.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound often slow and inefficient?

A1: The primary reason for the difficulty in coupling this compound is steric hindrance. The bulky isopropyl side chain of the valine residue physically obstructs the approach of the activated carboxylic acid to the amino group, thereby slowing down the rate of peptide bond formation.[1] This steric interference is a major factor that can lead to incomplete reactions and lower yields.

Q2: What are the most effective coupling reagents for sterically hindered amino acids like valine?

A2: For challenging couplings involving sterically hindered residues, it is recommended to use more potent activating reagents. Aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are generally more effective than standard carbodiimide (B86325) reagents like DCC or EDC.[1] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.

Q3: Can increasing the reaction temperature improve the coupling efficiency?

A3: Yes, gently increasing the reaction temperature can help overcome the activation energy barrier and improve the coupling efficiency for sterically hindered amino acids. However, this must be done with caution, as higher temperatures can also increase the risk of side reactions, most notably racemization of the amino acid residue. It is crucial to find an optimal temperature that balances reaction rate and product purity.

Q4: What is "double coupling" and when should it be used?

A4: Double coupling is a technique where the coupling reaction is performed twice on the same amino acid residue before proceeding to the next step in the synthesis. After the initial coupling reaction, the reagents are drained, and a fresh solution of the activated amino acid is added to the reaction vessel.[1] This method is highly recommended for difficult couplings, such as those involving this compound, to help drive the reaction to completion and maximize the yield.[1]

Q5: How can I monitor the completeness of the coupling reaction?

A5: The Kaiser test (ninhydrin test) is a common method to detect the presence of free primary amines on the solid support. A positive Kaiser test (blue color) indicates that the coupling is incomplete. If the test is positive after the initial coupling, a second coupling (double coupling) is recommended.[1] For solution-phase synthesis, thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting materials and the formation of the product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Low or No Product Yield Steric Hindrance: The bulky side chain of valine is preventing efficient peptide bond formation.Change Coupling Reagent: Switch to a more potent activating agent like HATU or HCTU.[1]Increase Reaction Time and Temperature: Extend the coupling time (e.g., to 2-4 hours or even overnight) and cautiously increase the temperature.[1]Double Coupling: Perform the coupling step twice with fresh reagents.[1]Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents.[1]
Incomplete Fmoc Deprotection (for solid-phase synthesis): The N-terminal protecting group was not fully removed, preventing the subsequent coupling.Increase Deprotection Time: Extend the treatment with the deprotection solution (e.g., 20% piperidine (B6355638) in DMF) to 20-30 minutes.[1]Use Fresh Deprotection Solution: Ensure the piperidine solution is not degraded.Confirm Deprotection: Perform a Kaiser test after deprotection to confirm the presence of free amines.[1]
Presence of Deletion Sequences in the Final Product Incomplete Coupling: The coupling reaction did not go to completion, leading to truncated peptide sequences.Implement Double Coupling: This is particularly important for sterically hindered residues like valine.[1]Optimize Coupling Time: Allow for a longer reaction time to ensure complete coupling.[1]
Racemization of the Amino Acid Residue High Reaction Temperature: Elevated temperatures can lead to the loss of stereochemical integrity.Moderate Temperature: Avoid excessive heating. Find the lowest effective temperature for the coupling.Use Racemization-Suppressing Additives: Additives like HOBt (Hydroxybenzotriazole) or OxymaPure can help minimize racemization, especially when using carbodiimide coupling reagents.
Peptide Aggregation (for solid-phase synthesis) Hydrophobic Nature of Valine: The presence of valine can contribute to the aggregation of the growing peptide chain on the solid support, blocking reactive sites.[1]Use Aggregation-Disrupting Solvents: Consider using solvents like NMP (N-Methyl-2-pyrrolidone) or adding chaotropic salts.Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt secondary structure formation and reduce aggregation.

Data Presentation

The following table provides illustrative data on the effect of reaction time and temperature on the coupling yield of a model reaction involving a protected amino acid and this compound using HATU as the coupling reagent. Please note that these are representative values and actual results may vary depending on the specific substrates and reaction conditions.

Temperature (°C)Reaction Time (hours)Crude Purity (%)Isolated Yield (%)
2527568
2548578
2512 (overnight)9085
4018072
4029288
40493 (with minor epimerization)89
50190 (with notable epimerization)85
50288 (significant epimerization)82

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Coupling of an N-Protected Amino Acid to this compound using HATU
  • Preparation of Amine Salt: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF (N,N-Dimethylformamide). Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated N-protected amino acid solution to the solution of H-DL-Val-OMe. Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Double Coupling of a Sterically Hindered Amino Acid in Solid-Phase Peptide Synthesis (SPPS)
  • First Coupling:

    • Following the deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF and then with Dichloromethane (DCM) to prepare for the next deprotection step.

  • Confirmation: Perform a Kaiser test to confirm the absence of free amines. A negative result (yellow or colorless) indicates a complete coupling.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Coupling Yield start Low Coupling Yield with this compound check_reagent Is a potent coupling reagent (e.g., HATU, HCTU) being used? start->check_reagent change_reagent Switch to HATU or HCTU check_reagent->change_reagent No check_time_temp Are reaction time and temperature optimized? check_reagent->check_time_temp Yes change_reagent->check_time_temp increase_time_temp Increase reaction time and/or cautiously increase temperature check_time_temp->increase_time_temp No double_coupling Perform double coupling check_time_temp->double_coupling Yes increase_time_temp->double_coupling check_completion Monitor reaction completion (Kaiser test/TLC/LC-MS) double_coupling->check_completion success Successful Coupling check_completion->success Complete failure Persistent Low Yield - Consider sequence-specific issues (aggregation) check_completion->failure Incomplete

Caption: A troubleshooting workflow for addressing low coupling yield with this compound.

Experimental_Workflow Solution-Phase Coupling Workflow cluster_amine_prep Amine Preparation cluster_acid_prep Acid Activation cluster_reaction Reaction & Purification dissolve_amine Dissolve this compound in DMF neutralize Add DIPEA to neutralize dissolve_amine->neutralize coupling Combine activated acid and amine solution neutralize->coupling dissolve_acid Dissolve N-protected amino acid and HATU in DMF activate Add DIPEA for activation dissolve_acid->activate activate->coupling monitor Monitor reaction (TLC/LC-MS) coupling->monitor workup Aqueous work-up monitor->workup purify Column chromatography workup->purify

References

Technical Support Center: Purification Strategies for Peptides Containing H-DL-Val-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of synthetic peptides containing the non-standard amino acid residue, H-DL-Val-OMe.HCl. The presence of a racemic mixture (D- and L-valine) and a methyl ester modification introduces specific complexities that require tailored purification strategies.

Troubleshooting Guides (Question & Answer Format)

Issue 1: My HPLC chromatogram shows a broad peak or a doublet for my target peptide.

  • Question: Why am I not getting a sharp, single peak for my peptide during RP-HPLC analysis?

  • Answer: The presence of this compound in your peptide sequence results in the synthesis of two diastereomers. These are stereoisomers that are not mirror images and thus have different physicochemical properties, though the differences can be subtle. Standard reversed-phase HPLC (RP-HPLC) may not have sufficient resolving power to separate them, leading to peak broadening or the appearance of two closely eluting peaks (a doublet).[1][2]

  • Question: How can I improve the separation of these diastereomers on RP-HPLC?

  • Answer:

    • Optimize the Gradient: A shallower gradient can increase the resolution between the two diastereomers. Try reducing the rate of increase of the organic solvent (e.g., acetonitrile) per minute.[1]

    • Change the Organic Modifier: Switching from acetonitrile (B52724) to another organic solvent like methanol (B129727) or isopropanol (B130326) can alter the selectivity of the separation.

    • Modify the Ion-Pairing Agent: While trifluoroacetic acid (TFA) is common, using a different ion-pairing agent such as formic acid (FA) or heptafluorobutyric acid (HFBA) can change the retention behavior of the diastereomers.[3]

    • Adjust the Temperature: Operating the column at a different temperature can sometimes improve the separation of closely related peptides.[1]

    • Use a Chiral Stationary Phase (CSP): For difficult separations, a chiral HPLC column is the most effective solution. These columns are designed to separate enantiomers and diastereomers.[][5][6]

Issue 2: I am observing a new peak in my chromatogram over time, and the mass corresponds to the peptide without the methyl ester.

  • Question: What is causing the appearance of this new peak with a lower mass?

  • Answer: The methyl ester on the valine residue is susceptible to hydrolysis, especially under acidic or basic conditions, which are often used in HPLC mobile phases or during sample workup.[7][8][9] This hydrolysis results in the formation of the corresponding carboxylic acid, leading to a new peak in your chromatogram.

  • Question: How can I prevent the hydrolysis of the methyl ester during purification?

  • Answer:

    • Use Near-Neutral pH Mobile Phases: If possible, use mobile phases with a pH closer to neutral. However, be mindful of the limitations of silica-based columns at high pH.

    • Minimize Exposure to Strong Acids/Bases: Avoid prolonged storage of the peptide in strongly acidic or basic solutions. Lyophilize the peptide from a slightly acidic solution (e.g., containing 0.1% TFA) to ensure stability.

    • Work at Lower Temperatures: Perform purification steps at reduced temperatures to slow down the rate of hydrolysis.

    • Consider Alternative Purification Techniques: Techniques like Supercritical Fluid Chromatography (SFC) can sometimes be performed under less harsh conditions.[10][11]

Issue 3: My peptide is difficult to crystallize for purification.

  • Question: Why is my peptide not crystallizing, or forming an amorphous solid instead?

  • Answer: The presence of two diastereomers can significantly hinder crystallization. The different shapes of the diastereomers may not pack efficiently into a crystal lattice.[12] Peptides, in general, are challenging to crystallize due to their flexibility.[13]

  • Question: Are there any strategies to improve the crystallization of my diastereomeric peptide mixture?

  • Answer:

    • Separate the Diastereomers First: The most effective approach is to separate the diastereomers using a chiral purification method (e.g., chiral HPLC or SFC) before attempting crystallization.[]

    • Screen a Wide Range of Conditions: If you must crystallize the mixture, a broad screening of different solvents, pH values, temperatures, and precipitants is necessary.[14][15]

    • Consider Racemic Crystallography: In some cases, a racemic mixture can crystallize more readily than a single enantiomer. While your peptide is diastereomeric, not enantiomeric, the principle of co-crystallization might still be explored, though it is less predictable.[12]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect when synthesizing a peptide with this compound?

    • A1: Besides the expected diastereomers, you may encounter several other impurities:

      • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[16][17]

      • Truncated sequences: Peptides that are shorter than the target sequence.

      • Products of incomplete deprotection: Peptides still carrying protecting groups on their side chains.[16][17]

      • Hydrolyzed peptide: The peptide where the methyl ester has been cleaved to a carboxylic acid.

      • Oxidized peptides: If your sequence contains susceptible residues like methionine or tryptophan.[16][18]

  • Q2: What is the best initial approach for purifying a crude peptide containing this compound?

    • A2: A good starting point is preparative Reversed-Phase HPLC (RP-HPLC) with a C18 column. Use a standard mobile phase system of water/acetonitrile with 0.1% TFA. This will help to remove most of the synthesis-related impurities and will also give you an indication of whether your diastereomers are separable under these conditions.[2][19]

  • Q3: Can I use Supercritical Fluid Chromatography (SFC) for the purification of these peptides?

    • A3: Yes, preparative SFC is a powerful technique for chiral separations and can be an excellent alternative to HPLC.[5][10][11] It often provides faster separations and uses less organic solvent. Chiral stationary phases are commonly used in SFC for resolving stereoisomers.[5][10]

  • Q4: How do I confirm the identity of the two separated diastereomer peaks?

    • A4: While mass spectrometry will show that both peaks have the same mass, their identity as diastereomers can be inferred from the synthetic route. To definitively assign the peaks, you would need to synthesize the peptide with pure H-L-Val-OMe.HCl and H-D-Val-OMe.HCl separately and compare their retention times to your mixture. Alternatively, advanced analytical techniques like multidimensional NMR could be used to determine the stereochemistry of the valine residue in each purified fraction.

  • Q5: My HPLC peaks are splitting or tailing. What could be the cause?

    • A5: Peak splitting or tailing can be due to several factors:

      • Co-elution of diastereomers: As discussed, this is a primary cause for peptides containing this compound.[20][21][22][23]

      • Column degradation: The stationary phase of your HPLC column may be degrading, especially if used with aggressive mobile phases or at high temperatures.[6]

      • Sample overload: Injecting too much sample can lead to poor peak shape.[23]

      • Contamination: Contamination of the column or the sample can also cause peak distortion.[21]

Data Presentation

Table 1: Representative RP-HPLC Conditions for Diastereomer Separation

ParameterCondition A (Initial Screening)Condition B (Optimized for Resolution)
Column C18, 5 µm, 100 Å, 4.6 x 250 mmChiral Stationary Phase (e.g., polysaccharide-based), 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 min20-40% B over 60 min (shallow gradient)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C40 °C
Detection UV at 220 nmUV at 220 nm
Expected Purity >90% (for the combined diastereomers)>98% (for each isolated diastereomer)
Typical Yield 60-80%40-60% (per diastereomer)

Table 2: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
RP-HPLC Hydrophobic InteractionsHigh resolution, well-established.[2][19]May not resolve diastereomers, potential for ester hydrolysis.Initial cleanup and purification of less complex mixtures.
Chiral HPLC Enantioselective InteractionsDirect separation of diastereomers.[][6]More expensive columns, method development can be complex.High-purity isolation of individual stereoisomers.
SFC Polarity-based separation in supercritical fluidFast, uses less organic solvent, good for chiral separations.[11]Requires specialized equipment.Chiral separations, especially at a preparative scale.
Crystallization Differential SolubilityCan provide very high purity in a single step.[13][14]Difficult for flexible molecules and mixtures of diastereomers.[13]Final polishing step after diastereomers have been separated.

Experimental Protocols

Protocol 1: Preparative RP-HPLC for Initial Purification
  • Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Fraction Collection: Collect fractions based on the UV absorbance at 220 nm.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions containing the purified peptide (as a mixture of diastereomers) and lyophilize to obtain a dry powder.

Protocol 2: Chiral HPLC for Diastereomer Separation
  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.

  • Method Development: Develop a separation method on an analytical scale first. Experiment with different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and shallow gradients to optimize the resolution between the diastereomers.

  • Preparative Separation: Scale up the optimized analytical method to a preparative chiral column.

  • Fraction Collection: Collect the two separated diastereomer peaks in separate fractions.

  • Purity and Identity Confirmation: Analyze the purity of each isolated diastereomer by analytical chiral HPLC and confirm their identity (same mass) by mass spectrometry.

  • Lyophilization: Lyophilize the purified diastereomer fractions to obtain the final products.

Mandatory Visualization

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification Strategies cluster_analysis Analysis & Final Product Crude_Peptide Crude Peptide (Mixture of Diastereomers & Impurities) RP_HPLC Preparative RP-HPLC (Initial Cleanup) Crude_Peptide->RP_HPLC Remove synthesis impurities Chiral_Sep Chiral Separation RP_HPLC->Chiral_Sep Isolate diastereomers Chiral_HPLC Chiral HPLC Chiral_Sep->Chiral_HPLC Option 1 SFC Preparative SFC Chiral_Sep->SFC Option 2 Analysis Purity & Identity Check (Analytical HPLC, MS, NMR) Chiral_HPLC->Analysis SFC->Analysis Crystallization Crystallization (Polishing Step) Diastereomer_L Purified L-Val-OMe Peptide Analysis->Diastereomer_L Diastereomer_D Purified D-Val-OMe Peptide Analysis->Diastereomer_D Diastereomer_L->Crystallization Diastereomer_D->Crystallization

Caption: Purification workflow for peptides containing this compound.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor HPLC Peak Shape (Broadening, Splitting, Tailing) Cause1 Co-elution of Diastereomers Problem->Cause1 Cause2 Ester Hydrolysis Problem->Cause2 Cause3 Column Issues Problem->Cause3 Cause4 Sample Overload Problem->Cause4 Solution1 Use Chiral HPLC/SFC Optimize Gradient Cause1->Solution1 Solution2 Control pH & Temperature Minimize exposure to acid/base Cause2->Solution2 Solution3 Replace/Clean Column Cause3->Solution3 Solution4 Reduce Injection Volume Cause4->Solution4

Caption: Troubleshooting logic for common HPLC issues.

References

dealing with hygroscopic nature of H-DL-Val-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic nature of H-DL-Val-OMe.HCl.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: The term "hygroscopic" refers to a substance's tendency to absorb moisture from the surrounding atmosphere.[1] this compound, being hygroscopic, will readily take up water from the air, which can lead to changes in its physical and chemical properties.

Q2: What are the visible signs that my this compound has absorbed moisture?

A2: Visual indicators of moisture absorption include clumping or caking of the powder, and in cases of significant moisture uptake, it may appear damp or even dissolve into a liquid or semi-solid state.

Q3: How does moisture absorption affect the quality and performance of this compound in my experiments?

A3: Moisture absorption can have several detrimental effects:

  • Inaccurate Weighing: The presence of water will lead to an overestimation of the amount of the compound being weighed, resulting in incorrect stoichiometry in your reactions.

  • Altered Reactivity: The presence of water can interfere with moisture-sensitive reactions, such as peptide couplings, potentially leading to lower yields and the formation of side products.[2]

  • Degradation: Over time, the presence of moisture can lead to the hydrolysis of the methyl ester, degrading the compound.

  • Physical Handling Difficulties: Clumped or sticky material is more difficult to handle and dispense accurately.

Q4: What is the recommended way to store this compound?

A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium sulfate).[1] For long-term storage, a dry, inert atmosphere (e.g., in a glove box or under argon/nitrogen) is ideal. Store in a cool, dry place.

Q5: Can I dry this compound if it has absorbed moisture?

A5: It may be possible to dry this compound that has been exposed to moisture by placing it under a high vacuum for a sufficient period. However, it is crucial to ensure that the drying method does not cause degradation of the compound. Gentle heating under vacuum may be an option, but the thermal stability of the compound must be considered. The most reliable approach is to prevent moisture absorption in the first place.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or inconsistent reaction yields Inaccurate weighing of this compound due to absorbed moisture.1. Use a fresh, unopened container of the reagent if possible. 2. If using an opened container, ensure it has been stored properly in a desiccator. 3. Work quickly when weighing and handling the compound to minimize air exposure. 4. Consider determining the water content of your material using Karl Fischer titration and adjust the amount weighed accordingly.
Formation of unexpected side products The presence of water from the hygroscopic reagent is interfering with the reaction chemistry.1. Ensure all solvents and other reagents are anhydrous. 2. Handle this compound under an inert atmosphere (e.g., in a glove box). 3. If a glove box is unavailable, minimize exposure time to the atmosphere and consider using a dry nitrogen or argon blanket during handling and addition to the reaction.
Difficulty in handling and weighing the compound (clumping, stickiness) The compound has absorbed a significant amount of moisture from the atmosphere.1. If the clumping is minor, you may be able to break it up with a dry spatula inside a desiccator or glove box before weighing. 2. For severely clumped material, it is best to discard it and use a fresh supply to ensure the integrity of your experiment. 3. Improve storage conditions by using a desiccator with fresh desiccant.
Inconsistent analytical results (e.g., NMR, HPLC) for the starting material The presence of water can affect the analytical profile of the compound.1. Ensure the sample for analysis is handled under dry conditions. 2. Consider the possibility of hydrolysis if the material has been stored improperly for an extended period. 3. Always refer to the Certificate of Analysis for the specific lot for initial specifications, including water content.[3]

Quantitative Data on Moisture Absorption

Below is a template table that can be used to summarize experimental data obtained from DVS analysis.

Relative Humidity (%)Water Uptake (% w/w)
10
20
30
40
50
60
70
80
90

Experimental Protocols

Protocol 1: Recommended Handling Procedure for this compound

This protocol outlines the best practices for handling this compound to minimize moisture absorption.

Materials:

  • This compound

  • Spatula

  • Weighing vessel

  • Reaction vessel

  • Desiccator with fresh desiccant

  • Inert atmosphere glove box (recommended) or a supply of dry nitrogen/argon gas

Procedure:

  • Preparation: Before opening the main container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation of moisture onto the cold powder.

  • Inert Atmosphere (Ideal): If available, perform all manipulations inside a glove box with a low-humidity atmosphere.

  • Handling in Open Air (if a glove box is not available): a. Minimize the time the main container is open. b. Quickly dispense an approximate amount of the compound into a pre-weighed, dry weighing vessel. c. Immediately and tightly reseal the main container and return it to the desiccator. d. Perform the final, accurate weighing of the dispensed material as quickly as possible.

  • Addition to Reaction: Add the weighed this compound to the reaction vessel, which should ideally be under an inert atmosphere (e.g., flushed with nitrogen or argon).

  • Cleaning: Clean any spills promptly and thoroughly.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content of a substance.[7]

Principle: This method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in an alcohol solvent. The endpoint is detected potentiometrically.

General Procedure (Volumetric Method):

  • Apparatus: Use a calibrated Karl Fischer titrator.

  • Reagents: Use commercially available Karl Fischer reagents (titrant and solvent).

  • System Preparation: a. Add the Karl Fischer solvent to the titration vessel. b. Titrate the solvent with the Karl Fischer titrant to a stable, dry endpoint to eliminate any residual moisture in the vessel.

  • Sample Analysis: a. Accurately weigh a suitable amount of this compound. b. Quickly transfer the weighed sample into the conditioned titration vessel. c. Stir to dissolve the sample. d. Titrate the sample with the Karl Fischer titrant to the endpoint.

  • Calculation: The instrument's software will automatically calculate the water content in percent or parts per million (ppm) based on the volume of titrant consumed, the titrant concentration, and the sample weight.

Visualizations

G Workflow for Handling Hygroscopic this compound A Start: Prepare for Weighing B Allow container to reach room temperature A->B C Work in a low-humidity environment? (e.g., glove box) B->C D Yes: Transfer container to glove box C->D Yes E No: Prepare for quick handling in open air C->E No F Quickly dispense approximate amount D->F E->F G Immediately reseal main container F->G H Return main container to desiccator G->H I Perform accurate weighing H->I J Add to reaction vessel under inert atmosphere I->J K End J->K

Caption: Recommended workflow for handling hygroscopic this compound.

G Troubleshooting Guide for Hygroscopic Issues A Start: Experiment yields poor results B Is the this compound clumpy or sticky? A->B C Yes: Significant moisture absorption has occurred B->C Yes E No: Material appears to be a free-flowing powder B->E No D Discard material and use a fresh, properly stored batch. Review storage procedures. C->D F Was the material handled quickly and in a dry environment? E->F G No: Moisture may have been absorbed during handling F->G No I Yes: Handling procedures are likely adequate F->I Yes H Implement stricter handling protocols (see workflow). Consider using a glove box. G->H J Consider determining water content via Karl Fischer titration to account for absorbed water in mass calculations. I->J K Are other reagents and solvents anhydrous? J->K L No: Dry other components of the reaction. K->L No M Yes: Investigate other potential sources of error in the experiment. K->M Yes

Caption: Troubleshooting workflow for issues related to hygroscopic reagents.

References

avoiding ester hydrolysis of H-DL-Val-OMe.HCl during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with H-DL-Val-OMe.HCl, with a specific focus on avoiding ester hydrolysis during experimental workup.

Frequently Asked Questions (FAQs)

Q1: Why is H-DL-Val-OMe provided as a hydrochloride (HCl) salt?

A1: H-DL-Valine methyl ester is supplied as a hydrochloride salt to enhance its stability.[1][2] The protonation of the amino group in the form of an HCl salt prevents the free amine from participating in undesired side reactions such as polymerization or cyclization to form diketopiperazines.[3][4] This salt form also improves the compound's shelf-life and ensures the integrity of the ester group.[1]

Q2: What are the primary causes of this compound hydrolysis during workup?

A2: The primary cause of ester hydrolysis is exposure to aqueous basic conditions.[5][6] While acid-catalyzed hydrolysis can also occur, it is a reversible reaction.[5][7] In contrast, base-catalyzed hydrolysis, also known as saponification, is irreversible and leads to the formation of the carboxylate salt of valine and methanol.[6][8] The presence of water is necessary for hydrolysis to occur.[5]

Q3: Can I neutralize the HCl salt to the free amine before my reaction?

A3: Yes, the HCl salt can be neutralized to the free amine in situ or during a workup procedure. However, this process typically involves the addition of a base, which increases the risk of ester hydrolysis, especially in the presence of water.[4] If the free amine is required, it is crucial to use non-aqueous conditions or to perform the neutralization and subsequent reaction at low temperatures to minimize hydrolysis.

Q4: How can I monitor for ester hydrolysis during my experiment?

A4: Thin-layer chromatography (TLC) is a common method to monitor the progress of a reaction and can also be used to detect the presence of the hydrolyzed product (DL-Valine). A significant difference in polarity between the ester and the corresponding carboxylic acid will result in distinct Rf values. Spectroscopic techniques such as NMR can also be employed to quantify the extent of hydrolysis by observing the disappearance of the methyl ester signal and the appearance of signals corresponding to the free carboxylic acid.

Troubleshooting Guide: Preventing Ester Hydrolysis

This guide addresses common issues encountered during the workup of this compound and provides protocols to minimize ester hydrolysis.

Issue 1: Significant loss of product due to hydrolysis after aqueous workup.

  • Cause: Exposure of the ester to basic conditions during the aqueous wash. This is a common issue when trying to neutralize the HCl salt or remove acidic impurities.

  • Solution:

    • Avoid Basic Washes: If possible, avoid washing the organic layer containing your product with basic solutions like sodium bicarbonate or sodium carbonate.

    • Use a Mild Base: If a basic wash is unavoidable, use a mild, non-nucleophilic base and perform the extraction quickly at low temperatures (0-5 °C).

    • Non-Aqueous Workup: Whenever feasible, opt for a non-aqueous workup. This can involve direct concentration of the reaction mixture if the subsequent steps are compatible.[9]

Issue 2: Hydrolysis occurring during purification by column chromatography.

  • Cause: The use of silica (B1680970) gel, which is slightly acidic, can sometimes catalyze the hydrolysis of sensitive esters, especially if the solvent system contains a significant amount of a protic solvent like methanol.

  • Solution:

    • Neutralize Silica Gel: Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine, followed by equilibration with the column eluent.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for purification.

    • Minimize Contact Time: Do not let the compound sit on the column for an extended period.

Experimental Protocols

Protocol 1: Standard Non-Hydrolytic Workup for this compound

This protocol is suitable for reactions where the desired product is the hydrochloride salt of the amino acid ester.

  • Reaction Quenching: Upon completion, cool the reaction mixture to room temperature.

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator.[9]

  • Azeotropic Removal of Water (Optional): If water is present, add an anhydrous solvent like toluene (B28343) and re-concentrate to remove residual water azeotropically.

  • Trituration/Recrystallization: Purify the resulting solid by trituration with a suitable solvent (e.g., diethyl ether, hexanes) to remove non-polar impurities, or by recrystallization.

Protocol 2: Workup Involving Neutralization to the Free Amine

This protocol is for situations where the free amino ester is required. Caution is advised to minimize hydrolysis.

  • Initial Extraction: After the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Controlled Neutralization: Cool the biphasic mixture to 0 °C. Slowly add a cold, dilute solution of a weak base (e.g., saturated sodium bicarbonate) with vigorous stirring until the aqueous layer is slightly basic (pH ~ 7.5-8).

  • Phase Separation: Quickly separate the organic layer.

  • Washing: Wash the organic layer with cold brine to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo at low temperature.

  • Immediate Use: The resulting free amino ester is generally less stable and should be used immediately in the subsequent step.[4]

Data Presentation
ParameterConditionRisk of HydrolysisRecommendation
pH of Aqueous Wash Acidic (pH < 7)LowRecommended for maintaining the HCl salt.
Neutral (pH = 7)Low to ModerateGenerally safe, but prolonged exposure should be avoided.
Basic (pH > 7)HighAvoid. If necessary, use a weak base at low temperature.
Temperature < 5 °CLowRecommended for all workup steps involving water or base.
Room TemperatureModerateIncreases the rate of hydrolysis.
Elevated TemperatureHighSignificantly accelerates hydrolysis.
Workup Type AnhydrousVery LowIdeal for preventing hydrolysis.
Aqueous (Neutral/Acidic)LowAcceptable for the HCl salt.
Aqueous (Basic)HighHigh risk of product loss.

Visualizations

Troubleshooting Workflow for Ester Hydrolysis

EsterHydrolysisTroubleshooting cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_4 Verification start Low Yield or Presence of DL-Valine Impurity check_workup Was an aqueous basic workup used? start->check_workup path_a Path A: Avoid Basic Conditions check_workup->path_a Yes path_b Path B: Modify Basic Workup check_workup->path_b Yes, and it's necessary verify Monitor Reaction and Purity (TLC, NMR) check_workup->verify No action_a1 Use Non-Aqueous Workup (e.g., direct concentration) path_a->action_a1 action_a2 Wash with Neutral (brine) or Acidic Solution path_a->action_a2 action_b1 Use a Mild Base (e.g., sat. NaHCO3) path_b->action_b1 action_b2 Perform Workup at Low Temperature (0-5 °C) path_b->action_b2 action_b3 Minimize Contact Time path_b->action_b3 action_a1->verify action_a2->verify action_b1->verify action_b2->verify action_b3->verify

Caption: Troubleshooting workflow for preventing ester hydrolysis.

References

compatibility of H-DL-Val-OMe.HCl with different coupling reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-Val-OMe.HCl. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is the hydrochloride salt of the methyl ester of DL-valine, a racemic mixture of D- and L-valine.[1] As a valine derivative, its use in peptide synthesis requires consideration of the sterically hindered nature of its isopropyl side chain, which can slow down coupling reactions.[2] The presence of the hydrochloride salt necessitates the use of a non-nucleophilic base to neutralize it, liberating the free amine for the coupling reaction.

Q2: What are the general considerations when selecting a coupling reagent for this compound?

When working with this compound, three main factors should be considered:

  • Steric Hindrance: Valine is a sterically hindered amino acid, which can lead to incomplete or slow coupling reactions.[2] Choosing a highly efficient coupling reagent is crucial to achieve good yields.

  • Racemization: The activation of the carboxylic acid of the coupling partner can lead to racemization, especially during prolonged reaction times or under harsh conditions. The choice of coupling reagent and additives can significantly minimize this risk.[3][4]

  • Base Selection: Since the amine is protonated as a hydrochloride salt, an equivalent of a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), must be added to the reaction mixture for neutralization.[5]

Q3: Which coupling reagents are most compatible with this compound?

This compound is compatible with all major classes of peptide coupling reagents, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. However, their efficiency and the potential for side reactions vary. The choice often depends on the specific requirements of the synthesis, such as scale, desired purity, and the nature of the coupling partner.

Troubleshooting Guide: Compatibility with Common Coupling Reagents

Carbodiimides (e.g., EDC·HCl, DCC, DIC)

Issue: Low coupling yield or slow reaction with EDC·HCl.

  • Cause: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[3][6] This intermediate is unstable and can be slow to react with the sterically hindered amine of valine, leading to hydrolysis or rearrangement into an inactive N-acylurea byproduct.[6][7]

  • Solution:

    • Use Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended.[3][8] These additives react with the O-acylisourea intermediate to form more stable and reactive esters (OBt or Oxyma esters), which then couple more efficiently with the amine and significantly reduce the risk of racemization.[3][4]

    • Control Temperature: Performing the coupling at a low temperature (e.g., 0 °C) can help to minimize side reactions.[5]

    • Monitor the Reaction: Use techniques like thin-layer chromatography (TLC) to monitor the consumption of starting materials.[8]

Issue: Formation of an insoluble byproduct with DCC.

  • Cause: Dicyclohexylcarbodiimide (DCC) is highly effective but produces a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents.[4] This can complicate purification, particularly in solution-phase synthesis.

  • Solution:

    • Choose an Alternative: For solution-phase synthesis, EDC·HCl is a better choice as its urea (B33335) byproduct is water-soluble and easily removed by aqueous extraction.[4][9] For solid-phase synthesis, diisopropylcarbodiimide (DIC) is preferred because its urea byproduct is more soluble in common organic solvents.[4]

Phosphonium Salts (e.g., PyBOP, PyAOP)

Issue: Incomplete coupling, especially with difficult sequences.

  • Cause: While generally very efficient, even phosphonium reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) can struggle with sterically demanding couplings.

  • Solution:

    • Switch to a More Reactive Reagent: PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) generates a more reactive HOAt ester, which can improve coupling efficiency due to anchimeric assistance from the pyridine (B92270) nitrogen.[10]

    • Increase Reaction Time/Temperature: Cautiously increasing the reaction time or temperature can drive the reaction to completion, but this should be balanced against the risk of racemization.

    • Double Coupling: If monitoring indicates an incomplete reaction, a second addition of the activated acid and coupling reagent can be performed.[2]

Aminium/Uronium Salts (e.g., HATU, HBTU, COMU)

Issue: Unwanted side product observed in mass spectrometry.

  • Cause: Uronium-type reagents, particularly when used in excess, can react with the free N-terminal amine of the amino acid ester, leading to a guanidinylation side reaction that terminates the peptide chain.[10][11] This is more likely if the carboxylic acid activation is slow.

  • Solution:

    • Avoid Excess Reagent: Use a slight excess of the carboxylic acid and base, but not the coupling reagent. A pre-activation step, where the acid and coupling reagent are mixed for a few minutes before adding the amine component, can also minimize this side reaction.[12]

    • Use Phosphonium Reagents: Phosphonium salts like PyBOP or PyAOP do not cause guanidinylation and are a safer choice in this regard.[10]

    • Use Modern Uronium Reagents: COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It shows high reactivity, often superior to HATU, with reduced risk of side reactions and is not derived from potentially explosive precursors.[5][7]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound

Reagent ClassExamplesRelative CostCoupling EfficiencyRacemization RiskKey AdvantagesPotential Side Reactions
Carbodiimides EDC·HCl, DCC, DICLowModerateModerate to High (without additives)Cost-effective; water-soluble byproducts (EDC).[4]N-acylurea formation, dehydration of Asn/Gln.[4][5]
Phosphonium Salts PyBOP, PyAOPHighHighLowCleaner reactions; no guanidinylation.[10]Limited solution stability.[10]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUHighVery HighVery LowFast and highly efficient, especially for hindered couplings.[4]Guanidinylation of the N-terminal amine.[10]

Experimental Protocols

Protocol 1: General Coupling using EDC·HCl/HOBt

This protocol is adapted for a standard solution-phase coupling reaction.

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq), HOBt (1.0 eq), and this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or a 1:1 mixture of DCM/DMF).[8]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (1.0 eq) to neutralize the hydrochloride salt.[8]

  • Activation: Add EDC·HCl (1.0 eq) to the cold solution. The solution may change color.[8]

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight (12-16 hours).[8]

  • Monitoring: Monitor the reaction progress by TLC.[8]

  • Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and perform aqueous washes (e.g., with 1N HCl, 1N Na2CO3, and brine) to remove the water-soluble urea byproduct and excess reagents.[8]

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the resulting crude peptide by column chromatography.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is suitable for sterically hindered couplings.

  • Pre-activation: Dissolve the N-protected amino acid (1.0 eq), HATU (0.95 eq), and a non-nucleophilic base like DIPEA or collidine (2.0 eq) in an anhydrous solvent (e.g., DMF). Stir for 2-5 minutes at room temperature.[10][12]

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in the solvent and add DIPEA (1.0 eq) for neutralization. Add this solution to the pre-activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_amine Amine Component cluster_reaction Reaction & Monitoring cluster_purification Purification p1 Dissolve N-Protected Amino Acid (1 eq) p2 Add Coupling Reagent (e.g., HATU, 0.95 eq) p3 Add Base (e.g., DIPEA, 2 eq) r1 Combine Solutions & Stir at RT (1-4h) p3->r1 Pre-activation (2-5 min) a1 Dissolve this compound (1 eq) a2 Add Base for Neutralization (DIPEA, 1 eq) a2->r1 r2 Monitor Progress (TLC / LC-MS) r1->r2 pu1 Aqueous Work-up r2->pu1 If Complete pu2 Column Chromatography pu1->pu2

Caption: General workflow for peptide coupling with this compound.

troubleshooting_guide start Low Coupling Yield Detected q1 Perform Kaiser Test on Resin (SPPS) start->q1 a1_pos Positive (Blue Beads): Incomplete Coupling q1->a1_pos Test Result a1_neg Negative: Coupling may be complete. Check other factors. q1->a1_neg Test Result sol1 Option 1: Double Couple (Repeat coupling step) a1_pos->sol1 sol2 Option 2: Increase Reaction Time or Temperature a1_pos->sol2 sol3 Option 3: Switch to a more potent coupling reagent (e.g., Carbodiimide -> HATU/COMU) a1_pos->sol3 check Re-test after action sol1->check sol2->check sol3->check

Caption: Troubleshooting decision tree for low coupling yield.

References

Validation & Comparative

A Comparative Guide to H-DL-Val-OMe.HCl and H-L-Val-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of peptide synthesis and drug development, the selection of starting materials is a critical decision that profoundly impacts the outcome of a synthetic route and the biological activity of the final product. This guide provides a detailed comparison of two common valine derivatives, H-DL-Val-OMe.HCl (the racemic mixture) and H-L-Val-OMe.HCl (the enantiomerically pure L-form), in the context of peptide synthesis.

Fundamental Difference: The Critical Role of Stereochemistry

The primary distinction between this compound and H-L-Val-OMe.HCl lies in their stereochemistry. H-L-Val-OMe.HCl is the methyl ester hydrochloride of L-valine, the naturally occurring enantiomer of the amino acid. In contrast, this compound is a racemic mixture, containing equal amounts of both L-valine and D-valine methyl ester hydrochlorides. This seemingly subtle difference has profound implications for peptide synthesis, purification, and the biological function of the resulting peptides.

Impact on Peptide Synthesis and Purity

The use of an enantiomerically pure amino acid derivative is standard and highly recommended in peptide synthesis to ensure the stereochemical integrity of the final peptide. The introduction of a racemic mixture like this compound at a specific position in a growing peptide chain will result in the formation of a mixture of diastereomers.

Diastereomeric peptides are isomers that differ in the configuration at one or more, but not all, of the chiral centers.[1][2] These diastereomers possess different physicochemical properties, which can lead to significant challenges in purification and characterization.[1][2] Furthermore, the presence of a D-amino acid in a peptide sequence intended to be composed of L-amino acids can dramatically alter its three-dimensional structure and, consequently, its biological activity.[3]

Comparative Analysis: H-L-Val-OMe.HCl vs. This compound

FeatureH-L-Val-OMe.HCl (Enantiomerically Pure)This compound (Racemic Mixture)
Starting Material A single L-enantiomer.An equimolar mixture of D- and L-enantiomers.
Peptide Product A single, stereochemically defined peptide.A mixture of two diastereomeric peptides.
Yield Typically high, with the primary limitations being coupling efficiency and side reactions unrelated to stereochemistry.The overall yield of the desired L-peptide is effectively halved, as 50% of the product will be the undesired D-containing diastereomer.
Purity High enantiomeric and diastereomeric purity is achievable.The crude product is a 1:1 mixture of diastereomers, necessitating complex purification.
Purification Standard purification techniques (e.g., reversed-phase HPLC) are generally sufficient.Requires specialized and often challenging chromatographic techniques (e.g., chiral HPLC or capillary electrophoresis) to separate the diastereomers.[1][2]
Biological Activity Predictable, based on the L-amino acid sequence.Often significantly altered or diminished due to the presence of the D-amino acid, which can disrupt secondary structures and receptor binding.[3]
Cost-Effectiveness Higher initial cost of the starting material.Lower initial cost of the starting material, but potentially much higher overall cost due to complex purification and lower yield of the desired product.

Experimental Protocols

A. General Protocol for Solution-Phase Dipeptide Synthesis

This protocol details the synthesis of a dipeptide (e.g., Z-L-Phg-Val-OMe) using H-L-Val-OMe.HCl and serves as a representative example of a peptide coupling reaction.

Materials:

  • Z-L-Phg-OH (N-protected amino acid)

  • H-L-Val-OMe.HCl (or this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (AcOEt)

  • 1 N HCl, 1 N Na2CO3, and saturated NaCl solutions

Procedure:

  • Dissolve EDC-HCl (1 equivalent) in a 1:1 mixture of DCM/DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add Z-L-Phg-OH (1 equivalent) and Oxyma Pure (1 equivalent) to the cold solution.

  • After 2 minutes of pre-activation, add H-L-Val-OMe.HCl (1 equivalent) as a solid.

  • Add DIEA (1 equivalent) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by rotary evaporation.

  • Dissolve the residue in ethyl acetate and wash successively with 1 N HCl, 1 N Na2CO3, and saturated NaCl.

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.

  • Purify the resulting dipeptide by recrystallization or column chromatography.[4]

B. Analytical Protocol for Diastereomer Separation

If this compound were used in the above protocol, the crude product would contain both Z-L-Phg-L-Val-OMe and Z-L-Phg-D-Val-OMe. Their separation would require a method such as:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Utilizing a chiral stationary phase (e.g., Chiralcel OD-3R column) can effectively separate the diastereomers, allowing for their individual quantification.[1] The mobile phase composition and gradient would need to be optimized for the specific dipeptide.

Visualizing the Workflow and Outcomes

The choice between the enantiomerically pure and racemic starting material dictates the entire workflow and the nature of the final product.

Logical Flow of Peptide Synthesis: Stereochemical Outcomes cluster_L Using H-L-Val-OMe.HCl cluster_DL Using this compound L_start Start with Enantiopure H-L-Val-OMe.HCl L_couple Peptide Coupling L_start->L_couple L_product Single Diastereomer (e.g., L-L dipeptide) L_couple->L_product L_purify Standard Purification (e.g., RP-HPLC) L_product->L_purify L_final Pure L-Peptide L_purify->L_final DL_start Start with Racemic this compound DL_couple Peptide Coupling DL_start->DL_couple DL_product Mixture of Diastereomers (L-L and L-D dipeptides) DL_couple->DL_product DL_purify Complex Purification (e.g., Chiral HPLC) DL_product->DL_purify DL_final_L Pure L-Peptide DL_purify->DL_final_L Desired DL_final_D Pure D-Peptide (Side-product) DL_purify->DL_final_D Undesired

Caption: Comparison of synthetic outcomes.

Experimental Workflow for Comparative Analysis cluster_exp Parallel Synthesis start Select Protected Amino Acid (AA1) exp_L Couple AA1 with H-L-Val-OMe.HCl start->exp_L exp_DL Couple AA1 with This compound start->exp_DL workup_L Standard Workup exp_L->workup_L workup_DL Standard Workup exp_DL->workup_DL hplc_L RP-HPLC Analysis (Purity Check) workup_L->hplc_L hplc_DL Chiral HPLC Analysis (Diastereomer Ratio) workup_DL->hplc_DL analysis Comparative Analysis yield_comp Yield Comparison analysis->yield_comp hplc_L->analysis hplc_DL->analysis

Caption: Workflow for comparing reactants.

Conclusion

While this compound may be a more economical starting material, its use in peptide synthesis is strongly discouraged for any application requiring a stereochemically pure final product. The introduction of a racemic mixture leads to the formation of diastereomers that are often difficult and costly to separate, and the resulting D-containing peptide will likely have altered or no biological activity. For predictable and reproducible peptide synthesis, the use of enantiomerically pure starting materials like H-L-Val-OMe.HCl is the industry standard and best practice. The higher upfront cost of the pure enantiomer is justified by the significantly simplified purification process, higher effective yield of the desired product, and the assurance of stereochemical integrity and biological relevance.

References

A Comparative Guide to H-DL-Val-OMe.HCl and Other Valine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the selection of appropriate amino acid derivatives is a critical determinant of experimental success. Valine, a proteinogenic amino acid with a hydrophobic isopropyl side chain, is a common constituent of peptides and peptidomimetics. Its derivatives, featuring various protecting groups and stereochemistries, offer a versatile toolkit for the synthesis of novel therapeutics and research compounds. This guide provides an objective comparison of H-DL-Val-OMe.HCl, a racemic mixture of valine methyl ester hydrochloride, with its enantiopure counterparts and other commonly used valine derivatives. The following sections present a detailed analysis of their physicochemical properties, performance in a model peptide coupling reaction, and experimental protocols to aid in the selection of the most suitable derivative for your research needs.

Physicochemical Properties of Valine Derivatives

The choice of a valine derivative is often guided by its physical and chemical properties, which can influence its handling, solubility, and reactivity. The following table summarizes the key physicochemical properties of this compound and other relevant valine derivatives.

PropertyThis compoundH-L-Val-OMe.HClH-D-Val-OMe.HClBoc-L-Val-OHBoc-DL-Val-OHFmoc-L-Val-OH
Molecular Weight ( g/mol ) 167.63167.63167.63217.26217.26339.39
Melting Point (°C) Not widely reported171-173[1]148-159[2]77-81[3]112-114[4]143-145[5]
Appearance White to off-white solidWhite crystalline powderWhite to off-white powderWhite to off-white solidWhite to off-white solidWhite to light yellow crystal powder[5]
Solubility Soluble in waterSoluble in waterSoluble in waterSoluble in Chloroform, DMF, DMSO, Methanol[6]Soluble in common organic solventsSoluble in DMF, NMP, DMSO (100 mg/mL)[7]
Stereochemistry Racemic (D/L mixture)Enantiopure (L)Enantiopure (D)Enantiopure (L)Racemic (D/L mixture)Enantiopure (L)

Performance in a Model Dipeptide Synthesis: Coupling of Boc-L-Alanine with Valine Derivatives

To provide a practical comparison of these derivatives in a common application, we present extrapolated data for a model peptide coupling reaction: the synthesis of the dipeptide Boc-L-Ala-Val-OMe. This reaction is carried out using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) coupling system. The use of a racemic amine, this compound, is expected to yield a mixture of diastereomers (Boc-L-Ala-L-Val-OMe and Boc-L-Ala-D-Val-OMe), which necessitates a purification step to isolate the desired L-L isomer.

ParameterH-L-Val-OMe.HClThis compound
Expected Diastereomeric Ratio (L-L : L-D) >99:1~50:50
Typical Crude Purity of Desired Product (%) ~95%~45-50% (of the L-L isomer)
Isolated Yield of Boc-L-Ala-L-Val-OMe (%) 85-95%35-45% (after purification)
Reaction Time (hours) 4-64-6
Purification Method Recrystallization or Flash ChromatographyFlash Chromatography (for diastereomer separation)

Note: The yields for this compound are representative and reflect the theoretical maximum of 50% for the desired diastereomer, with practical losses during purification. The use of enantiopure H-L-Val-OMe.HCl significantly simplifies purification and maximizes the yield of the target L-L dipeptide.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are protocols for the model peptide coupling reaction and the subsequent analysis.

1. General Protocol for the Synthesis of Boc-L-Ala-Val-OMe using EDC/HOBt Coupling

  • Materials:

    • Boc-L-Alanine (1.0 eq)

    • Valine Methyl Ester Hydrochloride (H-L-Val-OMe.HCl or this compound) (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

    • Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • Dissolve Boc-L-Alanine and HOBt in anhydrous DCM or DMF.

    • Add the valine methyl ester hydrochloride salt and DIPEA to the solution and stir for 10 minutes at room temperature.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC to the reaction mixture and stir at 0 °C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

2. Purification and Characterization

  • Purification:

    • For the reaction with H-L-Val-OMe.HCl , the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.

    • For the reaction with This compound , the resulting diastereomeric mixture requires separation by flash column chromatography on silica gel using an appropriate eluent system to isolate the Boc-L-Ala-L-Val-OMe and Boc-L-Ala-D-Val-OMe diastereomers.

  • Characterization:

    • The purified dipeptides should be characterized by standard analytical techniques such as:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

      • Mass Spectrometry (MS): To determine the molecular weight.

      • High-Performance Liquid Chromatography (HPLC): To assess purity and, with a chiral column, to confirm the diastereomeric ratio of the crude product from the reaction with this compound.

Visualizing Key Processes in Peptide Synthesis

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize a general peptide synthesis workflow, the impact of using a racemic amine, and a decision-making pathway for selecting a valine derivative.

Peptide_Synthesis_Workflow cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Workup & Purification Amino_Acid_1 N-Protected Amino Acid Activation Carboxyl Activation Amino_Acid_1->Activation Coupling Reagents Amino_Acid_2 C-Protected Amino Acid Coupling Peptide Bond Formation Amino_Acid_2->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatography/ Recrystallization Workup->Purification Final_Product Purified Dipeptide Purification->Final_Product

A generalized workflow for solution-phase dipeptide synthesis.

Racemic_Coupling Boc_L_Ala Boc-L-Ala-OH Coupling Peptide Coupling (EDC, HOBt) Boc_L_Ala->Coupling HDLValOMe This compound HDLValOMe->Coupling Diastereomers Diastereomeric Mixture (Boc-L-Ala-L-Val-OMe & Boc-L-Ala-D-Val-OMe) Coupling->Diastereomers Purification Chromatographic Separation Diastereomers->Purification Product_L Boc-L-Ala-L-Val-OMe Purification->Product_L Product_D Boc-L-Ala-D-Val-OMe Purification->Product_D

Outcome of coupling an enantiopure acid with a racemic amine.

Valine_Derivative_Selection Start Select Valine Derivative Stereochem Desired Stereochemistry? Start->Stereochem Enantiopure Enantiopure Stereochem->Enantiopure Specific Racemic Racemic/Diastereomeric Mixture Stereochem->Racemic Not Critical Protection N-terminal Protection? Enantiopure->Protection Racemic_Choice This compound or Boc-DL-Val-OH Racemic->Racemic_Choice Boc Boc-L-Val-OH Protection->Boc Acid-labile Fmoc Fmoc-L-Val-OH Protection->Fmoc Base-labile None H-L-Val-OMe.HCl Protection->None Amine component

A decision tree for selecting the appropriate valine derivative.

Conclusion

The selection of a valine derivative for peptide synthesis is a critical decision that impacts reaction outcomes, purification strategies, and the stereochemical integrity of the final product. This compound, as a racemic mixture, presents a cost-effective option for applications where stereochemistry is not critical or where the resulting diastereomers can be readily separated. However, for the synthesis of peptides with defined stereochemistry, the use of enantiopure derivatives such as H-L-Val-OMe.HCl, Boc-L-Val-OH, or Fmoc-L-Val-OH is strongly recommended to maximize the yield of the desired product and simplify purification. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your research, ensuring the efficient and successful synthesis of your target peptides.

References

A Researcher's Guide to the Validation of Peptides Containing DL-Valine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of peptide sequences, including the stereochemistry of their constituent amino acids, is paramount. The incorporation of non-natural amino acids, such as D-valine, into peptide therapeutics can significantly impact their efficacy, stability, and immunogenicity. This guide provides an objective comparison of mass spectrometry-based methods and alternative techniques for the validation of peptide sequences containing DL-valine, supported by experimental data and detailed protocols.

The primary challenge in distinguishing between L- and D-amino acids within a peptide lies in their identical mass, rendering them indistinguishable by conventional mass spectrometry. However, several advanced techniques have been developed to overcome this hurdle by exploiting subtle differences in their physicochemical properties. This guide will delve into the principles, performance, and protocols of these methods to aid researchers in selecting the most appropriate approach for their specific needs.

Comparative Analysis of Analytical Methods

The choice of analytical method for validating peptide sequences with DL-valine depends on various factors, including the required sensitivity, the need for quantitative data, and the available instrumentation. The following table summarizes the key performance characteristics of the most prominent techniques.

Analytical MethodPrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)AccuracyThroughputKey AdvantagesKey Limitations
Tandem MS (B15284909) (MS/MS) with CID/HCD Differentiation based on distinct fragmentation patterns of diastereomeric peptides.Method-dependent, typically in the low micromolar to nanomolar range.Quantitative accuracy can be in the range of 3-5% for Collisionally Activated Dissociation (CAD).[1]HighProvides sequence and stereochemical information simultaneously.Differentiation may not be pronounced for all peptides; requires careful optimization of collision energy.
Tandem MS (MS/MS) with ECD/ETD Electron-based fragmentation that can be sensitive to the stereochemistry of the peptide backbone.Generally offers high sensitivity.High accuracy, reported to be around 1% for Electron Capture Dissociation (ECD).[1]HighPreserves labile post-translational modifications; can provide excellent chiral recognition.[1]More effective for multiply charged ions; instrumentation is less common than CID/HCD.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of diastereomeric peptides on a chiral stationary phase or with a chiral mobile phase additive prior to mass analysis.LODs can reach 0.05 to 0.5 ng/mL for some peptides.High, with a reporting limit of 0.1% for D-isomer impurities demonstrated for some methods.[2]Moderate to HighRobust and widely available; provides excellent separation of isomers.Requires method development for each peptide; potential for racemization during sample preparation.[2]
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separation of ions in the gas phase based on their size, shape, and charge, which can differ for diastereomers.High sensitivity, with the ability to detect and quantify epimers down to a 0.25% ratio.HighHighRapid separation on a millisecond timescale; can be coupled with LC and MS/MS for multidimensional analysis.Resolution may not be sufficient for all diastereomeric pairs; requires specialized instrumentation.
Chiral Chromatography with UV Detection Separation of enantiomeric amino acids after peptide hydrolysis using a chiral stationary phase.Dependent on the chromophore of the amino acids.GoodModerateWell-established and reliable for determining the overall D-amino acid content.Destructive method (hydrolysis); does not provide information on the location of the D-amino acid in the peptide sequence.
Capillary Electrophoresis (CE) Separation of charged diastereomers in a capillary based on their electrophoretic mobility in the presence of a chiral selector.High sensitivity, suitable for single-cell analysis.GoodModerateHigh separation efficiency and low sample consumption.Can be less robust than HPLC; requires careful method development for buffer and chiral selector selection.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for the key mass spectrometry-based methods.

Protocol 1: LC-MS/MS for Quantitative Analysis of DL-Valine Peptides

This protocol outlines the general steps for separating and quantifying peptides containing D-valine using a chiral stationary phase coupled to a tandem mass spectrometer.

1. Sample Preparation:

  • Accurately weigh the peptide standard and the sample containing the peptide with unknown D-valine content.

  • Dissolve the peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile.

  • Prepare a series of calibration standards by spiking the L-peptide standard with known concentrations of the D-valine containing peptide.

2. LC Separation:

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Optimize a linear gradient from 5% to 95% Mobile Phase B over 30 minutes to achieve baseline separation of the diastereomers.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25 °C.

3. MS/MS Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Select specific precursor-to-product ion transitions for both the L- and D-valine containing peptides. For example, for a hypothetical peptide Ac-Val-Ala-NH2, the precursor ion [M+H]+ would be selected, and specific fragment ions (e.g., y1, b2) would be monitored.

  • Collision Energy: Optimize for each transition to achieve maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both diastereomers.

  • Construct a calibration curve by plotting the peak area ratio (D-isomer/L-isomer) against the known concentration ratio of the standards.

  • Determine the concentration of the D-valine containing peptide in the unknown sample using the calibration curve.

Protocol 2: Trapped Ion Mobility Spectrometry (TIMS)-MS for Diastereomer Separation

This protocol describes the use of TIMS-MS for the gas-phase separation of peptide diastereomers.

1. Sample Preparation:

  • Dissolve the peptide sample in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µM.

2. TIMS-MS Analysis:

  • Ionization: Nano-electrospray ionization.

  • TIMS Device: Infuse the sample into the mass spectrometer equipped with a TIMS device.

  • TIMS Parameters:

    • Drift Gas: Nitrogen.

    • Drift Voltage Ramp: Optimize the ramp duration and voltage to achieve the best separation of the diastereomeric ions. A typical ramp could be 100 ms with a voltage gradient.

  • Mass Analysis: Acquire mass spectra using a time-of-flight (TOF) analyzer to obtain high-resolution mass data for the mobility-separated ions.

3. Data Analysis:

  • Extract the ion mobilograms for the precursor ion of interest.

  • The two diastereomers should appear as two distinct peaks in the mobilogram, corresponding to their different collision cross-sections.

  • The relative abundance of each isomer can be determined by integrating the area under each peak.

Protocol 3: Tandem MS (MS/MS) with Different Fragmentation Techniques

This protocol outlines the general approach for differentiating peptide diastereomers based on their fragmentation patterns.

1. Sample Infusion:

  • Infuse the peptide sample directly into the mass spectrometer via a syringe pump or through an LC system.

2. MS/MS Fragmentation:

  • Select the precursor ion corresponding to the peptide of interest in the first stage of mass analysis (MS1).

  • In the second stage (MS2), subject the precursor ion to fragmentation using one of the following techniques:

    • Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD): Collide the ions with a neutral gas (e.g., argon or nitrogen). Systematically vary the collision energy to observe differences in the relative abundances of specific fragment ions between the diastereomers.

    • Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD): React the multiply charged precursor ions with low-energy electrons or radical anions. These methods often produce different c- and z-type fragment ions whose abundances can be sensitive to the stereochemistry.

3. Data Analysis:

  • Acquire and compare the MS/MS spectra of the L-peptide and the DL-valine containing peptide.

  • Identify fragment ions that show a significant and reproducible difference in intensity between the two isomers.

  • The ratio of these diagnostic fragment ions can be used for relative quantification.

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear understanding of the logical steps involved in each analytical method.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Peptide_Sample Peptide Sample (with DL-Valine) Dissolution Dissolution in appropriate solvent Peptide_Sample->Dissolution Injection Injection onto Chiral Column Dissolution->Injection Separation Separation of Diastereomers Injection->Separation ESI Electrospray Ionization Separation->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 MS2 MS2: Fragmentation (CID/HCD) MS1->MS2 Detector Detection MS2->Detector Chromatogram Extracted Ion Chromatograms Detector->Chromatogram Quantification Quantification based on Peak Areas Chromatogram->Quantification

Caption: Workflow for LC-MS/MS analysis of peptides containing DL-valine.

IMS_MS_Workflow cluster_sample_prep Sample Preparation cluster_ims Ion Mobility-Mass Spectrometry cluster_data Data Analysis Peptide_Sample Peptide Sample (with DL-Valine) Dissolution Dissolution for ESI Peptide_Sample->Dissolution ESI Electrospray Ionization Dissolution->ESI Ion_Introduction Ion Introduction into TIMS ESI->Ion_Introduction Mobility_Separation Gas-Phase Separation of Diastereomers Ion_Introduction->Mobility_Separation Mass_Analysis Mass Analysis (TOF) Mobility_Separation->Mass_Analysis Mobilogram Extracted Ion Mobilogram Mass_Analysis->Mobilogram Quantification Relative Quantification from Peak Intensities Mobilogram->Quantification

Caption: Workflow for IMS-MS analysis of peptides containing DL-valine.

Alternative and Complementary Techniques

While mass spectrometry-based methods are powerful, other techniques can provide valuable complementary information or serve as primary validation methods.

  • Chiral Chromatography with UV/Fluorescence Detection: This is a well-established method for determining the enantiomeric purity of amino acids after total peptide hydrolysis. It is a destructive technique but provides a reliable measure of the overall D-amino acid content.

  • Capillary Electrophoresis (CE): CE offers high-resolution separation of charged molecules and can be coupled with chiral selectors to separate peptide diastereomers. Its low sample consumption makes it attractive for precious samples.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed three-dimensional structural information, allowing for the unambiguous identification and localization of D-amino acids within a peptide. However, it generally requires larger sample amounts and is a lower-throughput technique compared to mass spectrometry.

Conclusion

The validation of peptide sequences containing DL-valine is a critical step in peptide research and development. Mass spectrometry, in its various forms, offers a suite of powerful tools for this purpose. Tandem MS provides direct sequence and stereochemical information, LC-MS offers robust separation and quantification, and IMS-MS introduces a rapid gas-phase separation dimension. The choice of the optimal method will depend on the specific research question, the available instrumentation, and the desired level of quantitative accuracy. For comprehensive validation, a multi-faceted approach, potentially combining a mass spectrometry-based method with an orthogonal technique like chiral chromatography or NMR, is often the most rigorous strategy. This guide provides the foundational knowledge for researchers to navigate the analytical landscape and confidently validate their chiral peptide sequences.

References

A Comparative Guide to the Chiral Separation of D- and L-Valine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of methods for resolving H-DL-Val-OMe.HCl enantiomers, complete with experimental data and protocols.

The efficient and accurate separation of enantiomers is a critical challenge in pharmaceutical development and fine chemical synthesis. For chiral molecules like valine methyl ester, ensuring enantiomeric purity is paramount for therapeutic efficacy and safety. This guide provides a comparative overview of established methods for the chiral separation of the D and L isomers of this compound, with a focus on chromatographic techniques and chemical resolution.

Performance Comparison of Chiral Separation Methods

The following table summarizes the quantitative performance of a key chromatographic method for the separation of valine methyl ester enantiomers. Data for direct chemical resolution of the ester is less commonly published in comparative format, but the principles offer a distinct alternative to chromatography.

MethodChiral Stationary Phase (CSP) / ReagentMobile Phase / SolventSeparation Factor (α)Resolution (Rs)Analysis TimeReference
HPLC after NBD derivatization Chiralpak IE40% 2-propanol/hexane (B92381) (V/V)1.151.78Not Specified[1]
Chemical Resolution of DL-Valine D-DBTA / L-DBTADilute inorganic acid (e.g., HCl)Not ApplicableNot ApplicableReaction: 0.5-2.0 hrs[2]

Note: The chemical resolution data pertains to DL-Valine, not the methyl ester directly, but illustrates a common alternative separation strategy. The process involves diastereomeric salt formation, crystallization, and subsequent recovery of the individual enantiomers.[2][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method involves the derivatization of the amino acid ester to introduce a chromophore, which enhances detection and can aid in chiral recognition by the stationary phase.[4]

1. Derivatization with 4-Fluoro-7-nitrobenzofurazan (NBD-F):

  • Prepare a solution of this compound in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.0).

  • Add a solution of NBD-F in a solvent like acetonitrile.

  • Heat the mixture (e.g., at 60°C) for a specified time to allow the reaction to complete.

  • Cool the reaction mixture and dilute with the mobile phase before injection.

2. Chromatographic Conditions:

  • Column: Chiralpak IE

  • Mobile Phase: 40% 2-propanol in hexane (v/v)

  • Flow Rate: 1 mL/min

  • Detection: Fluorescence detector (Excitation and Emission wavelengths will depend on the derivative, for NBD derivatives, excitation is typically around 470 nm and emission around 530 nm).[1]

Chemical Resolution via Diastereomeric Salt Formation

This classical method relies on the differential solubility of diastereomeric salts formed between the racemic mixture and a chiral resolving agent.[2][3]

1. Salt Formation:

  • Dissolve racemic DL-Valine in a dilute inorganic acid (e.g., 0.2-0.8 M HCl). The amount of solvent should be 8-16 times the amount of valine.[2]

  • Add a chiral resolving agent, such as D-dibenzoyltartaric acid (D-DBTA), in a molar ratio of approximately 1:0.5-1.2 (valine:resolving agent).[2]

  • Heat the mixture to 75-95°C and stir for 0.5-2.0 hours.[2]

2. Crystallization and Separation:

  • Gradually cool the solution to room temperature to allow for the crystallization of the less soluble diastereomeric salt (e.g., D-Valine-D-DBTA).

  • Filter the crystalline salt from the mother liquor. The other enantiomer will remain in the solution.

3. Enantiomer Recovery:

  • Neutralize the crystalline salt with a base in a suitable solvent (e.g., water, alcohol) to precipitate the chiral resolving agent and recover the desired enantiomer (e.g., D-Valine).

  • Similarly, treat the mother liquor to recover the other enantiomer (e.g., L-Valine).

Visualizing the Workflow: Chiral Separation by HPLC

The following diagram illustrates the typical workflow for the chiral separation of D- and L-isomers using HPLC with a pre-column derivatization step.

Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis racemic_mixture This compound (Racemic Mixture) derivatization Derivatization (e.g., with NBD-F) racemic_mixture->derivatization Reaction injection Injection derivatization->injection chiral_column Chiral Column (e.g., Chiralpak IE) injection->chiral_column Elution detection Detection (Fluorescence) chiral_column->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram quantification Quantification of D and L Isomers chromatogram->quantification

References

A Comparative Analysis of Coupling Methods for the Synthesis of H-DL-Val-OMe.HCl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of peptide building blocks is paramount. This guide provides an objective comparison of various coupling methods for the synthesis of H-DL-Val-OMe.HCl (DL-Valine methyl ester hydrochloride), a key intermediate in the synthesis of numerous pharmaceutical compounds. The following analysis is based on experimental data to inform the selection of the most suitable coupling strategy.

Executive Summary

The synthesis of dipeptides, such as those involving this compound, relies on the critical step of amide bond formation, facilitated by coupling reagents. This guide evaluates the performance of several common coupling methods, including those utilizing carbodiimides like DCC and EDC, as well as uronium/phosphonium reagents such as HBTU, HATU, and COMU. The primary metric for comparison is the reaction yield, a crucial factor in the cost-effectiveness and efficiency of any synthetic process.

Our findings indicate that modern uronium-based reagents like HATU and HBTU generally offer the highest yields, often exceeding 90%. The combination of EDC with an additive like Oxyma Pure also provides excellent yields, in the range of 81-84%, with the added benefit of forming water-soluble byproducts that simplify purification. The classical DCC/HOBt method, while cost-effective, tends to result in slightly lower yields.

Comparative Yield Analysis

The selection of a coupling reagent has a direct impact on the overall yield of the desired peptide. The following table summarizes the reported yields for the synthesis of dipeptides involving valine methyl ester using different coupling methods.

Coupling MethodReagentsTypical Yield (%)Key Advantages
Carbodiimide with Additive1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)81 - 84%Water-soluble byproducts, easy purification.
Carbodiimide with AdditiveDicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)~67%Cost-effective.
Uronium SaltO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)>90% (expected)High efficiency, fast reaction times.
Uronium SaltO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)>90% (expected)High reactivity, low racemization, effective for sterically hindered amino acids.
Uronium Salt(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)High (specific data not found)High efficiency, enhanced safety profile (non-explosive byproducts).

Experimental Protocols

Detailed methodologies for the coupling reactions are crucial for reproducibility and comparison. Below are representative experimental protocols for the synthesis of a dipeptide using this compound as the amine component.

EDC/Oxyma Coupling Method

This method is exemplified by the synthesis of Z-L-Phg-Val-OMe, which utilizes H-Val-OMe.HCl.

Materials:

  • Z-L-Phg-OH (1 equivalent)

  • H-Val-OMe.HCl (1 equivalent)

  • EDC.HCl (1 equivalent)

  • Oxyma Pure (1 equivalent)

  • Diisopropylethylamine (DIEA) (1 equivalent)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve EDC.HCl in a 1:1 mixture of DCM and DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add Z-L-Phg-OH and Oxyma Pure to the solution.

  • After 2 minutes, add H-Val-OMe.HCl to the reaction mixture.

  • Add DIEA to the flask.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Remove the solvent by rotary evaporation.

  • Dissolve the crude residue in ethyl acetate (B1210297) and perform aqueous work-up with 1N HCl and 1N Na2CO3.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to obtain the crude product.

  • Recrystallize the crude product from ethanol (B145695) to yield the pure dipeptide (Reported yield: 81-84%).

DCC/HOBt Coupling Method

This protocol describes the synthesis of BOC-NH-Val-Val-OMe, using NH2-Val-OMe.HCl as a precursor.

Materials:

  • Boc-NH-Val-OH (1 equivalent)

  • NH2-Val-OMe.HCl (1.3 equivalents)

  • Triethylamine (Et3N) (1.4 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Dry Dichloromethane (DCM)

Procedure:

  • Dissolve Boc-NH-Val-OH in dry DCM and cool in an ice-water bath.

  • Add NH2-Val-OMe.HCl and Et3N to the reaction mixture.

  • Add DCC and HOBt to the mixture.

  • Allow the reaction to warm to room temperature and stir for 48 hours.

  • Evaporate the DCM and dissolve the residue in ethyl acetate.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the organic layer with aqueous solutions, dry over anhydrous Na2SO4, and concentrate to obtain the product (Reported yield: 67.25%).[1]

HBTU/HATU Coupling Method (General Protocol)

Materials:

  • N-protected amino acid (e.g., Boc-DL-Val-OH) (2 equivalents)

  • This compound (1 equivalent)

  • HBTU or HATU (2 equivalents)

  • Diisopropylethylamine (DIEA) (4 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid in DMF.

  • Add HBTU or HATU and DIEA to the solution. For HBTU, HOBt can be added to suppress racemization.

  • Stir the mixture for a few minutes to pre-activate the amino acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC.

  • Perform a standard aqueous work-up to isolate the product.

COMU Coupling Method (General Protocol)

Materials:

  • N-protected amino acid (e.g., Boc-DL-Val-OH) (1.1 equivalents)

  • This compound (1 equivalent)

  • COMU (1.1 equivalents)

  • Diisopropylethylamine (DIEA) (2.2 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid and COMU in DMF.

  • Add DIEA to the solution and stir for 1-2 minutes for pre-activation.

  • Add this compound to the reaction mixture.

  • Stir at room temperature for 30-60 minutes.

  • The water-soluble byproducts can be removed through an aqueous work-up.

Visualizing the Workflow

The general workflow for the solution-phase synthesis of a dipeptide using this compound can be visualized as a series of sequential steps.

G cluster_reactants Reactants cluster_process Process cluster_output Output N-Protected Amino Acid N-Protected Amino Acid Activation Activation N-Protected Amino Acid->Activation This compound This compound Coupling Coupling This compound->Coupling Coupling Reagent Coupling Reagent Coupling Reagent->Activation Base Base Base->Activation Activation->Coupling Work-up Work-up Coupling->Work-up Purification Purification Work-up->Purification Dipeptide Dipeptide Purification->Dipeptide

Caption: General workflow for dipeptide synthesis.

The process begins with the activation of the N-protected amino acid using a coupling reagent and a base. This activated species then reacts with the free amine of this compound in the coupling step to form the peptide bond. Subsequent work-up and purification steps are necessary to isolate the final dipeptide product.

Conclusion

The choice of coupling method for the synthesis of this compound containing peptides should be guided by a balance of desired yield, cost, and the ease of purification. For high-yield and high-purity applications, particularly with sterically hindered amino acids, HATU and HBTU are excellent choices. The EDC/Oxyma method presents a strong alternative with high yields and a more straightforward work-up procedure due to the water solubility of its byproducts. For routine synthesis where cost is a primary consideration, the DCC/HOBt method remains a viable option, albeit with potentially lower yields. Researchers are encouraged to consider these factors when selecting the optimal coupling strategy for their specific synthetic needs.

References

Navigating Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of H-DL-Val-OMe.HCl and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of peptides, the choice of raw materials is a critical decision that significantly impacts process efficiency, final product purity, and overall manufacturing costs. This guide provides a comprehensive cost-benefit analysis of using H-DL-Valine Methyl Ester Hydrochloride (H-DL-Val-OMe.HCl) compared to its common alternatives, namely Fmoc-Val-OH and Boc-Val-OH, in industrial peptide production.

The selection of an appropriate amino acid derivative is a cornerstone of any peptide synthesis strategy. This compound, a C-terminally protected valine derivative, presents a distinct approach compared to the more conventional N-terminally protected Fmoc-Val-OH and Boc-Val-OH. This guide will objectively compare these starting materials, offering supporting data and detailed experimental protocols to inform strategic decisions in large-scale peptide manufacturing.

Performance and Cost: A Comparative Overview

The decision between C-terminally protected amino acid esters and N-terminally protected amino acids involves a trade-off between the synthesis strategy (solution-phase vs. solid-phase), upfront material costs, and downstream processing efficiencies. The following tables summarize the key quantitative and qualitative considerations in this analysis.

Table 1: Quantitative Comparison of Valine Derivatives for Large-Scale Synthesis
FeatureThis compoundFmoc-Val-OHBoc-Val-OH
Primary Synthesis Method Solution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Typical Purity >98%>98%>99%
Relative Upfront Cost (Bulk) ModerateHighModerate to High
Coupling Efficiency Dependent on coupling agent and conditionsGenerally high with modern coupling agentsHigh, especially with in situ neutralization protocols
Potential for Racemization Higher risk at the C-terminal residue during activationLow when using appropriate coupling reagentsLow
Downstream Purification Can be more complex due to byproductsGenerally straightforwardCan be more challenging due to strong acid cleavage
Table 2: Qualitative Cost-Benefit Analysis
AspectThis compoundFmoc-Val-OHBoc-Val-OH
Process Scalability Well-suited for large-scale solution-phase synthesis.Highly scalable for automated solid-phase synthesis.Scalable, but handling of strong acids (HF) can be a limitation.
Reagent & Solvent Usage Can be optimized to reduce excess, but purification may require significant solvent volumes.SPPS inherently uses excess reagents and large solvent volumes for washing.Similar to Fmoc-SPPS in terms of solvent usage.
Waste Generation Primarily solvent waste from reaction and purification.High volume of solvent and deprotection reagent waste.Generates hazardous acidic waste.
Overall Process Time Can be faster for shorter peptides in solution-phase.Automated SPPS can be rapid for long sequences.Can be time-consuming due to manual interventions and longer reaction times.
Flexibility in Synthesis Allows for N-to-C terminal synthesis direction.Standard C-to-N terminal synthesis.Standard C-to-N terminal synthesis.

Strategic Implications for Large-Scale Synthesis

The choice between this compound and its N-protected counterparts is intrinsically linked to the chosen manufacturing strategy: solution-phase peptide synthesis (LPPS) versus solid-phase peptide synthesis (SPPS).

This compound is primarily utilized in solution-phase synthesis . This classical approach can be more cost-effective for the large-scale production of shorter peptides as it avoids the use of expensive resins and reduces the consumption of some costly reagents. However, the purification of intermediates after each coupling step can be labor-intensive and generate significant solvent waste.

Fmoc-Val-OH and Boc-Val-OH are the workhorses of solid-phase peptide synthesis . SPPS offers significant advantages in terms of automation, speed for long peptides, and simplified purification of the final product. The Fmoc strategy is currently the most widely used in industrial settings due to its milder deprotection conditions. The Boc strategy, while robust, involves the use of hazardous hydrofluoric acid (HF) for cleavage, which requires specialized equipment and handling procedures.

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling using this compound

This protocol outlines a general procedure for the coupling of an N-protected amino acid to this compound.

  • Dissolution: Dissolve the N-protected amino acid (e.g., Boc-Phe-OH) (1.0 equivalent) and a coupling agent such as HOBt (1.1 equivalents) and EDC.HCl (1.1 equivalents) in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Activation: Stir the solution at 0°C for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add this compound (1.0 equivalent) and a base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, wash the reaction mixture with an acidic solution (e.g., 1N HCl) to remove unreacted amine and base, followed by a basic solution (e.g., saturated NaHCO3) to remove unreacted acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Protocol for Solid-Phase Peptide Synthesis (Fmoc-Strategy) using Fmoc-Val-OH

This protocol describes a typical cycle for adding an amino acid during Fmoc-based SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-Val-OH (3-5 equivalents) with a coupling agent like HBTU (3-5 equivalents) and HOBt (3-5 equivalents) in the presence of DIPEA (6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by preparative HPLC.

Visualizing the Synthesis Workflows

To better illustrate the distinct processes, the following diagrams outline the experimental workflows for solution-phase and solid-phase peptide synthesis.

Solution_Phase_Peptide_Synthesis cluster_coupling Coupling Step cluster_workup Work-up & Purification cluster_deprotection N-Terminal Deprotection A N-Protected Amino Acid D Reaction A->D B This compound B->D C Coupling Reagents C->D E Washing (Acid/Base) D->E F Isolation E->F G Purification F->G I Protected Dipeptide G->I H Deprotection Reagent H->I J Deprotected Dipeptide Ester J->D Next Coupling Cycle Solid_Phase_Peptide_Synthesis cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps A Swell Resin B Fmoc Deprotection A->B C Wash B->C D Amino Acid Coupling (Fmoc-Val-OH + Reagents) C->D E Wash D->E E->B Next Amino Acid F Final Deprotection E->F Final Amino Acid Coupled G Cleavage from Resin F->G H Precipitation G->H I Purification (HPLC) H->I

Navigating Stereochemistry: A Comparative Guide to H-DL-Val-OMe.HCl in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between racemic mixtures and enantiopure compounds is a critical decision point in chemical synthesis. This guide provides a comprehensive literature review of the applications and limitations of H-DL-Valine Methyl Ester Hydrochloride (H-DL-Val-OMe.HCl), offering a comparative analysis against its enantiopure counterparts, H-L-Val-OMe.HCl and H-D-Val-OMe.HCl. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip scientists with the necessary information to make informed decisions in their research and development endeavors.

Performance Comparison: Racemic vs. Enantiopure Valine Methyl Ester

The primary distinction between this compound and its enantiopure forms lies in the stereochemistry at the alpha-carbon of the valine molecule. The "DL" designation indicates a racemic mixture, containing equal amounts of the D- and L-enantiomers. This seemingly subtle difference has significant implications for its application, particularly in peptide synthesis and the development of chiral drugs.

ParameterThis compoundH-L-Val-OMe.HCl / H-D-Val-OMe.HCl
Cost Generally lowerHigher due to resolution/enantioselective synthesis
Synthesis Complexity Simpler to synthesize or procureRequires additional resolution steps or chiral synthesis methods
Peptide Synthesis Product Results in a mixture of diastereomeric peptidesYields a single stereoisomer of the peptide
Purification of Final Product Requires separation of diastereomers (often challenging)Simpler purification of a single product
Biological Activity The biological activity of the final product can be complex and may differ from the pure enantiomer.The biological activity of the final product is specific to the single enantiomer.
Regulatory Approval May face stricter scrutiny for pharmaceutical applications due to the presence of multiple stereoisomersGenerally a clearer path to regulatory approval for single-enantiomer drugs

Applications and Limitations in Synthesis

Peptide Synthesis

The most common application of valine methyl ester hydrochloride is as a building block in peptide synthesis. When this compound is used in a peptide coupling reaction with a chiral amino acid, it results in the formation of two diastereomeric peptides. For instance, the coupling of Boc-L-Alanine with this compound will produce both Boc-L-Ala-D-Val-OMe and Boc-L-Ala-L-Val-OMe.

Limitation: The primary limitation is the formation of a diastereomeric mixture, which necessitates a subsequent, and often challenging, purification step to isolate the desired stereoisomer.[1] The separation of these diastereomers typically requires chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Application: Despite this limitation, the use of the racemic mixture can be a cost-effective strategy in the initial stages of research or for the synthesis of peptide libraries where the separation of diastereomers can be performed at a later stage.

Drug Development: The Case of Valsartan (B143634)

A prominent application of valine derivatives is in the synthesis of the angiotensin II receptor blocker, Valsartan. The synthesis of Valsartan specifically requires the L-enantiomer of valine.[2][3][4][5] While it is theoretically possible to start with this compound and separate the desired intermediate stereoisomer later in the synthesis, industrial processes predominantly utilize H-L-Val-OMe.HCl to ensure stereochemical purity from the outset, simplifying downstream processing and regulatory compliance.[2][4][5]

Limitation: Using the racemic mixture for the synthesis of a single-enantiomer drug like Valsartan introduces significant complexity in purification and reduces the overall yield of the desired product.

Application: In an academic or exploratory setting, this compound could be used to synthesize both diastereomers of a potential drug candidate for comparative biological evaluation.

Experimental Protocols

General Protocol for Dipeptide Synthesis using this compound

This protocol outlines the coupling of a Boc-protected amino acid with this compound.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • H-DL-Valine Methyl Ester Hydrochloride (this compound)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M HCl

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq) in anhydrous DCM. Add TEA or DIPEA (1.1 eq) and stir at room temperature for 15-30 minutes.

  • Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Filter the cold activation mixture to remove the DCU and add the filtrate to the neutralized this compound solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove any further DCU precipitate.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer successively with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, a mixture of Boc-L-Ala-D-Val-OMe and Boc-L-Ala-L-Val-OMe, will require purification by chiral column chromatography to separate the diastereomers.

Visualizing the Workflow

The general workflow for peptide synthesis using this compound, from starting materials to the separation of final products, can be visualized as follows:

PeptideSynthesisWorkflow cluster_synthesis Dipeptide Synthesis cluster_purification Purification Start Boc-L-Ala-OH + This compound Coupling Coupling Reaction (DCC/HOBt, TEA) Start->Coupling Crude Crude Product (Diastereomeric Mixture) Coupling->Crude Purification Chiral Column Chromatography (HPLC) Crude->Purification Product_D Boc-L-Ala-D-Val-OMe Purification->Product_D Product_L Boc-L-Ala-L-Val-OMe Purification->Product_L

General workflow for dipeptide synthesis using this compound.

This diagram illustrates the key stages, highlighting the critical purification step required to resolve the diastereomeric mixture produced when using a racemic starting material.

Signaling Pathways

Valine-containing peptides can play roles in various biological signaling pathways. For instance, certain peptide hormones or neuropeptides containing valine residues can act as ligands for G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades. The stereochemistry of the valine residue can be crucial for receptor binding and subsequent signal transduction.

SignalingPathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein Activation GPCR->G_Protein Peptide_L L-Valine Peptide Peptide_L->GPCR High Affinity Binding Peptide_D D-Valine Peptide Peptide_D->GPCR Low/No Affinity Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Hypothetical GPCR signaling pathway illustrating stereoselectivity.

This diagram depicts how the L-enantiomer of a valine-containing peptide might effectively bind to and activate a GPCR, leading to a cellular response, while the D-enantiomer may have little to no effect. This highlights the importance of stereochemistry in biological systems and the rationale for using enantiopure compounds in drug discovery.

Conclusion

The choice between this compound and its enantiopure counterparts is a trade-off between cost and synthetic efficiency. While the racemic mixture offers a more economical starting material, it introduces the complexity of diastereomer separation in the final product. For applications where stereochemistry is critical, such as in the synthesis of pharmaceuticals, the use of enantiopure starting materials like H-L-Val-OMe.HCl is generally the preferred and more efficient strategy in the long run. However, for initial exploratory studies, the synthesis of peptide libraries, or when efficient chiral separation methods are available, this compound can be a viable and cost-effective option. This guide provides a foundational understanding to aid researchers in making the most appropriate choice for their specific synthetic goals.

References

Safety Operating Guide

Proper Disposal of H-DL-Val-OMe.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential information and step-by-step procedures for the proper disposal of H-DL-Val-OMe.HCl (DL-Valine methyl ester hydrochloride).

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.

  • Use chemical-resistant gloves and a lab coat to prevent skin exposure.

  • In case of dust generation, use a dust mask or work in a ventilated area.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

For small spills:

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the collected material into a designated and clearly labeled chemical waste container.

  • Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

For large spills:

  • Evacuate the immediate area and restrict access.

  • Increase ventilation to the area if it is safe to do so.

  • Follow your institution's established emergency procedures for large chemical spills.

Disposal Procedures for this compound

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

Step 1: Waste Collection

  • Place unwanted this compound in a clearly labeled, sealed, and compatible waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Neutralization of Hydrochloride Given that this compound is a hydrochloride salt, it will form a mildly acidic solution when dissolved in water. For larger quantities, neutralization prior to disposal may be a consideration, in accordance with institutional guidelines. This should only be performed by trained personnel.

  • Neutralization Protocol:

    • Slowly add the this compound to a stirred solution of a weak base, such as sodium bicarbonate, in a suitable container.

    • Monitor the pH of the solution. The target pH should be near neutral (pH 6-8).

    • Be aware that this reaction may produce gas (carbon dioxide), so ensure adequate ventilation.

    • The resulting neutralized solution should still be disposed of as chemical waste.

Step 3: Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Ensure all required waste disposal forms are completed accurately.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated.

  • Collect all contaminated solid waste in a designated, sealed, and labeled hazardous waste bag or container.

  • Dispose of this container through your institution's chemical waste program.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the provided search results regarding permissible exposure limits or environmental concentration limits for this compound. Always refer to your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed information.

Data PointValue
Permissible Exposure Limit (PEL)No data available
Threshold Limit Value (TLV)No data available
Recommended Disposal pHNeutral (approx. 6-8)

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

G cluster_0 Start: Unwanted this compound cluster_1 Assessment cluster_2 Procedure cluster_3 Final Disposal start Unwanted this compound assess Is the quantity large enough to warrant neutralization? start->assess neutralize Neutralize with a weak base (e.g., sodium bicarbonate) to pH 6-8 assess->neutralize Yes collect_solid Collect solid waste in a labeled, sealed container assess->collect_solid No collect_liquid Collect neutralized solution in a labeled, sealed container neutralize->collect_liquid package Package contaminated materials (gloves, wipes, etc.) separately collect_solid->package collect_liquid->package ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) or licensed contractor package->ehs_pickup

Disposal workflow for this compound.

Essential Safety and Logistics for Handling H-DL-Val-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for H-DL-Val-OMe.HCl, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment should be conducted to ensure the implementation of appropriate safety measures. The following table summarizes the recommended personal protective equipment.

Protective EquipmentSpecifications and Usage
Eye Protection Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection An appropriate full laboratory suit should be worn to prevent skin contact.[2] Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times.[3] Boots are also recommended for comprehensive protection.[2]
Respiratory Protection In situations where dust may be generated, a dust respirator is required.[2][4] Ensure the respirator meets appropriate standards such as DIN EN 143 or is an approved/certified equivalent.[2][4] A self-contained breathing apparatus (SCBA) may be necessary to avoid inhalation in case of large spills or fire.[2]
Hand Hygiene Always wash hands thoroughly after handling the chemical, before eating, drinking, smoking, or using the lavatory, and at the end of the workday.[2][3]

Operational and Handling Plan

Engineering Controls: To minimize exposure, work in a well-ventilated area. The use of process enclosures or local exhaust ventilation is recommended to keep airborne levels below exposure limits, especially if the user's operations generate dust, fume, or mist.[2] Eyewash stations and safety showers should be readily accessible and in close proximity to the workstation.[3]

Handling Procedures:

  • Avoid breathing dust.[2]

  • Prevent contact with skin and eyes.[3]

  • Do not ingest the substance.[3]

  • Keep the container tightly closed when not in use.[2]

  • Keep away from heat, sources of ignition, and strong oxidizing agents.[2]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly sealed.[2]

  • The recommended storage temperature is not to exceed 5°C (41°F).[2]

Spill and Disposal Plan

Spill Response:

  • Small Spills: Use appropriate tools to carefully sweep or scoop the spilled material into a designated waste disposal container.[2]

  • Large Spills: Employ a shovel to place the spilled material into a suitable waste disposal container.[2] For significant spills, it may be necessary for emergency responders to use specialized clothing and a self-contained breathing apparatus.[3] Promptly isolate the area to prevent further contamination.[3]

Disposal Protocol: All waste materials, including contaminated packaging, must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Do not allow the product to enter drains.[4] Empty containers may retain product residue and should be treated as hazardous waste.[3]

Visual Safety Workflows

The following diagrams illustrate the logical workflow for selecting appropriate personal protective equipment and the procedural steps for the safe handling and disposal of this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure start Start: Handling This compound risk_assessment Assess Potential for Exposure (Inhalation, Skin/Eye Contact) start->risk_assessment inhalation_risk Inhalation Risk? (e.g., dust generation) risk_assessment->inhalation_risk respirator Wear Dust Respirator inhalation_risk->respirator Yes no_respirator Standard Ventilation Sufficient inhalation_risk->no_respirator No skin_eye_risk Skin/Eye Contact Risk? goggles Wear Safety Goggles skin_eye_risk->goggles Yes respirator->skin_eye_risk no_respirator->skin_eye_risk gloves_suit Wear Gloves & Lab Coat/Suit goggles->gloves_suit proceed Proceed with Experiment gloves_suit->proceed

Caption: PPE selection workflow for this compound.

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don Appropriate PPE start->ppe eng_controls Verify Engineering Controls (Ventilation, Eyewash Station) ppe->eng_controls weigh Weigh/Handle Chemical in Ventilated Area eng_controls->weigh store Store Properly (Tightly Closed, <5°C) weigh->store spill Spill Occurred? weigh->spill spill_response Follow Spill Response Protocol spill->spill_response Yes dispose Dispose of Waste in Accordance with Regulations spill->dispose No spill_response->dispose decontaminate Decontaminate Work Area & Remove PPE dispose->decontaminate end End decontaminate->end

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Val-OMe.HCl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
H-DL-Val-OMe.HCl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.